Benzyl palmitate

Catalog No.
S1912822
CAS No.
41755-60-6
M.F
C23H38O2
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl palmitate

CAS Number

41755-60-6

Product Name

Benzyl palmitate

IUPAC Name

benzyl hexadecanoate

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3

InChI Key

CKEVMZSLVHLLBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1

Benzyl palmitate is a natural product found in Dactylanthus taylorii with data available.

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of benzyl palmitate.

Property Type Description
CAS Number 41755-60-6 [1] [2] [3]
IUPAC Name benzyl hexadecanoate [1] [2] [3]
Molecular Formula C₂₃H₃₈O₂ [1] [2] [3]
Molecular Weight 346.5 g/mol [1] [3]
Structure & SMILES CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 [1] [3]
Appearance Colorless to pale yellow liquid [1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); insoluble in water [1]

Synthesis and Analytical Methods

Synthesis Protocols

This compound can be synthesized through several methods:

  • Classical Acid-Catalyzed Esterification: Direct esterification of palmitic acid and benzyl alcohol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid [1] [3]. Reaction is typically conducted under reflux conditions [3].
  • Enzymatic Synthesis: Lipase-mediated approach, particularly using Candida antarctica lipase B (CALB), under mild, solvent-free conditions (40-60°C) [1] [3]. This method is more sustainable and can achieve high conversions (>90%) [1].
  • Phase Transfer Catalysis: Method uses catalysts like graphene oxide immobilized quaternary ammonium salts in water at 80-120°C for high conversion and selectivity [1].
Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" technique for identifying and verifying compounds like this compound [4].

  • Workflow: The sample is vaporized and separated in the GC column. Constituents are identified by the MS detector, which produces a mass spectrum for each compound [5] [4].
  • Interpreting Results: A GC-MS report provides a chromatogram and a table of constituents and their percentages. The retention time (RT) and mass spectrum are used to confirm the identity of this compound [4].

Applications and Biological Relevance

This compound has diverse scientific and industrial applications:

  • Cosmetics and Pharmaceuticals: Used as an emollient, skin-conditioning agent, and solvent or carrier in drug formulations [1] [3].
  • Prodrug Design and Solubility: Its lipophilic nature can enhance the solubility and bioavailability of poorly water-soluble drugs and act as a penetration enhancer in topical formulations [3].
  • Research Tool: Serves as a substrate to study esterase enzyme activity [3] and occurs naturally as a minor component in some plant lipid matrices [1].

While direct signaling pathway studies on this compound are limited, its component palmitic acid has well-documented biological activities. Palmitic acid can activate various cellular signaling pathways, including insulin signaling and ER stress responses [6] [7]. Palmitate-induced ER stress is mediated by PERK and PKR, leading to eIF2α phosphorylation and increased ATF4 expression, which can promote apoptosis [7].

G Palmitate Palmitate ER_Stress ER Stress Palmitate->ER_Stress PKA PKA Pathway Palmitate->PKA PERK PERK (eIF2ak3) ER_Stress->PERK PKR PKR (eIF2ak2) ER_Stress->PKR eIF2a_Phos eIF2α Phosphorylation PERK->eIF2a_Phos PKR->eIF2a_Phos ATF4_Translation Increased ATF4 Translation eIF2a_Phos->ATF4_Translation ATF4 ATF4 (CREB2) ATF4_Translation->ATF4 TargetGenes CHOP, PUMA (Pro-apoptotic Genes) ATF4->TargetGenes CREB1 CREB1 CREB1->ATF4 PKA->CREB1 Apoptosis Apoptosis TargetGenes->Apoptosis

Palmitate-induced ER stress signaling involves PERK/PKR activation of ATF4, with CREB1 crosstalk contributing to prolonged ATF4 expression and apoptosis [7].

Research and Safety Considerations

This compound is intended for non-human research only and is not approved for therapeutic or veterinary use [1] [3]. Researchers should consult the specific product documentation and material safety data sheets (MSDS) for proper handling, storage, and disposal information.

References

Natural Occurrence of Benzyl Palmitate in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Plant Species Family Plant Tissue Relative Abundance Region / Source
Echinacea purpurea Asteraceae Floral tissues 0.2–0.8% of the lipid matrix [1]
Cichorium intybus (Chicory) Asteraceae Roots and leaves Trace amounts (<0.1%) [1]
Pterocypsela laciniata Asteraceae Not specified Trace amounts (<0.1%) [1]
Sonneratia caseolaris (Mangrove Apple) Sonneratiacea Not specified in available excerpt Identified as a constituent [2]

Biosynthesis Pathway in Plants

In plants, benzyl palmitate is formed through an enzyme-mediated esterification reaction. The biosynthetic pathway involves two main precursors and several enzymatic steps, illustrated as follows:

G Phenylalanine Phenylalanine Benzyl Alcohol Benzyl Alcohol Phenylalanine->Benzyl Alcohol PAL Pathway Fatty Acid Synthesis Fatty Acid Synthesis Palmitic Acid Palmitic Acid Fatty Acid Synthesis->Palmitic Acid This compound This compound Benzyl Alcohol->this compound Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Palmitoyl-CoA Synthetase Palmitoyl-CoA->this compound SCPL Acyltransferase Transacylation

The key stages of its biosynthesis are:

  • Precursor Generation:
    • Benzyl Alcohol is derived from phenylpropanoid metabolism via the phenylalanine ammonia-lyase (PAL) pathway [1] [3].
    • Palmitic Acid, a saturated fatty acid, is produced through de novo fatty acid synthesis in plants [1].
  • Activation and Esterification:
    • The enzyme palmitoyl-CoA synthetase activates palmitic acid to palmitoyl-CoA, consuming ATP in the process [1].
    • Serine carboxypeptidase-like acyltransferases (SCPL-AT) catalyze the final transacylation, transferring the palmitoyl group to benzyl alcohol, resulting in the formation of this compound and the release of CoA-SH [1].

Analytical Method for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying volatile and semi-volatile compounds like this compound in plant extracts. A typical workflow is outlined below.

G Sample Sample Extraction Extraction Sample->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis HS Headspace (HS) SPME Solid-Phase Microextraction (SPME) Solvent Solvent Extraction Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Identification Identification Data Interpretation->Identification RT Retention Time (RT) MS Mass Spectrum (MS) Library Spectral Library Match

Here is a detailed protocol based on the methodology used in recent studies:

  • Sample Preparation: Plant material (e.g., leaves, flowers) is typically dried and ground into a fine powder to increase the surface area for extraction [4].
  • Extraction:
    • Solvent Extraction: Maceration is commonly used, where the powdered plant material is soaked in an organic solvent (e.g., n-hexane, methanol, ethyl acetate) for a period of 24 hours or longer at room temperature [2] [4]. The choice of solvent depends on the target compounds' polarity.
    • Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is excellent for capturing volatile compounds. It involves exposing a specialized SPME fiber to the headspace above the plant sample in a sealed vial. The fiber absorbs and concentrates the volatiles, which are then directly introduced into the GC system [5].
  • GC-MS Analysis:
    • The extracted sample is injected into the Gas Chromatograph. Compounds are separated based on their polarity and boiling point as they travel through the capillary column.
    • The mass spectrometer then ionizes the separated compounds and detects them based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
  • Identification:
    • This compound is identified by comparing its Retention Time (RT) and mass spectral fragmentation pattern against those of authentic standards or entries in commercial mass spectral libraries (NIST, Wiley) [1] [4].
    • Its characteristic fragmentation would include ions corresponding to the benzyl cation (C₇H₇⁺, m/z 91) and the palmitic acyl moiety.

Research Significance and Potential Applications

This compound is of interest in scientific and industrial research for several reasons:

  • Biological Role: Its presence in plants like Echinacea purpurea, which co-occurs with other caffeoyl derivatives, suggests a potential role in the plant's defense or signaling mechanisms. Its concentration has been observed to vary with ecological adaptation, such as higher levels in high-altitude populations, potentially as a response to oxidative stress [1].
  • Industrial Applications:
    • Cosmetics and Pharmaceuticals: It is classified as an emollient and skin-conditioning agent due to its lipophilic (oil-loving) nature, making it valuable in creams and lotions [1] [6].
    • Drug Delivery: Its properties as a lipophilic ester are investigated for enhancing the solubility and bioavailability of poorly water-soluble drugs and for acting as a penetration enhancer in topical formulations [6].
    • Prodrug Design: The ester bond in this compound can be cleaved by esterase enzymes in the body, making it a potential candidate for designing prodrugs with controlled release properties [6].

References

Comprehensive Technical Guide: Biosynthesis of Benzyl Palmitate in Biological Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Benzyl palmitate, chemically known as benzyl hexadecanoate, is a fatty acid ester formed through the esterification of benzyl alcohol and palmitic acid. This compound possesses significant commercial and scientific interest due to its diverse applications in cosmetic formulations, pharmaceutical preparations, and food industries, where it functions as an emollient, skin-conditioning agent, and solvent carrier for active ingredients [1] [2]. While traditionally synthesized through chemical methods, recent research has illuminated the natural occurrence and biosynthetic pathways of this compound in biological systems, opening avenues for sustainable microbial production and enzymatic synthesis.

The biological relevance of this compound extends beyond its natural occurrence to potential functional roles in cellular systems. Research indicates that this compound or its metabolic precursors may influence protein palmitoylation—a crucial post-translational modification that enhances protein hydrophobicity, thereby affecting protein stability, subcellular localization, and membrane interactions [2]. This modification plays significant roles in cellular signaling pathways, protein trafficking, and the maintenance of cellular functions, suggesting that this compound may have underappreciated biological significance in addition to its industrial applications [2].

Natural Occurrence and Biosynthetic Pathways

Plant Sources and Distribution

This compound occurs naturally as a minor component in specific plant lipid matrices, primarily in species rich in phenolic compounds or long-chain fatty acids [1]. Distribution analysis across various plant species reveals that this compound accumulation correlates with ecological adaptations, with high-altitude populations of certain species showing elevated concentrations, potentially as a response to oxidative stress [1].

The following plant species have been identified as natural sources of this compound or its direct precursors:

  • Echinacea purpurea (Asteraceae): Contains 0.2–0.8% this compound in floral tissues, where it co-occurs with chicoric acid and other caffeoyl derivatives [1]
  • Cichorium intybus (chicory): Accumulates trace amounts (<0.1%) primarily in root tissues [1]
  • Pterocypsela laciniata: Shows minimal accumulation patterns (<0.1%) in leaf tissues [1]
  • Elaeis guineensis (oil palm): While not producing significant this compound directly, it provides abundant palmitic acid (44% of total lipids) as a key precursor [1]
Enzymatic Biosynthetic Pathway in Plants

In planta, this compound biosynthesis occurs through an enzyme-mediated esterification process that involves coordinated action across multiple metabolic pathways [1]. The complete biosynthetic pathway comprises three main stages:

  • Palmitic Acid Activation: Palmitic acid (derived from de novo fatty acid synthesis) is converted to palmitoyl-CoA by palmitoyl-CoA synthetase, consuming ATP in the process [1].
  • Benzyl Alcohol Generation: Benzyl alcohol is produced from phenylpropanoid metabolism through the phenylalanine ammonia-lyase (PAL) pathway [1].
  • Final Esterification: Serine carboxypeptidase-like acyltransferases (SCPL-AT) catalyze the transacylation between palmitoyl-CoA and benzyl alcohol, releasing CoA-SH and forming this compound [1].

The DOT language visualization below illustrates this coordinated biosynthetic pathway:

G Phenylalanine Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL BenzylAlcohol Benzyl Alcohol PAL->BenzylAlcohol SCPL Serine Carboxypeptidase-like Acyltransferases (SCPL-AT) BenzylAlcohol->SCPL PalmiticAcid PalmiticAcid CoASynth Palmitoyl-CoA Synthetase PalmiticAcid->CoASynth PalmitoylCoA Palmitoyl-CoA CoASynth->PalmitoylCoA PalmitoylCoA->SCPL BenzylPalmitate This compound SCPL->BenzylPalmitate

This compound biosynthetic pathway in plants showing enzyme-catalyzed steps.

Microbial and Enzymatic Biosynthesis Approaches

In Vitro Enzymatic Synthesis

Enzymatic synthesis of this compound represents a sophisticated biocatalytic approach that offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility [2]. The process typically employs lipases as biocatalysts, with Lipase B from Candida antarctica (CALB) emerging as the most effective enzyme for this transformation [1].

The mechanism involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue (Ser₁₀₅) on the carbonyl carbon of palmitic acid [1]. This intermediate subsequently undergoes nucleophilic attack by benzyl alcohol, resulting in this compound formation and regeneration of the free enzyme [1].

Optimal reaction conditions for enzymatic synthesis include:

  • Temperature range: 40-60°C [2]
  • Enzyme loading: 3-7% by weight relative to total substrate mass [2]
  • Solvent-free conditions to eliminate organic solvents and simplify purification [2]
  • Molar ratios: 1:1 to 7:1 (benzyl alcohol to palmitic acid), varying by specific enzyme system [2]

Under these optimized conditions, enzymatic synthesis can achieve conversion rates exceeding 90%, with solvent-free systems particularly enhancing thermodynamic equilibrium to push yields to 96% by minimizing hydrolysis [1].

Comparison with Chemical Synthesis

While biological approaches offer environmental benefits, classical chemical esterification remains widely used for this compound production. The most common method involves Fischer esterification, employing direct condensation of palmitic acid with benzyl alcohol in the presence of an acid catalyst [2].

Optimized parameters for chemical synthesis:

Parameter Optimal Range Effect on Yield
Temperature 70-80°C 85-95% conversion [2]
Catalyst Loading 1-3 wt% Maximum efficiency [2]
Molar Ratio (Alcohol:Acid) 2-4:1 Drives equilibrium [2]
Reaction Time 3-6 hours Complete conversion [2]
Water Content <0.1 mol/L Minimal inhibition [2]

Common catalysts include concentrated sulfuric acid (1-3% by weight) and heterogeneous catalysts such as Amberlyst 15, which can achieve conversion rates up to 99.3% with the advantage of being easily recoverable and reusable [2]. The reaction mechanism proceeds through several steps: protonation of the carbonyl oxygen, nucleophilic attack by benzyl alcohol, proton transfer, and elimination of water [2].

Experimental Protocols and Methodologies

Enzymatic Synthesis Protocol

Materials Required:

  • Lipase enzyme (preferably CALB, such as Novozym 435) [1] [2]
  • Substrates: Benzyl alcohol (molecular weight: 108.14 g/mol) and palmitic acid (molecular weight: 256.43 g/mol) [2]
  • Solvent-free system or tertiary-butanol as solvent [2]
  • Laboratory-scale bioreactor or sealed reaction vessel with temperature control
  • Analytical equipment: GC-MS or HPLC for product quantification

Procedure:

  • Reaction Setup: In a 50 mL reaction vessel, add benzyl alcohol and palmitic acid at a molar ratio of 1:1 to 7:1, depending on optimization requirements [2].
  • Enzyme Addition: Add immobilized lipase at 3-7% (w/w) of total substrate mass [2].
  • Incubation Conditions: Maintain temperature at 40-60°C with constant agitation at 200-250 rpm for 12-24 hours [2].
  • Reaction Monitoring: Withdraw aliquots at regular intervals for analysis.
  • Product Recovery: Separate enzyme by filtration, then extract this compound from the reaction mixture.
  • Purification: Purify the product using column chromatography or recrystallization.
  • Analysis: Confirm product identity and purity using TLC, GC-MS, NMR, and FTIR [2].

Kinetic Analysis: The enzymatic reaction follows a random-sequential bi-bi mechanism, which can be modeled mathematically to predict reaction rates and optimize conditions [3].

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Temperature Program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
  • Injector Temperature: 250°C
  • Carrier Gas: Helium at 1.0 mL/min constant flow
  • Ionization: Electron impact at 70 eV
  • Detection: Full scan mode (m/z 50-650) [4]

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates
  • Mobile Phase: n-Hexane:ethyl acetate (9:1 v/v)
  • Visualization: UV light (254 nm) or iodine vapor [2]

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals at δ 0.88 (t, 3H, CH₃), 1.25 (br s, 24H, CH₂), 1.62 (quin, 2H, β-CH₂), 2.29 (t, 2H, α-CH₂), 5.10 (s, 2H, OCH₂), 7.33 (m, 5H, ArH) [2]

Microbial Production Engineering Strategies

Pathway Engineering in Microbial Hosts

While direct microbial production of this compound has not been extensively reported in literature, several related microbial biosynthesis systems provide valuable frameworks for engineering this compound production in microbial hosts:

Retinyl palmitate production in E. coli: Researchers have successfully reconstructed a heterologous biosynthesis pathway in metabolically engineered E. coli using synthetic expression modules from Pantoea agglomerans, Salinibacter ruber, and Homo sapiens [5]. This system achieved high production titers (69.96 ± 2.64 mg/L) through fed-batch fermentation, demonstrating the feasibility of engineering ester biosynthesis pathways in microbial systems [5].

Key enzymatic components included:

  • β-carotene cleavage enzymes (Blh or Bcox) for retinal production [5]
  • Retinal reductases for retinol synthesis [5]
  • Lecithin retinol acyltransferase (LRAT) for esterification of retinol with palmitic acid [5]
Aromatic Precursor Biosynthesis

Significant advances have been made in engineering aromatic compound biosynthesis in microbial systems, which could provide the benzyl alcohol precursor for this compound production [6]. Key strategies include:

Pathway modularization: Subdividing complex pathways into distinct modules whose regulation and expression levels can be independently tuned [6]. For this compound biosynthesis, this could involve:

  • Precursor module: Engineering shikimate pathway for aromatic amino acid production [6]
  • Benzyl alcohol module: Conversion of phenylalanine to benzyl alcohol via PAL pathway [1]
  • Esterification module: Lipase-mediated conjugation with palmitic acid [2]

Subcellular compartmentalization: In eukaryotic hosts such as Saccharomyces cerevisiae, targeting pathway enzymes to peroxisomes or mitochondria can increase local substrate concentrations and reduce off-pathway reactions [6]. This approach has successfully increased production of other aromatic compounds like mandelic acid and norcoclaurine [6].

Co-culture systems: Splitting the this compound pathway across different microbial strains to reduce metabolic burden and avoid feedback inhibition [6]. This approach has demonstrated success in flavonoid production, with one study reporting a 970-fold improvement over monoculture productions [6].

The DOT language visualization below illustrates this engineered microbial biosynthesis system:

G Glucose Glucose Shikimate Shikimate Pathway (PEP + E4P) Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL BenzylAlcohol Benzyl Alcohol PAL->BenzylAlcohol Lipase Heterologous Lipase or Acyltransferase BenzylAlcohol->Lipase FAS Fatty Acid Synthase (Type I or II) PalmiticAcid PalmiticAcid FAS->PalmiticAcid PalmiticAcid->Lipase BenzylPalmitate This compound Lipase->BenzylPalmitate

Engineered microbial pathway for this compound production from glucose.

Applications and Future Research Directions

Current and Potential Applications

This compound's combination of lipophilic character and ester functionality enables diverse applications across multiple industries:

Cosmetic and Pharmaceutical Formulations:

  • Emollient and skin-conditioning agent in creams and lotions [1] [2]
  • Penetration enhancer for topical drug delivery [2]
  • Solubility enhancer for poorly water-soluble drugs [2]
  • Prodrug design utilizing its enzymatically cleavable ester bond [2]

Research and Biotechnology:

  • Substrate for esterase activity studies [2]
  • Model compound for investigating enzymatic kinetics and lipid modification biology [2]
  • Component in biotechnological applications leveraging its surface-active properties [2]
Research Gaps and Future Perspectives

Despite current knowledge, several research gaps remain in understanding and optimizing this compound biosynthesis:

Uncharacterized Native Biosynthetic Pathways: While plant biosynthetic enzymes have been identified [1], the complete genetic regulation and metabolic control mechanisms remain poorly understood. Future research should focus on transcriptomic and proteomic analyses of high-producing plant species to identify regulatory elements that could be harnessed for metabolic engineering.

Microbial Production Host Development: Direct microbial production of this compound represents an underdeveloped area with significant potential. Research should explore:

  • Heterologous expression of plant SCPL-AT genes in microbial hosts [1]
  • Engineered acyltransferase specificity to favor this compound production [5]
  • Optimization of precursor pools (benzyl alcohol and palmitic acid) through metabolic engineering [6] [7]

Enzyme Engineering for Improved Catalysis:

  • Directed evolution of lipases and acyltransferases for enhanced activity and specificity toward this compound synthesis [1]
  • Rational design of enzyme substrate binding pockets to accommodate bulky benzyl alcohol molecules [2]
  • Immobilization strategies for improved enzyme stability and reusability [3]

The development of efficient microbial cell factories for this compound production would represent a significant advance toward sustainable manufacturing of this valuable compound, reducing reliance on traditional chemical synthesis and plant extraction methods.

References

Comprehensive Technical Guide: Benzyl Palmitate Solubility and Stability for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Structure

Benzyl palmitate is a fatty acid ester formed through the esterification reaction between benzyl alcohol and palmitic acid (hexadecanoic acid). This compound represents a strategic combination of a long-chain saturated fatty acid with a aromatic alcohol, resulting in unique physicochemical properties that make it valuable across pharmaceutical, cosmetic, and food industries. The ester linkage between the palmitic acid backbone and benzyl alcohol moiety creates a distinct amphiphilic character that governs its solubility behavior and functional applications. With the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.5 g/mol, this compound serves not only as an excipient but also as a model compound for studying ester behavior in various delivery systems [1] [2].

The structural configuration of this compound features a hydrophobic domain derived from the sixteen-carbon palmitic acid chain and a more polar aromatic region from the benzyl alcohol component. This molecular architecture enables the compound to interact with both lipophilic and moderately polar systems, though it remains predominantly hydrophobic in nature. The presence of the ester functional group makes it susceptible to specific chemical transformations, particularly hydrolysis under acidic or basic conditions, which significantly impacts its stability profile in formulated products. The compound occurs naturally as a minor component in certain plant species, including Echinacea purpurea (0.2-0.8% in floral tissues) and Cichorium intybus, where it functions as a natural component of the lipid matrix [1].

Table 1: Fundamental Properties of this compound

Property Value/Specification Notes
CAS Number 41755-60-6 Unique chemical identifier
IUPAC Name Benzyl hexadecanoate Systematic nomenclature
Molecular Formula C₂₃H₃₈O₂ Elemental composition
Molecular Weight 346.5 g/mol Mass of one mole
Melting Point 20-25°C Physical state at room temperature
Boiling Point ~350°C Decomposition may occur
Appearance Colorless to pale yellow liquid Visual characteristics
Density Not specified in available literature Requires experimental determination

Solubility Characteristics

Hansen Solubility Parameters and Partitioning

The solubility profile of this compound is most effectively described using Hansen Solubility Parameters (HSP), which quantify molecular interactions based on dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH). While specific HSP values for this compound are not explicitly provided in the available literature, its behavior can be extrapolated from its chemical structure as a predominantly lipophilic ester with limited hydrogen bonding capacity. The extensive aliphatic chain contributes significantly to dispersion interactions, while the ester linkage provides moderate polar character, and the benzyl ring offers minimal hydrogen bonding potential. This profile suggests high solubility in non-polar organic solvents and limited solubility in aqueous systems [3].

The log P value (octanol-water partition coefficient) of this compound is expected to be substantially greater than 4, indicating strong lipophilicity. This property directly influences its application potential in pharmaceutical systems, particularly for enhancing drug solubility and affecting membrane permeability. The compound's hydrophobic nature promotes partitioning into lipid bilayers and oil phases, making it suitable for lipid-based drug delivery systems. When incorporated into formulations, this compound can increase the apparent solubility of poorly water-soluble drugs through micellar solubilization or by creating a lipophilic microenvironment that accommodates hydrophobic drug molecules [2].

Experimental Solubility Determination
  • Solvent Selection Strategy: Begin with solvents spanning a wide range of polarity including n-hexane (non-polar), dichloromethane (moderately polar), ethanol (polar protic), and water (polar protic). This approach establishes a comprehensive solubility profile and identifies optimal solvents for processing and formulation.

  • Quantification Methods: Employ gravimetric analysis for concentrated solutions by evaporating a known volume of saturated solution and measuring the residue. For lower concentrations, utilize UV-Vis spectroscopy after establishing a calibration curve, though this may require derivation if the compound lacks chromophores. HPLC with UV detection offers an alternative quantitative approach with high specificity.

  • Temperature-Dependent Solubility: Determine solubility at multiple temperatures (e.g., 4°C, 25°C, 37°C, 50°C) to establish the temperature-solubility relationship and calculate the enthalpy of solution. This data is critical for processes involving temperature changes such as heating and cooling cycles in formulation development.

  • Data Interpretation: Solubility parameters should be expressed as mg/mL or mol/L with standard deviation from at least three independent determinations. The resulting profile guides solvent selection for synthesis purification, formulation development, and analytical method establishment [3].

Stability Profile

Chemical Stability and Degradation Pathways

This compound exhibits characteristic ester chemical reactivity, with its stability significantly influenced by environmental factors including pH, temperature, and moisture presence. The primary degradation pathway involves hydrolytic cleavage of the ester bond, resulting in the formation of benzyl alcohol and palmitic acid. This reaction follows pseudo-first-order kinetics under constant pH conditions and proceeds through nucleophilic attack on the carbonyl carbon of the ester linkage. The hydrolysis rate is minimized in the pH range of 4-7, while strongly acidic or basic conditions dramatically accelerate degradation. Studies indicate that the activation energy for the reverse hydrolysis reaction is approximately 11.6 kJ/mol, significantly lower than the forward esterification energy (35.2 kJ/mol), explaining the compound's susceptibility to hydrolytic degradation [1] [2].

In addition to hydrolysis, this compound may undergo oxidative degradation at the benzyl carbon adjacent to the aromatic ring or at the allylic positions along the aliphatic chain when exposed to atmospheric oxygen. This process can lead to the formation of peroxides and subsequent cleavage products, potentially generating benzaldehyde and shorter-chain fatty acids. The compound also demonstrates sensitivity to thermal stress at elevated temperatures, particularly approaching its boiling point of approximately 350°C. Under such conditions, thermal decomposition may occur through a β-elimination mechanism or homolytic cleavage, resulting in complex degradation patterns. When designing formulations containing this compound, it is essential to consider these degradation pathways and implement appropriate protective measures [1].

Table 2: Stability Profile of this compound Under Various Conditions

Factor Effect on Stability Recommended Controls
pH Minimal degradation at pH 4-7; rapid hydrolysis outside this range Maintain formulation in slightly acidic to neutral pH
Moisture Significant hydrolysis with increased water content Limit water to <0.1 mol/L in reactions; use desiccants in storage
Temperature Stable at room temperature; degradation at elevated temperatures Store below 25°C; avoid heating above 80°C during processing
Oxygen Potential oxidation at benzyl and allylic positions Use nitrogen blanket; add antioxidants like BHT or tocopherols
Light Potential photo-oxidation Use amber containers; protect from direct light exposure
Physical Stability and Compatibility

The physical stability of this compound remains high under standard storage conditions, with no reported polymorphism or crystallinity changes due to its liquid state at room temperature. However, as a lipophilic excipient, it may influence the physical stability of formulated systems through interactions with other components. In semi-solid and solid dosage forms, this compound can act as a plasticizer, potentially modifying the mechanical properties of polymeric matrices. When incorporated into emulsion systems, it contributes to the structural integrity of the lipid phase, affecting droplet coalescence and Ostwald ripening rates. The compound's hydrophobic nature helps create a barrier effect in topical formulations, reducing water loss and enhancing skin hydration [2].

Excipient compatibility represents a critical consideration when formulating with this compound. The compound demonstrates good compatibility with other lipophilic excipients including triglycerides, waxes, and hydrocarbon bases. However, interactions with strong acids, bases, and oxidizing agents should be avoided. In formulations containing water, the incorporation of appropriate surfactants can stabilize this compound against droplet coalescence and provide a protective interface that reduces hydrolysis rates. The relatively low melting range (20-25°C) necessitates consideration of storage conditions in climates experiencing temperature fluctuations, as repeated phase changes could potentially impact formulation microstructure [1] [2].

Synthesis Methodologies

Classical Acid-Catalyzed Esterification

The conventional synthesis of this compound involves Fischer esterification, utilizing an acid catalyst to promote the reaction between palmitic acid and benzyl alcohol. This method represents the most widely employed industrial approach due to its cost-effectiveness and technical simplicity. The reaction mechanism proceeds through carbonyl protonation by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzyl alcohol. Subsequent proton transfer and water elimination yield the ester product. Sulfuric acid at concentrations of 1-3% by weight relative to reactants serves as the most common catalyst, functioning both as a proton donor and dehydrating agent to drive equilibrium toward ester formation [1] [2].

Reaction optimization requires careful control of several parameters to achieve high conversion rates. Temperature studies demonstrate that optimal yields occur between 70-80°C, with excessive temperatures potentially promoting side reactions. The molar ratio of benzyl alcohol to palmitic acid typically ranges from 2:1 to 4:1, using excess alcohol to shift equilibrium toward product formation. Effective water removal during the reaction is crucial and can be accomplished through Dean-Stark distillation, molecular sieves, or continuous vapor removal. Under optimized conditions, this method achieves 85-95% conversion within 3-6 hours. Heterogeneous catalysts such as Amberlyst 15 offer advantages including easier recovery and reuse, with studies reporting conversion rates up to 99.3% while eliminating neutralization and separation steps required with homogeneous catalysts [2].

Enzymatic Synthesis and Green Chemistry Approaches

The enzymatic synthesis of this compound using lipase catalysts represents a sustainable alternative to conventional methods, offering several advantages including high selectivity, mild reaction conditions, and reduced environmental impact. Candida antarctica lipase B (CALB, immobilized as Novozym 435) has emerged as the most effective biocatalyst, achieving conversion rates exceeding 90% under optimized conditions. The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack by the active site serine residue (Ser₁₀₅) on the carbonyl carbon of palmitic acid. This intermediate subsequently undergoes nucleophilic attack by benzyl alcohol, yielding this compound and regenerating the free enzyme [1] [2].

Process parameters for enzymatic synthesis differ significantly from conventional methods. Typical reaction temperatures range from 40-60°C, substantially lower than classical approaches. Enzyme loading typically constitutes 3-7% by weight relative to total substrates, with higher loadings increasing reaction rates but also raising costs. The molar ratio of alcohol to acid can vary from 1:1 to 7:1, with optimal yields observed at approximately 3:1. A notable advantage of enzymatic synthesis is the ability to operate under solvent-free conditions, eliminating the need for organic solvents and simplifying downstream purification. Additionally, the high selectivity of lipase catalysts minimizes side products, resulting in a purer product with reduced purification requirements. While enzyme costs remain a consideration, enzyme immobilization techniques enable multiple reuses, improving process economics [1].

The following diagram illustrates the key synthesis pathways for this compound:

G PalmiticAcid PalmiticAcid Classical Classical PalmiticAcid->Classical Acid Catalyst Enzymatic Enzymatic PalmiticAcid->Enzymatic Lipase Enzyme BenzylAlcohol BenzylAlcohol BenzylAlcohol->Classical BenzylAlcohol->Enzymatic Product Product Classical->Product 85-95% Yield Enzymatic->Product >90% Yield

Synthesis pathways for this compound production

Pharmaceutical Applications

Solubility and Penetration Enhancement

This compound functions as an effective solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs) due to its lipophilic character and molecular structure. The compound can increase apparent solubility through several mechanisms, including micellar solubilization when combined with surfactants and molecular dispersion within the lipid matrix. In solid dispersion systems, this compound can reduce the crystallinity of APIs, increasing their amorphous fraction and consequently enhancing dissolution rates. Research indicates that incorporating this compound into lipid-based formulations can improve the dissolution profile of BCS Class II and IV drugs, potentially leading to enhanced oral bioavailability. The compound's ability to solubilize hydrophobic molecules stems from its flexible aliphatic chain that creates a lipophilic microenvironment while the benzyl group provides mild polarity, enabling interactions with a range of drug molecules [2].

As a penetration enhancer in topical and transdermal formulations, this compound modifies the interfacial properties of the stratum corneum, temporarily increasing lipid fluidity and thereby facilitating passive diffusion of active compounds. The mechanism likely involves intercalation into the structured lipids of the stratum corneum, disrupting their packing density and creating pathways for drug permeation. Additionally, this compound may function as a carrier for hydrophobic drugs, promoting partitioning into the skin. When designing transdermal delivery systems, the concentration of this compound requires optimization to balance enhancement efficacy with potential skin irritation. Studies suggest that concentrations between 1-5% typically provide significant penetration enhancement without compromising skin barrier function long-term [2].

Prodrug Design and Enzyme Substrate Applications

The ester bond in this compound presents opportunities for prodrug development, as this linkage is susceptible to enzymatic cleavage by esterases present in biological systems. By conjugating poorly soluble or rapidly cleared drugs to the palmitate moiety through a benzyl alcohol linker, researchers can create lipophilic prodrugs with modified distribution profiles and release kinetics. Such prodrugs often demonstrate enhanced membrane permeability and prolonged half-lives due to reduced clearance rates. The benzyl group offers potential for structural modification to fine-tune release rates, as electronic effects influence susceptibility to enzymatic hydrolysis. Following administration, these prodrugs undergo enzymatic cleavage to release the active parent drug and this compound, which is further metabolized to benzyl alcohol and palmitic acid [2].

This compound also serves as a valuable substrate for studying esterase activity and inhibition in biochemical assays. The compound can be used to characterize enzyme kinetics, screen inhibitory compounds, and investigate enzyme mechanisms across various biological sources. When employed in such assays, the disappearance of this compound or appearance of its hydrolysis products can be monitored using techniques including HPLC, UV-Vis spectroscopy, or fluorescence-based detection. This application leverages the compound's well-defined structure and predictable cleavage pattern to provide insights into enzymatic activity relevant to drug metabolism and toxicity studies. Additionally, this compound finds use as a model compound for investigating protein palmitoylation, a post-translational modification that influences protein localization, stability, and interactions within cellular membranes [2].

Experimental Protocols

Solubility Determination Methodology

Sample Preparation: Accurately weigh an excess of this compound (approximately 50-100 mg) into 2-mL glass vials. Add 1 mL of each test solvent including n-hexane, ethyl acetate, ethanol, methanol, and water. Seal vials with PTFE-lined caps to prevent solvent evaporation. Prepare triplicate samples for each solvent to ensure statistical reliability.

Equilibration Process: Place the samples on a mechanical shaker maintained at constant temperature (typically 25°C ± 0.5°C) using a temperature-controlled water bath or incubator. Agitate at 200 rpm for 24 hours to ensure saturation equilibrium is reached. Following agitation, allow samples to stand for 2 hours to facilitate settling of any undissolved material while maintaining temperature control.

Sampling and Analysis: Carefully withdraw aliquots from the saturated solutions without disturbing the sediment. Filter through 0.45 μm PTFE syringe filters to remove undissolved particles. For organic solvents, appropriately dilute samples with mobile phase and analyze by HPLC with UV detection at 210-254 nm. For aqueous samples, consider direct injection or extraction followed by analysis. Quantify concentration using calibration curves prepared with this compound standards in the corresponding solvents.

Data Processing: Calculate solubility as mean ± standard deviation from triplicate determinations. Express results in both mg/mL and mol/L for broader applicability. For temperature-dependent studies, repeat across the relevant temperature range (e.g., 4°C, 25°C, 37°C, 50°C) and plot logarithm of solubility against reciprocal temperature to determine enthalpy of solution [3].

Stability Testing Protocol

Forced Degradation Studies: Prepare solutions of this compound in appropriate solvents at concentrations of 1-5 mg/mL. Subject these solutions to stress conditions including acid hydrolysis (0.1M HCl at 70°C), base hydrolysis (0.1M NaOH at 70°C), oxidative stress (3% H₂O₂ at room temperature), and thermal stress (solid state at 80°C). Withdraw samples at predetermined time points (e.g., 0, 6, 24, 48 hours) and neutralize or quench reactions as appropriate before analysis.

Analytical Monitoring: Employ HPLC with PDA detection to monitor degradation, using a C8 or C18 reverse-phase column with acetonitrile/water or methanol/water gradient elution. Track the disappearance of this compound and appearance of degradation products (benzyl alcohol and palmitic acid). Confirm degradation products using LC-MS when available. For oxidative degradation, monitor peroxide formation using iodometric titration or specific peroxide test strips.

Kinetic Analysis: Determine reaction order and rate constants from concentration-time data. Calculate half-lives and shelf-life predictions under various storage conditions. For hydrolytic degradation, establish pH-rate profile by conducting studies across pH range 1-10 using appropriate buffer systems. Determine activation energy by conducting studies at multiple temperatures (e.g., 50°C, 60°C, 70°C, 80°C) and applying the Arrhenius equation.

Physical Stability Assessment: For formulated products, characterize physical stability through visual inspection, pH measurement, particle size distribution (for emulsions), and viscosity measurements at scheduled intervals. Accelerated stability studies should include cycling between refrigerated, room temperature, and elevated temperature (e.g., 40°C) conditions to evaluate robustness to temperature variations [1] [2].

The following diagram illustrates the key degradation pathways and analytical strategies:

G BenzylPalmitate BenzylPalmitate Hydrolysis Hydrolysis BenzylPalmitate->Hydrolysis Acid/Base Oxidation Oxidation BenzylPalmitate->Oxidation Oxygen Thermal Thermal BenzylPalmitate->Thermal Heat Products Products Hydrolysis->Products Benzyl Alcohol + Palmitic Acid Oxidation->Products Peroxides + Cleavage Products Thermal->Products Complex Mixture Monitoring Monitoring Products->Monitoring HPLC/LC-MS Analysis

Primary degradation pathways and monitoring strategies for this compound

Conclusion

References

benzyl palmitate spectroscopic data analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Data

The most directly relevant data found is for N-Benzylpalmitamide, a closely related compound where the palmitate is linked via an amide bond instead of an ester bond. Its structural data is a good starting point for comparison [1].

Property Value / Identifier
IUPAC Name N-Benzylpalmitamide
Chemical Formula C₂₃H₃₉NO
Molecular Weight 345.56 g/mol
CAS Registry Number 74058-71-2

Methodological Guidance from a Related Compound

A study on Paliperidone Palmitate provides a robust, validated methodology for UV spectroscopic analysis of a palmitate ester in a pharmaceutical context, which can be directly adapted for benzyl palmitate [2].

The experimental protocol was summarized as follows:

Start Start: Method Development Solvent Solvent Preparation: 20% Methanol in Water Start->Solvent Wave Wavelength Determination: λmax = 283 nm Solvent->Wave Calib Calibration Curve: 5-30 µg/mL Wave->Calib Validation Method Validation Calib->Validation Param1 Accuracy (Recovery): 99.0 - 99.4% Validation->Param1 Param2 Precision (RSD): < 2% Validation->Param2 Param3 LOD/LOQ: 0.03 / 0.10 µg/mL Validation->Param3 App Application: Drug Loading & Entrapment Efficiency Param1->App Param2->App Param3->App

Experimental workflow for UV spectroscopic method development and validation, adapted from a related palmitate ester analysis [2].

A Path to Acquire the Specific Data You Need

Since the exact spectroscopic data for this compound is not publicly available, here is a practical approach to obtain it:

  • Consult Specialized Databases: The most efficient step would be to search commercial spectral databases.

    • Recommendation: Query databases like SDBS (Spectral Database for Organic Compounds) or SciFinder-n for "this compound" or its CAS number (which you may need to find via a chemical catalog). These often contain curated IR, NMR, and Mass spectra.
  • Perform the Analysis: If database searches are unsuccessful, the methodology from [2] provides a proven blueprint for developing your own UV-Vis protocol.

    • Key Consideration: You will need to first determine the λmax (wavelength of maximum absorption) for this compound in your chosen solvent, as this value is compound-specific and will differ from the 283 nm reported for paliperidone palmitate [2].
  • Leverage Foundational Knowledge: For interpreting your results, general spectroscopy guides are invaluable.

    • UV-Vis Spectroscopy: Refer to [3] for core principles like the Beer-Lambert Law and instrument operation.
    • IR Spectroscopy: Consult resources like [4] to understand characteristic absorption bands for ester functional groups (C=O stretch, C-O stretch) that will be present in this compound.

References

enzymatic synthesis benzyl palmitate lipase

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Application Notes & Protocols

Background and Principle

Lipases (triacylglycerol acylhydrolase, E.C. 3.1.1.3) are excellent biocatalysts for synthesizing esters like benzyl palmitate. They catalyze the esterification reaction between a fatty acid (palmitic acid) and an alcohol (benzyl alcohol), producing ester and water [1]. Using immobilized lipases, such as Novozym 435, in solvent-free systems makes the process environmentally friendly and suitable for food and cosmetic applications [1] [2].

The general reaction is: Palmitic Acid + Benzyl Alcohol ⇌ this compound + Water

Experimental Protocol

Materials

  • Enzyme: Immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin) [2] or Fermase CALB 10000 [3].
  • Substrates: Palmitic acid and benzyl alcohol.
  • Equipment: Ultrasound bath (e.g., with power 60-100 W), orbital shaker, water bath, thermostatic reactor, and analytical equipment (e.g., GC, HPLC, TLC).

Methodology

  • Reaction Setup: In a sealed reactor, add the substrates at a specified molar ratio. A typical starting point is a 1:5 to 1:7 molar ratio of acid to alcohol to drive the equilibrium towards ester formation [3] [1].
  • Biocatalyst Addition: Add the immobilized lipase at a defined loading (e.g., 3-7% w/w of total substrates) [3].
  • Incubation under Ultrasound: Place the reaction mixture in an ultrasound bath. Set the ultrasound power (e.g., 60-100 W) and duty cycle (e.g., 30-70%, which is the percentage of time ultrasound is active) [3]. Conduct the reaction at a controlled temperature, often between 60-70°C [3].
  • Water Removal: To shift the equilibrium towards synthesis, incorporate molecular sieves (e.g., 3Å or 4Å) into the reaction system to adsorb the co-produced water [1].
  • Termination and Analysis: After a set time, filter the reaction mixture to remove the enzyme and molecular sieves. Analyze the product mixture to determine the conversion percentage of palmitic acid or the yield of this compound using gas chromatography (GC) or other suitable methods [3].

The following diagram illustrates the core experimental workflow.

G start Start Reaction Setup sub1 Weigh Substrates: Palmitic Acid & Benzyl Alcohol start->sub1 sub2 Add Immobilized Lipase (e.g., Novozym 435) sub1->sub2 sub3 Add Molecular Sieves (for Water Removal) sub2->sub3 react Incubate with Ultrasound sub3->react end Terminate Reaction & Analyze Product react->end

Optimization and Key Performance Data

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing synthesis conditions. The following table summarizes critical parameters and their optimized ranges for the synthesis of palmitate esters under ultrasound, which can be directly applied to this compound production [3].

Parameter Typical Range Studied Optimized Value/Influence Notes
Acid:Alcohol Molar Ratio 1:3 - 1:7 Higher alcohol ratio (e.g., 1:5-1:7) favors conversion [3] [1] Shifts equilibrium toward ester formation; excess alcohol may inhibit enzyme [1].
Enzyme Loading (% w/w) 3% - 7% ~5% is often optimal [3] Increases reaction rate; higher loading increases cost without significant yield improvement.
Temperature (°C) 50 - 70 ~60°C is commonly reported [3] Balance between increased reaction rate and enzyme deactivation.
Ultrasound Power (W) 60 - 100 Higher power within range improves yield [3] Enhances mass transfer and reaction efficiency.
Duty Cycle (%) 30 - 70 Higher duty cycle (e.g., 70%) improves yield [3] Percentage of time ultrasound is active; continuous sonication may generate excess heat.

The catalytic efficacy of lipases like Novozym 435 stems from a mechanism called interfacial activation [2]. The enzyme's active site is covered by a lid (a polypeptide chain). In a hydrophobic, solvent-free environment, this lid opens, activating the enzyme and allowing it to efficiently catalyze the esterification reaction [2].

G lipase Lipase in Reaction Medium state1 Closed (Inactive) Form Lid covers active site lipase->state1 state2 Open (Active) Form Lid shifts, exposing active site state1->state2 Interfacial Activation complex Enzyme-Substrate Complex state2->complex Substrates Bind product Ester Product Released complex->product Catalysis product->state2 Enzyme Recycles

Analytical Methods

To quantify the synthesis success, use these standard methods:

  • Lipase Activity Assay (for characterization): The hydrolytic activity of lipase can be assayed colorimetrically using p-nitrophenyl palmitate (p-NPP) as a substrate. The p-nitrophenol released is measured at 410 nm. One unit of enzyme activity is defined as 1 μmol of p-nitrophenol released per minute under standard conditions (e.g., pH 8.5, 45°C) [4].
  • Ester Conversion/Yield Analysis:
    • Gas Chromatography (GC): The most common method. Withdraw samples periodically, dilute in a suitable solvent, and analyze to determine the concentration of remaining palmitic acid and formed this compound [3].
    • Titration: Aliquot the reaction mixture and titrate the unreacted palmitic acid with a standard KOH solution using phenolphthalein as an indicator [1].

Key Considerations for Researchers

  • Enzyme Selection: Novozym 435 is highly popular due to its broad substrate specificity and high stability in organic solvents and solvent-free systems [2]. However, be aware that the poly(methyl methacrylate) support can dissolve in some polar solvents (e.g., ethyl acetate) [2].
  • Economic Viability: The high cost of immobilized lipases is a primary constraint for industrial implementation. Reusing the biocatalyst is crucial. Under optimized conditions, Novozym 435 often maintains high activity over multiple batches [1] [2].
  • Downstream Processing: After the reaction, simple filtration separates the immobilized enzyme. The product mixture may require further purification, such as washing to remove excess alcohol, followed by distillation under reduced pressure to obtain pure this compound [1].

References

Comprehensive Application Notes and Protocols for the Synthesis of Benzyl Palmitate via Phase Transfer Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The core function of a PTC is to shuttle a reactant, often an anionic nucleophile, from the aqueous phase or solid interface into the organic phase where the reaction occurs. This is particularly valuable for synthesizing compounds like benzyl palmitate, where the carboxylate anion must react with a benzyl halide. The PTC, commonly a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the nucleophile, rendering it soluble in the organic medium and significantly enhancing its reactivity [1].

This method is recognized as a green chemistry approach as it often minimizes the need for hazardous, expensive, and volatile organic solvents. It allows reactions to proceed under milder conditions (e.g., room temperature), with shorter reaction times and improved yields compared to traditional methods [2] [1]. The following sections provide a detailed experimental protocol, data on catalyst performance, and a visual representation of the catalytic cycle to guide researchers in the efficient synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Equipment
Category Specific Items
Reactants Palmitic acid, Benzyl chloride or Benzyl bromide, Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
Catalysts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride, Methyltrioctylammonium chloride (Aliquat 336)
Solvents Toluene, Water (deionized)
Lab Equipment Round-bottom flask, Magnetic stirrer with hotplate, Reflux condenser, Separating funnel, Thermometer, Heating bath, Thin-layer chromatography (TLC) setup
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the following reagents:
    • Palmitic Acid: 10 mmol (2.56 g)
    • Aqueous Sodium Hydroxide: 15 mL of a 10-20% w/v solution
    • Phase-Transfer Catalyst: 1-5 mol% (e.g., 0.1-0.5 mmol of TBAB)
    • Organic Solvent: 15 mL of toluene [2].
  • Initial Mixing: Stir the mixture vigorously at room temperature for 10-15 minutes to form the sodium palmitate salt in situ.
  • Alkylation: Add benzyl chloride (12 mmol, ~1.4 mL) to the reaction mixture. Increase the temperature to 60-80°C and stir under reflux for 2-4 hours [3]. Monitor the reaction progress by TLC.
  • Work-up: After completion, cool the mixture to room temperature. Transfer it to a separating funnel, and rinse the reaction flask with a small amount of ethyl acetate. Add the rinses to the separatory funnel.
  • Phase Separation: Separate the organic (toluene) layer from the aqueous layer. Extract the aqueous layer twice with fresh portions of ethyl acetate (2 x 15 mL).
  • Washing and Drying: Combine all the organic extracts and wash them sequentially with dilute hydrochloric acid (to remove any base) and brine (to remove residual water). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude this compound by recrystallization from a suitable solvent like ethanol or hexane to obtain the pure product as a white solid.

Catalyst Performance and Reaction Optimization Data

The choice of catalyst and reaction parameters is critical for achieving high yield and efficiency. The table below summarizes key optimization data derived from related PTC syntheses.

Table 1: Catalyst and Condition Optimization for PTC-Based Benzyl Ester Synthesis

Parameter Options and Comparative Performance Notes & References
Catalyst Type Quaternary Ammonium Salts (e.g., TBAB), Quaternary Phosphonium Salts (e.g., Hexadecyltributylphosphonium bromide) Phosphonium salts are often more effective and tolerate higher temperatures but are less stable to strong base [1].
Catalyst Loading 1-5 mol% is typically sufficient for high yield. Higher loadings do not necessarily improve yield and complicate purification [2] [1].
Base NaOH, K₂CO₃ Aqueous NaOH generates the carboxylate nucleophile; solid K₂CO₃ can be used in solid-liquid PTC [2].
Solvent System Toluene/Water, Dichloromethane/Water Toluene is preferred over DCM for environmental and safety reasons [2]. Ethyl acetate has also been reported as a superior solvent for some PTC reactions [4].
Temperature Room Temperature to 80°C Elevated temperatures (e.g., reflux) can significantly reduce reaction time [2] [3].
Reaction Time 30 minutes to 4 hours Time is highly dependent on temperature and catalyst activity. Can be monitored by TLC.

Reaction Mechanism and Workflow Visualization

The synthesis of this compound via PTC follows a well-defined catalytic cycle. The diagram below illustrates the mechanism, and the subsequent DOT script can be used to regenerate the diagram.

G Phase Transfer Catalysis Mechanism for this compound Synthesis AQ Aqueous Phase (Na+ Palmitate-) CAT_ION Q+ CAT_PAIR_ORGa Q+ Palmitate- AQ->CAT_PAIR_ORGa 1. Ion Exchange ORG Organic Phase (Benzyl Chloride) PRODUCT This compound ORG->PRODUCT 3. Nucleophilic Substitution CAT_PAIR_ORGa->ORG 2. Transfer to Organic Phase CAT_PAIR_AQb Q+ Cl- CAT_PAIR_AQb->AQ 5. Transfer to Aqueous Phase PRODUCT->CAT_PAIR_AQb 4. Release of Q+Cl-

The experimental workflow, from setup to purification, is outlined in the following diagram.

G Experimental Workflow for this compound Synthesis START Charge Reactants: Palmitic Acid, Base, PTC, Solvent STEP1 Stir to Form Sodium Palmitate START->STEP1 STEP2 Add Benzyl Chloride STEP1->STEP2 STEP3 Heat with Reflux (60-80°C, 2-4 hrs) STEP2->STEP3 STEP4 Monitor Reaction by TLC STEP3->STEP4 STEP5 Cool & Separate Organic Phase STEP4->STEP5 STEP6 Wash & Dry Organic Extract STEP5->STEP6 STEP7 Concentrate & Purify (Recrystallization) STEP6->STEP7 FINISH Pure this compound STEP7->FINISH

Troubleshooting and Best Practices

  • Low Yield: Ensure vigorous stirring to maximize the interfacial area between the two phases. Verify the activity of the catalyst; quaternary ammonium salts can degrade at high temperatures via Hofmann elimination. Confirm the freshness of the benzyl chloride, as it can hydrolyze upon storage.
  • Product Purity: If the product is contaminated with catalyst residues, additional washing steps with water or purification by column chromatography may be necessary. Recrystallization is generally the most effective method for obtaining a pure solid product.
  • Scale-Up: The PTC technique is well-suited for large-scale synthesis [4] [1]. When scaling up, maintain the same molar ratios of reactants and catalyst, and ensure the reactor has efficient agitation.
  • Green Chemistry Alternatives: For an even more environmentally benign process, consider solvent-free solid-supported synthesis under microwave irradiation, which has been shown to provide excellent yields and high reaction efficiency for similar alkylation reactions [2].

References

Comprehensive Application Notes and Protocols for Benzyl Palmitate as a Cosmetic Emollient

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Fundamental Properties

Benzyl palmitate (benzyl hexadecanoate, CAS 41755-60-6) is a fatty acid ester formed through the esterification reaction between benzyl alcohol and palmitic acid (hexadecanoic acid). With the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.5 g/mol, this compound represents a semi-solid butter at room temperature with characteristic emollient properties that make it valuable in cosmetic and pharmaceutical formulations [1] [2]. The compound features a lipophilic palmitate moiety coupled with a benzyl aromatic group, creating an amphiphilic character that enables unique interactions with both polar and non-polar substances [1].

The chemical structure of this compound consists of a saturated 16-carbon aliphatic chain (palmitic acid derivative) esterified with benzyl alcohol, providing both hydrophobic characteristics from the long alkyl chain and mild polar attributes from the aromatic benzyl group. This structural configuration contributes to its versatile solubility profile, being miscible with various oils, silicones, and organic solvents while exhibiting limited water solubility [1] [2]. The compound demonstrates high stability under normal storage conditions, though like other esters, it may undergo hydrolysis in the presence of moisture, particularly under extreme pH conditions or elevated temperatures [1]. From a safety perspective, this compound is generally regarded as safe for topical application and is approved for use in cosmetic products worldwide, functioning primarily as a skin-conditioning agent and plasticizer [3].

Functional Properties and Performance Characteristics

Primary Emollient Function and Skin Feel Enhancement

This compound functions as an effective emollient that imparts a velvety after-feel on the skin surface without excessive greasiness. This characteristic makes it particularly valuable in formulations where elegant skin feel is a critical consumer-facing attribute. As a plasticizing agent, this compound reduces the brittle nature of other formulation components, contributing to improved spreadability and film formation on the skin [3]. The compound's occlusive properties help to reduce transepidermal water loss (TEWL), thereby supporting the skin's natural moisturization mechanisms and enhancing hydration of the stratum corneum [4]. These combined properties make this compound particularly suitable for leave-on skin care products, including facial creams, body lotions, and specialty cosmetics where textural sophistication is paramount.

Penetration Enhancement Effects

Research evidence indicates that this compound and related compounds can function as penetration enhancers in topical formulations. Studies investigating fatty acids in combination with benzyl alcohol have demonstrated synergistic enhancement mechanisms that augment both polar and non-polar routes of penetration through the stratum corneum [5]. Specifically, pre-treatment solutions containing unsaturated fatty acids in benzyl alcohol have shown significant enhancement in the permeation of model penetrants with different lipophilicities, suggesting that the this compound combination modifies the intercellular lipid matrix of the stratum corneum [5]. This penetration enhancement effect appears to be particularly pronounced for hydrophilic molecules, with research indicating that the combination of specific fatty acids with benzyl alcohol derivatives represents a promising candidate as a penetration enhancer for these challenging compounds [5].

Rheological Modification and Stabilization

In addition to its primary emollient functions, this compound contributes to the rheological characteristics of cosmetic formulations. When incorporated into emulsion systems, it can influence viscosity profiles and enhance structural stability, particularly in water-in-oil (W/O) formulations. The compound's semi-solid nature at room temperature allows it to function as a consistency regulator, helping to prevent phase separation and improve suspension properties for particulate materials [1] [2]. This rheological modification extends to the sensory characteristics of the final product, with this compound contributing to emulsion richness without compromising spreadability or absorption kinetics. These properties make it particularly valuable in stabilizing systems containing high concentrations of active ingredients or particulate UV filters.

Table 1: Performance Characteristics of this compound in Cosmetic Formulations

Performance Attribute Mechanism of Action Formulation Benefit
Emolliency Fills intercellular spaces between skin flakes Smooth skin surface, improved texture
Occlusivity Forms hydrophobic film on stratum corneum Reduced TEWL, enhanced moisturization
Plasticization Reduces brittle behavior of film formers Improved spreadability, flexible film formation
Penetration Enhancement Modifies intercellular lipid organization Improved drug delivery through skin
Rheological Modification Interactions with structural components Enhanced stability, customized viscosity

Formulation Guidelines and Compatibility

Ingredient Compatibility and Synergistic Combinations

This compound demonstrates excellent compatibility with a wide range of cosmetic ingredients, including vegetable oils, silicones, hydrocarbons, and waxes. Its chemical structure enables effective solubilization of lipophilic active ingredients, making it valuable as a carrier for compounds with limited water solubility [2]. This compound shows particular synergistic effects when combined with other emollients of natural origin, such as shea butter (Butyrospermum parkii) and mango butter (Magnifera indica seed butter), enhancing both the sensory properties and sustainable profile of the final formulation [6]. In stabilization systems, this compound works effectively with commonly used emulsifiers including phospholipids, polymeric surfactants, and non-ionic emulsifying waxes without significantly impacting their interfacial activity [7].

The compound's benzyl aromatic component provides compatibility with silicone derivatives and hydrocarbon-based ingredients, allowing it to function as a bridging agent between polar and non-polar phases in complex emulsion systems. This property is particularly valuable in anhydrous formulations and sunscreen products where homogeneous distribution of UV filters is essential for efficacy. However, formulation scientists should note that this compound may exhibit reduced stability in systems with extreme pH values (particularly above 8.0) due to potential hydrolysis of the ester bond, which could liberate benzyl alcohol and palmitic acid [1] [2].

Recommended Concentration Ranges

The effective usage level of this compound varies depending on the specific application and formulation type. Based on its functional properties and industrial applications, the following concentration ranges are recommended:

Table 2: Recommended Concentration Ranges for this compound in Different Formulations

Formulation Type Recommended Concentration Range Primary Function Secondary Benefits
O/W Creams & Lotions 1-5% Emollient, skin conditioning Plasticization, enhanced spreadability
W/O Emulsions 3-8% Co-emulsifier, consistency builder Stabilization, rheology modification
Sunscreen Products 2-6% Solubilizer for UV filters Water resistance, improved SPF
Makeup Products 1-4% Pigment wetting, binder Improved pay-off, texture enhancement
Cleansing Oils/Balms 5-15% Emollient, viscosity modifier Rinsability, skin conditioning after rinse
Lip Products 2-10% Film former, plasticizer Gloss improvement, structure modification
Sustainability Considerations and Alternatives

With increasing regulatory pressure and consumer demand for sustainable ingredients, this compound presents a favorable environmental profile compared to entirely synthetic alternatives such as petrolatum and dimethicone [6]. As a fatty acid ester derived from natural precursors (palmitic acid from palm oil and benzyl alcohol), it offers a renewable character with potentially lower environmental impact throughout its lifecycle [1] [6]. Research comparing sustainable alternatives to conventional ingredients has identified this compound and similar esters as promising candidates for replacing synthetic hydrocarbons while maintaining similar physicochemical and sensory properties [6].

When selecting this compound for sustainable formulations, consideration should be given to the origin of raw materials, with preference for RSPO-certified palm derivatives or alternative sources of palmitic acid such as other vegetable oils. Life cycle assessment studies suggest that the environmental impact of this compound can be further optimized through green synthesis methods utilizing enzymatic catalysis rather than traditional chemical synthesis [6] [2]. In the context of circular economy principles, this compound demonstrates favorable biodegradability compared to silicone alternatives, contributing to reduced environmental persistence after product use.

Experimental Protocols and Methodologies

Protocol for Evaluating Penetration Enhancement Efficacy

Objective: To quantitatively assess the penetration enhancement properties of this compound using Franz diffusion cells with human skin models and HPLC detection [5].

Materials and Equipment:

  • Franz diffusion cells with effective diffusion area of 1-2 cm² and receptor volume of 3-7 mL
  • Human dermatomed skin (200-400 μm thickness) or synthetic membrane alternatives
  • HPLC system with UV detection
  • Model penetrants: butyl paraben (lipophilic), methyl paraben (intermediate), caffeine (hydrophilic)
  • Test formulations: Control (without this compound) and experimental (with 1-5% this compound)
  • Receptor fluid: PBS pH 7.4 with 0.01% sodium azide as preservative

Procedure:

  • Prepare skin membranes by thawing frozen specimens and equilibrating in receptor fluid for 30 minutes.
  • Mount skin specimens between donor and receptor compartments of Franz cells.
  • Ensure no air bubbles present in receptor compartment and maintain sink conditions.
  • Apply 5-10 μL of test formulation (with or without this compound) to skin surface in donor compartment.
  • Maintain temperature at 32°C ± 1°C using circulating water jacket to mimic skin surface temperature.
  • At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 200-500 μL samples from receptor compartment.
  • Replace with equal volume of fresh receptor fluid to maintain constant volume.
  • Analyze samples using HPLC with appropriate detection wavelengths (e.g., 254 nm for parabens, 273 nm for caffeine).
  • Calculate cumulative penetration (Q) and flux (J) using standard equations.

Data Analysis:

  • Plot cumulative amount penetrated per unit area versus time
  • Determine steady-state flux from linear portion of plot
  • Calculate enhancement ratio (ER) = Flux with this compound / Flux without this compound
  • Compare lag times for different formulations
  • Perform statistical analysis (ANOVA with post-hoc tests) to determine significance (p < 0.05)

G start Start Penetration Study prep Prepare Skin Membranes (200-400 μm thickness) start->prep mount Mount in Franz Cells prep->mount apply Apply Test Formulation (5-10 μL to donor compartment) mount->apply maintain Maintain Temperature (32°C ± 1°C) apply->maintain sample Sample Receptor Fluid at Predetermined Intervals maintain->sample analyze Analyze Samples by HPLC sample->analyze calculate Calculate Flux and Enhancement Ratios analyze->calculate stats Perform Statistical Analysis (ANOVA, p < 0.05) calculate->stats end Report Enhancement Efficacy stats->end

Diagram 1: Experimental workflow for evaluating penetration enhancement efficacy of this compound using Franz diffusion cells

Synthesis Protocol: Enzymatic Production of this compound

Objective: To synthesize this compound using lipase-mediated enzymatic esterification under solvent-free conditions [2].

Materials:

  • Palmitic acid (high purity ≥98%)
  • Benzyl alcohol (molar ratio 1:2 to 1:4 alcohol:acid)
  • Immobilized lipase B from Candida antarctica (Novozym 435)
  • Molecular sieves (3Å or 4Å) for water removal
  • Equipment: Round-bottom flask, magnetic stirrer, temperature control, nitrogen atmosphere

Procedure:

  • Charge palmitic acid (50 g, 0.195 mol) and benzyl alcohol (54 mL, 0.52 mol) into 250 mL round-bottom flask.
  • Add immobilized lipase (3-7% by weight of total substrates).
  • Add molecular sieves (approximately 5% w/w of reaction mixture) to control water content.
  • Purge reaction vessel with nitrogen gas to create inert atmosphere.
  • Stir reaction mixture at 200-400 rpm while maintaining temperature at 60°C ± 2°C.
  • Monitor reaction progress by periodic sampling and TLC analysis (hexane:ethyl acetate 9:1, Rf ~0.7) or acid value determination.
  • Continue reaction for 6-24 hours until conversion exceeds 90% (monitored by GC or HPLC).
  • Filter reaction mixture to remove enzyme and molecular sieves.
  • Purify crude product by short-path distillation or recrystallization from ethanol.
  • Characterize product by FTIR, NMR, and GC-MS for purity confirmation.

Quality Control Parameters:

  • Conversion yield: >90%
  • Purity: >95% by GC analysis
  • Acid value: <2 mg KOH/g
  • Appearance: White to off-white waxy solid
  • Melting point: 20-25°C

Scale-up Considerations: For industrial-scale production, continuous reactors with packed enzyme beds can be implemented with residence times optimized between 1-4 hours. Enzyme recovery and reuse is possible with minimal activity loss for up to 10 cycles when proper operating conditions are maintained [2].

Mechanism of Action and Structure-Activity Relationships

Molecular Interactions with Skin Components

This compound exhibits a dual mechanism of action in enhancing skin penetration and providing emollient benefits. The compound interacts with both polar and non-polar regions of stratum corneum lipids, effectively modifying the intercellular lipid matrix to facilitate permeation of active ingredients [5]. The benzyl aromatic component enables interactions with polar head groups of ceramides and fatty acids, while the long aliphatic chain integrates with the hydrophobic regions of skin lipids, creating temporary disruptions in the highly organized lamellar structure of the stratum corneum [5] [8]. These interactions increase lipid fluidity and create additional pathways for molecular diffusion, particularly enhancing the permeation of hydrophilic molecules that would normally encounter significant resistance [5].

Research suggests that this compound and related compounds may preferentially affect the intercellular lipid route of penetration rather than the transcellular pathway. This selective action minimizes potential damage to corneocytes while reversibly modifying the lamellar organization of ceramides, cholesterol, and fatty acids that constitute the primary barrier function of the skin [8]. The enhancement mechanism appears to involve structural disordering of the gel-phase membrane domains in the stratum corneum, creating transient voids that facilitate molecular passage without permanently compromising the skin's protective functions [8] [9].

Structure-Activity Relationship in Emollient Performance

The functional efficacy of this compound as an emollient and penetration enhancer is directly related to its specific molecular architecture. The optimal alkyl chain length (C16) of the palmitate moiety provides sufficient lipophilicity for integration into skin lipids while maintaining appropriate mobility within the stratum corneum [5]. Comparative studies with esters featuring shorter chain lengths (e.g., benzyl laurate, C12) demonstrate reduced occlusive properties and less pronounced effects on skin barrier modification, while longer chains (C18+) may exhibit limited solubility and crystallization tendencies that reduce efficacy [5] [3].

The benzyl ester linkage contributes critical aspects to the compound's performance profile. Unlike methyl or ethyl esters, the benzyl group provides enhanced solvent characteristics for lipophilic active ingredients and contributes to the compound's distinctive sensory properties [1] [2]. The aromatic ring structure enables π-π interactions with unsaturated components of skin lipids and potentially with aromatic moieties in active pharmaceutical ingredients, further enhancing its versatility as a formulation component [2]. Studies comparing various benzyl esters have demonstrated that the C16 chain length represents an optimal balance between lipophilic integration and molecular flexibility, maximizing both emollient properties and enhancement capabilities [5].

G sc Stratum Corneum Barrier bp This compound Application sc->bp interaction Molecular Interactions with Lipid Matrix bp->interaction disruption Reversible Disordering of Lamellar Structure interaction->disruption result3 Stratum Corneum Hydration via Occlusive Film interaction->result3 pathway Enhanced Diffusion Pathways disruption->pathway result1 Improved Permeation of Hydrophilic Actives pathway->result1 result2 Enhanced Skin Penetration of Lipophilic Compounds pathway->result2

Diagram 2: Proposed mechanism of action for this compound in enhancing skin penetration and providing emollient benefits

Application Scope and Regulatory Status

Formulation Applications Across Product Categories

This compound finds application in diverse cosmetic and topical pharmaceutical products, with specific benefits in each category:

  • Skincare Products: In facial creams, anti-aging formulations, and body lotions, this compound functions as a primary emollient that improves spreadability, enhances skin feel, and supports the delivery of active ingredients such as antioxidants, vitamins, and skin-lightening agents [1] [4]. Its compatibility with both O/W and W/O systems makes it versatile for various texture requirements.

  • Sunscreen Products: The compound serves as a solubilizing agent for organic UV filters, particularly those with crystalline structures that challenge formulation stability. Additionally, this compound contributes to water-resistant properties and helps distribute filters evenly on the skin surface, potentially enhancing the sun protection factor (SPF) by promoting uniform film formation [4].

  • Color Cosmetics: In makeup products including foundations, lipsticks, and pressed powders, this compound acts as a pigment wetting agent and binder that improves color distribution and payload. Its plasticizing properties enhance the structural integrity of pressed products while maintaining appropriate hardness for application [3] [4].

  • Pharmaceutical Topicals: The penetration enhancement properties make this compound valuable in topical drug products, potentially improving the bioavailability of both hydrophilic and lipophilic active pharmaceutical ingredients. Its inclusion in formulations may allow for reduced API concentrations while maintaining efficacy, or enable the transdermal delivery of compounds with challenging physicochemical properties [5] [7].

Regulatory Status and Compliance Considerations

This compound is approved for use in cosmetic products worldwide under various regulatory frameworks. In the European Union, it is listed in the Cosmetics Ingredient Database (CosIng) with the assigned functions of skin conditioning and plasticizer [3]. The compound is generally recognized as safe when used in accordance with good manufacturing practices, with no specific concentration restrictions established in major markets.

For pharmaceutical applications, this compound is compliant with multiple pharmacopeial standards, though specific monographs may vary by region. The compound is included in the Inactive Ingredient Database maintained by the U.S. Food and Drug Administration (FDA) for topical dosage forms, facilitating its use in both OTC and prescription products [7]. When utilized in pharmaceutical formulations, appropriate quality control measures should include testing for heavy metal contamination, residual catalysts, and oxidation products to ensure patient safety and product stability.

Documentation for regulatory submissions should include detailed specifications covering identity tests, purity assays, and performance characteristics relevant to the specific application. For products making functional claims related to penetration enhancement, supporting data from appropriate in vitro or in vivo studies should be included in regulatory filings to substantiate these assertions [5] [8].

Conclusion and Future Perspectives

This compound represents a versatile functional ingredient with demonstrated benefits as an emollient, plasticizer, and penetration enhancer in cosmetic and topical pharmaceutical formulations. Its favorable safety profile, compatibility with diverse formulation components, and sustainable attributes position it as a valuable component in modern product development. The dual nature of its chemical structure, combining lipophilic and aromatic characteristics, enables unique interactions with skin components and active ingredients, providing both functional and aesthetic benefits.

Future research directions should focus on further elucidating the molecular mechanisms underlying its penetration enhancement properties, particularly through advanced skin models and computational approaches [9]. Additionally, optimization of green synthesis methods using improved enzyme systems or alternative catalytic approaches represents a promising area for process development [6] [2]. As the personal care industry continues to evolve toward more sustainable practices, this compound and similar natural-derived esters are likely to see expanded applications as alternatives to traditional synthetic components, particularly in products where multifunctional performance and environmental considerations are prioritized.

References

Comprehensive Application Notes and Protocols: Benzyl Palmitate as a Flavoring Agent in Food Industry Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzyl Palmitate

This compound is a fatty acid ester formed through the esterification reaction between benzyl alcohol and palmitic acid, with the chemical name benzyl hexadecanoate and molecular formula C₂₃H₃₈O₂. This compound possesses a molecular weight of 346.5 g/mol and is characterized by its mild floral scent, which contributes to its value as a flavoring agent in food applications. The CAS registry number for this compound is 41755-60-6, providing a unique identifier for this specific chemical compound in regulatory and research contexts. Its chemical structure consists of a palmitate moiety derived from palmitic acid (a C16 saturated fatty acid) linked to a benzyl group from benzyl alcohol, creating a molecule with distinct physicochemical properties that make it suitable for various food industry applications. [1] [2]

In nature, this compound occurs as a minor component in certain plant lipid matrices, primarily in species rich in phenolic compounds or long-chain fatty acids. Research has identified its presence in Echinacea purpurea (Asteraceae), where it constitutes 0.2–0.8% of floral tissues, often co-occurring with chicoric acid and other caffeoyl derivatives. Trace amounts (<0.1%) have also been detected in Cichorium intybus (chicory) and Pterocypsela laciniata, suggesting potential biological roles in membrane lipid structuring and ecological adaptations. The biosynthetic pathway in plants involves enzyme-mediated esterification beginning with palmitic acid activation to palmitoyl-CoA, benzyl alcohol generation from phenylpropanoid metabolism, and final transacylation catalyzed by serine carboxypeptidase-like acyltransferases (SCPL-AT). This natural occurrence provides a foundation for its acceptance as a flavoring agent in food systems. [1]

Food Industry Applications

Specific Applications and Usage Guidelines

This compound serves multiple functions in food products, primarily as a flavoring agent and food additive due to its pleasant aroma characteristics. Its mild floral scent makes it particularly valuable in products where a subtle fragrance enhancement is desired without overwhelming the primary flavor profile. Additionally, this compound functions as a solvent and carrier for other lipophilic flavor compounds, improving their distribution throughout food matrices and enhancing overall flavor consistency and stability. This dual functionality as both a flavor contributor and delivery system makes it a versatile ingredient in sophisticated food formulations. [1] [2]

The application of this compound in food products requires careful consideration of usage levels to achieve the desired sensory effects without negatively impacting product quality. While specific regulatory limits may vary by jurisdiction, general usage guidelines recommend concentrations between 0.01% and 0.1% in final food products, depending on the application method and food matrix characteristics. The compound's lipophilic nature makes it particularly suitable for fat-based food systems, including dairy products, chocolate confections, and oil-based flavor formulations, where it contributes to both flavor and mouthfeel characteristics. Its stability under normal processing conditions allows for incorporation at various stages of manufacturing, though exposure to excessive heat or prolonged storage in aqueous systems should be minimized to prevent hydrolytic degradation. [2]

Table 1: Food Industry Applications of this compound

Application Area Primary Function Typical Usage Level Compatible Product Types
Flavor Formulations Solvent/Carrier 0.1-0.5% Oil-based flavors, flavor emulsions
Dairy Products Flavor Enhancer 0.01-0.05% Cream-based desserts, butter formulations
Confections Flavoring Agent 0.02-0.08% Chocolate, cream-filled candies
Baked Goods Flavor & Texture Modifier 0.01-0.03% Shortbread, butter cookies
Food Coatings Gloss Agent & Flavor Carrier 0.05-0.1% Confectionery coatings, film formations
Flavor Release and Modification Mechanisms

The functionality of this compound as a flavoring agent derives from its controlled release properties during food consumption. As an ester compound, it undergoes partial hydrolysis in the presence of salivary enzymes and oral conditions, gradually releasing benzyl alcohol and palmitic acid, both of which contribute to the overall flavor perception. This release mechanism provides a time-dependent flavor profile that enhances the complexity and duration of sensory experiences in food products. The lipophilic character of this compound also enables it to modify the partitioning of other flavor compounds between different phases in food systems, potentially reducing volatility of top notes while enhancing middle and base notes for improved flavor balance. [1] [3]

Research suggests that this compound may influence flavor perception through interaction with taste receptors and olfactory mechanisms, though these pathways require further investigation. Its demonstrated role in enhancing the solubility and bioavailability of poorly soluble compounds in pharmaceutical research suggests potential parallel applications in food systems for improving the delivery of hydrophobic flavor molecules and bioactive compounds. This property could be particularly valuable in the development of functional foods where both flavor and nutrient delivery must be optimized. The ester bond in this compound remains relatively stable under acidic conditions typical of many food products, ensuring consistent performance throughout product shelf life. [2] [3]

Synthesis Protocols

Classical Esterification Method

The classical esterification method for synthesizing this compound involves a acid-catalyzed reaction between palmitic acid and benzyl alcohol, following the fundamental principles of Fischer esterification. This well-established protocol offers high yields and straightforward scalability, making it suitable for both laboratory and industrial production. The reaction mechanism proceeds through protonation of the carbonyl oxygen of palmitic acid by the acid catalyst, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by benzyl alcohol. Subsequent proton transfer and elimination of water yields the desired this compound ester while regenerating the acid catalyst. [1] [3]

Standard Protocol:

  • Reagents: Palmitic acid (1.0 equiv.), benzyl alcohol (2.0-4.0 equiv.), concentrated sulfuric acid (1-3% w/w of total reactants)
  • Procedure:
    • Combine palmitic acid (256.4 g, 1.0 mol) and benzyl alcohol (216.3 g, 2.0 mol) in a round-bottom flask equipped with a mechanical stirrer and water separator (Dean-Stark apparatus).
    • Add sulfuric acid (4.7 g, 1.5% w/w) slowly with stirring.
    • Heat the reaction mixture to 70-80°C with continuous stirring for 3-6 hours, collecting liberated water in the separator.
    • Monitor reaction progress by TLC (hexane:ethyl acetate 9:1) or by measuring the amount of water produced.
    • Upon completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
    • Wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (1 × 100 mL).
    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product by recrystallization from ethanol or by column chromatography if higher purity is required.

Critical Parameters:

  • Water removal is essential to drive equilibrium toward ester formation; ensure efficient operation of the Dean-Stark apparatus.
  • Temperature control between 70-80°C optimizes reaction rate while minimizing side reactions.
  • Molar ratio of benzyl alcohol to palmitic acid should be maintained at 2:1 or higher to maximize conversion.
  • The acid catalyst concentration of 1-3% provides optimal reaction rates without excessive byproduct formation. [1] [3]

Table 2: Optimization Parameters for Classical Esterification Synthesis

Parameter Optimal Range Effect on Yield Notes
Temperature 70-80°C 85-95% conversion Higher temperatures increase rate but may promote decomposition
Catalyst Loading 1-3 wt% Maximum efficiency Higher concentrations provide diminishing returns
Molar Ratio (Alcohol:Acid) 2-4:1 Drives equilibrium Excess alcohol improves conversion but increases purification challenge
Reaction Time 3-6 hours Complete conversion Extended times beyond 6 hours show minimal improvement
Water Content <0.1 mol/L Minimal inhibition Efficient water removal critical for high yield
Enzymatic Synthesis Method

The enzymatic synthesis of this compound represents a green chemistry approach that offers several advantages over classical methods, including higher specificity, milder reaction conditions, and reduced environmental impact. This method employs lipases as biocatalysts, with Candida antarctica lipase B (CALB) demonstrating particularly high efficiency for this esterification. The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue (Ser₁₀₅) on the carbonyl carbon of palmitic acid, followed by nucleophilic addition of benzyl alcohol to form the ester product and regenerate the free enzyme. [1] [3]

Standard Protocol:

  • Reagents: Palmitic acid (1.0 equiv.), benzyl alcohol (1.0-1.5 equiv.), immobilized Candida antarctica lipase B (3-7% w/w of total substrates), molecular sieves (3Å, 20% w/w)
  • Procedure:
    • Activate the molecular sieves by heating at 250°C for 4 hours and cool in a desiccator.
    • Combine palmitic acid (256.4 g, 1.0 mol) and benzyl alcohol (108.1 g, 1.0 mol) in a reactor equipped with temperature control and mechanical stirring.
    • Add activated molecular sieves (73 g) and immobilized CALB (10.9 g, 3% w/w).
    • Incubate the reaction mixture at 50-60°C with continuous stirring (200-300 rpm) for 8-24 hours.
    • Monitor reaction progress by GC or TLC.
    • Upon completion, filter the reaction mixture to remove enzyme and molecular sieves.
    • Wash the enzyme with hexane or ethyl acetate for recovery and reuse.
    • Concentrate the combined organic phases under reduced pressure to obtain the product.
    • Further purification can be achieved by short-path distillation if necessary.

Critical Parameters:

  • Water activity control is essential; molecular sieves maintain low water concentration to favor synthesis over hydrolysis.
  • Enzyme loading between 3-7% provides optimal reaction rates with economical catalyst usage.
  • Temperature should be maintained below 60°C to preserve enzyme activity while ensuring reasonable reaction rates.
  • The solvent-free system enhances reaction efficiency by increasing substrate concentrations and simplifying downstream processing. [1] [3]

G A Palmitic Acid D Esterification Reaction A->D B Benzyl Alcohol B->D C Acid Catalyst or Lipase Enzyme C->D E This compound D->E F Water D->F

Synthesis Pathway for this compound

Analytical Methods and Characterization

Comprehensive Analysis Protocol

The characterization of this compound requires a multianalytical approach to verify chemical identity, determine purity, and identify potential impurities. Gas chromatography (GC) coupled with mass spectrometry (MS) serves as the primary method for identification and quantification, with complementary techniques providing structural confirmation and physicochemical property assessment. A validated analytical method must demonstrate specificity, accuracy, precision, and linearity across the expected concentration range to ensure reliable results for quality control and regulatory compliance. The following protocol outlines a comprehensive characterization workflow for this compound in food flavoring applications. [4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: GC system equipped with split/splitless injector, MS detector, and capillary column (stationary phase: 5% phenyl polysiloxane)
  • Column Dimensions: 30 m × 0.25 mm ID × 0.25 μm film thickness
  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min
  • Injector Temperature: 250°C, split ratio 10:1
  • Oven Program: Initial temperature 80°C (hold 2 min), ramp to 300°C at 10°C/min, final hold 10 min
  • MS Conditions: Electron impact ionization (70 eV), ion source temperature 230°C, transfer line temperature 280°C
  • Sample Preparation: Dissolve sample in hexane or dichloromethane (1 mg/mL), filter through 0.45 μm PTFE membrane
  • Injection Volume: 1 μL
  • Identification: Compare retention time and mass spectrum with authentic reference standard

Critical Validation Parameters:

  • Specificity: Method should resolve this compound from potential impurities including benzyl alcohol, palmitic acid, and related esters
  • Linearity: Demonstrate linear response across concentration range of 50-150% of target assay concentration with correlation coefficient (r²) ≥ 0.995
  • Accuracy: Establish through spike recovery studies with acceptable recovery of 95-105%
  • Precision: Repeatability expressed as %RSD should be ≤ 2.0% for six replicate injections
  • Detection and Quantitation Limits: Typically ≤ 0.1% and ≤ 0.3% respectively for related substances [4]
Physicochemical Property Analysis

Complete characterization of this compound includes determination of key physicochemical properties that influence its performance as a food flavoring agent. These analyses provide critical data for formulation development, stability assessment, and regulatory documentation. The following protocols describe standardized methods for determining essential physical parameters of this compound. [1] [2]

Density Determination Protocol:

  • Method: Pycnometer method at 20°C
  • Procedure:
    • Weigh clean, dry pycnometer (Wₚ)
    • Fill with distilled water and equilibrate at 20°C in water bath
    • Weigh water-filled pycnometer (Wᵥ)
    • Dry pycnometer completely and fill with this compound sample
    • Equilibrate at 20°C and weigh (Wₛ)
    • Calculate density: ρ = [(Wₛ - Wₚ) × ρᵥ] / (Wᵥ - Wₚ) where ρᵥ is water density at 20°C (0.9982 g/mL)
  • Expected Result: Approximately 0.9109 g/mL at 20°C

Refractive Index Determination Protocol:

  • Instrument: Abbe refractometer with temperature control
  • Procedure:
    • Calibrate refractometer with distilled water (n_D²⁰ = 1.3330) or certified reference standard
    • Apply sample to prism surface, ensuring complete coverage without air bubbles
    • Close prism assembly and allow temperature equilibration at 20°C
    • Adjust compensator to eliminate colored fringes and sharp boundary line
    • Read refractive index value to four decimal places
    • Clean prism thoroughly with ethanol after measurement
  • Expected Result: Approximately 1.4689 at 20°C [2]

Table 3: Specification Limits for this compound as Food Grade Material

Parameter Specification Test Method Frequency
Appearance Colorless to pale yellow liquid Visual examination Each batch
Identification (GC-MS) Retention time matches reference standard GC-MS Each batch
Assay (by GC) ≥ 95.0% Area normalization Each batch
Benzyl Alcohol ≤ 1.0% GC Each batch
Palmitic Acid ≤ 2.0% GC Each batch
Water Content ≤ 0.1% Karl Fischer titration Each batch
Heavy Metals ≤ 10 ppm USP <231> Quarterly
Refractive Index (20°C) 1.4680 - 1.4700 Refractometry Each batch
Density (20°C) 0.910 - 0.915 g/mL Pycnometer Each batch

G A Sample Preparation B Physicochemical Analysis A->B C Chromatographic Analysis A->C D Spectroscopic Analysis A->D E Data Integration B->E B1 Density Refractive Index Melting Point C->E C1 GC-MS HPLC TLC D->E D1 FT-IR NMR Mass Spec F Quality Assessment E->F

Analytical Workflow for this compound Characterization

Safety and Regulatory Considerations

Handling and Storage Protocols

This compound requires careful handling despite its relatively low hazard profile compared to many synthetic chemicals. Standard laboratory precautions should be implemented to minimize personal exposure and environmental release. Standard operating procedures should include personal protective equipment requirements such as safety glasses, chemical-resistant gloves (nitrile or neoprene), and laboratory coats when handling the neat compound. Although this compound is not classified as a respiratory hazard under normal handling conditions, operations that may generate aerosols or fine mists should be conducted in a fume hood or with appropriate local exhaust ventilation to maintain airborne concentrations below exposure limits. [1] [5]

Storage Conditions:

  • Primary Container: Amber glass bottles or food-grade polyethylene containers
  • Storage Environment: Cool, dry, well-ventilated area away from direct sunlight
  • Temperature: Room temperature (15-25°C); avoid excessive heat above 40°C
  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases
  • Shelf Life: 24 months from date of manufacture when stored under recommended conditions
  • Handling Precautions: Use spark-proof tools and equipment in storage areas to prevent static discharge

Spill Management Protocol:

  • Containment: Restrict access to area; use inert absorbent materials (vermiculite, sand) to prevent spread
  • Personal Protection: Don appropriate PPE including eye protection and gloves
  • Cleanup: Collect absorbed material in appropriate chemical waste containers
  • Surface Decontamination: Wash area with detergent solution followed by water rinse
  • Waste Disposal: Dispose of according to local, regional, and national regulations [1]
Regulatory Status and Compliance

The use of this compound in food applications is subject to regional regulations that determine its permissible applications and usage levels. In the United States, this compound may fall under the Generally Recognized as Safe (GRAS) designation when used in accordance with good manufacturing practices, though specific limitations may apply depending on the application. The Flavor and Extract Manufacturers Association (FEMA) provides additional guidance on appropriate use levels in various food categories, though specific FEMA numbers for this compound were not identified in the available literature. Manufacturers should consult the most current regulations in their target markets to ensure compliance. [5]

Documentation Requirements:

  • Certificate of Analysis: Each batch should be accompanied by comprehensive testing data
  • Safety Data Sheet: Maintain current, regionally appropriate SDS documentation
  • Manufacturing Information: Document synthesis method, purification steps, and quality control measures
  • Stability Data: Provide evidence of stability under recommended storage conditions
  • Toxicological Information: Compile available safety data including irritation, sensitization, and repeated dose toxicity studies

Food Labeling Considerations:

  • In many jurisdictions, this compound may be declared simply as "artificial flavor" or "natural flavor" depending on its source and production method
  • Specific declaration may be required in certain regions or for particular product categories
  • Allergen status should be verified, though this compound is not typically associated with major food allergens [5]

Conclusion

This compound represents a versatile flavoring agent with valuable applications in the food industry, particularly in lipid-based systems where its mild floral notes and solvent properties enhance product quality. The compound's established synthesis protocols, including both classical esterification and enzymatic approaches, provide flexible manufacturing options suitable for various production scales and sustainability requirements. Comprehensive analytical methodologies ensure accurate characterization and quality control, supporting consistent performance in food applications. [1] [2]

Future research directions should focus on expanding applications in emerging food categories, optimizing synthesis for improved sustainability, and further elucidating the compound's behavior in complex food matrices. Additionally, clinical studies examining sensory perception and consumer acceptance would strengthen the scientific foundation for its use in food products. As with all food additives, ongoing regulatory monitoring is essential to maintain compliance with evolving global standards and safety requirements. [3]

References

Benzyl Palmitate: Application Notes and Protocols for Pharmaceutical Carrier Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzyl Palmitate as a Pharmaceutical Excipient

This compound is a fatty acid ester formed from benzyl alcohol and palmitic acid. Its structure combines a long hydrophobic alkyl chain with a polar benzoate group, resulting in a lipophilic compound with emollient properties and a molecular weight of 346.5 g/mol [1] [2].

While traditionally used in cosmetics, its role in pharmaceutical formulations is gaining interest. It functions as a potential solubility and penetration enhancer for poorly water-soluble drugs, a lipophilic matrix in lipid-based delivery systems, and a stable emollient in topical products. Its ester bond is susceptible to enzymatic cleavage, which can be exploited in prodrug design [2].

Key Physicochemical and Biological Properties

The efficacy of this compound in a delivery system is dictated by its inherent properties. The table below summarizes key data relevant to its pharmaceutical application.

Table 1: Fundamental Properties of this compound

Property Description / Value Pharmaceutical Implication
CAS Number 41755-60-6 [1] [2] Standardized chemical identifier.
Molecular Formula C₂₃H₃₈O₂ [1] [2] --
Molecular Weight 346.5 g/mol [1] [2] --
Chemical Structure Benzyl hexadecanoate [1] [2] Determines lipophilicity and interaction with biological membranes.
Appearance Colorless to pale yellow liquid [1] Impacts final product aesthetics.
Lipophilicity High (log P data not available in search results) High. Indicates potential to enhance solubility of hydrophobic drugs [2].
Mechanism of Action Penetration enhancement; substrate for esterases [2] Can improve skin delivery and enable controlled release via enzymatic hydrolysis.
Stability Good under normal storage; susceptible to hydrolysis [1] Formulations must protect from moisture to prevent breakdown to benzyl alcohol and palmitic acid.

Table 2: Application-Oriented Functional Properties

Functional Role Proposed Mechanism Example Application Context
Solubility Enhancer Increases dissolution of lipophilic drugs in the lipid phase [2]. Self-emulsifying drug delivery systems (SEDDS), lipid nanoparticles.
Penetration Enhancer Interacts with skin lipids to improve drug permeability [2]. Topical creams and ointments.
Prodrug Moisty Enzymatic cleavage in vivo releases active drug [2]. Design of novel prodrugs with improved pharmacokinetics.
Lipid Matrix Forms the solid core of nanoparticles [3]. Solid Lipid Nanoparticles (SLNs).
Emollient Forms a protective, occlusive film on the skin [1] [2]. Topical pharmaceutical creams.

Formulation Strategies and Experimental Protocols

Protocol: Formulation of this compound-based Solid Lipid Nanoparticles (SLNs)

This protocol outlines the production of SLNs using this compound as the solid lipid core, based on general SLN production techniques [3].

1. Principle SLNs are colloidal carriers composed of a solid lipid matrix that stabilizes and encapsulates lipophilic bioactive compounds. This compound serves as the high-melting-point solid lipid, forming a crystalline core at room and body temperature [3].

2. Materials

  • Lipid Phase: this compound (e.g., EVT-391689 from Evitachem) [1].
  • Surfactant: Poloxamer 188 or Lecithin.
  • Aqueous Phase: Purified water.
  • Active Pharmaceutical Ingredient (API): A model lipophilic drug (e.g., Ibuprofen [4]).
  • Equipment: Hot plate magnetic stirrer, high-shear homogenizer (e.g., Ultra-Turrax), and probe sonicator.

3. Experimental Workflow

sln_workflow start Start Formulation melt Melt Lipid Phase (70-80°C) start->melt pre_emulsion Hot High-Shear Homogenization melt->pre_emulsion aq_phase Heat Aqueous Phase (70-80°C) aq_phase->pre_emulsion nanoemulsion Formed Nanoemulsion pre_emulsion->nanoemulsion cool Cooling & Crystallization (Formation of SLNs) nanoemulsion->cool characterize Characterize SLNs cool->characterize

4. Detailed Procedure

  • Preparation of Lipid Phase: Melt 5.0 g of this compound on a hot plate at 75°C. Dissolve 100 mg of the lipophilic API into the molten lipid under stirring until a clear solution is obtained.
  • Preparation of Aqueous Phase: Dissolve 2.5 g of Poloxamer 188 in 100 mL of purified water heated to 75°C.
  • Pre-emulsion Formation: Slowly add the hot lipid phase to the hot aqueous phase under continuous magnetic stirring. Immediately subject this coarse mixture to high-shear homogenization at 10,000 rpm for 5 minutes while maintaining the temperature above 70°C.
  • Formation of SLNs: Stop homogenization and allow the nanoemulsion to cool to room temperature under mild stirring. As the mixture cools, the this compound will crystallize, forming solid nanoparticles.
  • Post-processing (Optional): The SLN dispersion can be further size-reduced using a probe sonicator (e.g., 100 W for 5 minutes in an ice bath).

5. Critical Parameters for Optimization

  • Temperature: Must be above the melting point of this compound during homogenization to prevent premature crystallization.
  • Surfactant Type and Concentration: Crucial for stabilizing the nanoparticles against aggregation.
  • Homogenization/Sonication Speed and Time: Directly control the final particle size and distribution.
Characterization of Formulations

Rigorous characterization is essential to ensure the quality and performance of the developed formulations.

Table 3: Key Characterization Parameters for Lipid-Based Formulations

| Parameter | Method | Target Specification | | :--- | :--- | :--- | | Particle Size (PS) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PS: 50-200 nm; PDI: <0.3 indicates a monodisperse population [3]. | | Zeta Potential (ZP) | Electrophoretic Light Scattering | |ZP| > |30| mV indicates good physical stability [3]. | | Entrapment Efficiency (EE) | Indirect method: Centrifugation/ultrafiltration followed by HPLC/UV analysis of free drug in supernatant. | >85% for lipophilic drugs [3]. | | Crystallinity & Polymorphism | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | Determines the physical state of the lipid matrix, which affects drug release and stability [3]. | | Morphology | Transmission Electron Microscopy (TEM) | Visual confirmation of spherical nanoparticle shape. | | In Vitro Drug Release | Dialysis method in suitable buffer (e.g., PBS pH 7.4) with sink conditions. | Demonstrates controlled release profile compared to pure drug. |

Integration with Advanced Drug Delivery Platforms

This compound can be integrated into broader drug delivery strategies. A key consideration is the solvent selection for loading drugs into advanced carriers like Metal-Organic Frameworks (MOFs). Recent research shows that solvent polarity (dipole moment) directly influences a MOF's drug-loading capacity by affecting its molecular-level vibrations [4].

Furthermore, lipid-based carriers like SLNs are a cornerstone of targeted nanomedicine. They can be engineered to modulate specific signaling pathways, such as the Nrf2 pathway, which plays a crucial role in managing oxidative stress and inflammation in diseases like cancer and Alzheimer's [5].

Troubleshooting and Best Practices

  • Low Entrapment Efficiency: This can occur if the drug is not sufficiently soluble in the molten lipid or if the lipid matrix crystallizes in a highly ordered form that expels the drug. Solution: Use this compound in a Nanostructured Lipid Carrier (NLC) by blending it with a liquid lipid (e.g., medium-chain triglycerides) to create a less ordered matrix with higher drug loading capacity [3].
  • Physical Instability (Aggregation): Inadequate surfactant coverage or high ionic strength in the dispersion medium. Solution: Optimize surfactant type and concentration; consider using a combination of surfactants. Perform short-term stability studies by storing the formulation at 4°C and 25°C and monitoring PS and ZP over time.
  • Chemical Instability (Hydrolysis): As an ester, this compound is susceptible to hydrolysis. Solution: Control the pH of the aqueous dispersion to avoid extremes, store in a dry environment, and consider lyophilization (freeze-drying) to create a stable powder for long-term storage.

Conclusion

This compound presents a promising and versatile excipient for formulating lipid-based drug delivery systems. Its primary strengths lie in enhancing the solubility of poorly water-soluble drugs and serving as a matrix material for Solid Lipid Nanoparticles. Successful implementation requires careful attention to its physicochemical properties, particularly its susceptibility to hydrolysis and melting behavior. By adhering to the outlined protocols for formulation, characterization, and troubleshooting, researchers can effectively leverage this compound to develop advanced pharmaceutical carriers with improved bioavailability and targeted therapeutic outcomes.

References

Comprehensive Application Notes and Protocols: Studying S-palmitoylation Using Alkynyl-Palmitic Acid Metabolic Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to S-Palmitoylation and Metabolic Labeling

Protein S-palmitoylation represents a reversible post-translational modification (PTM) wherein a 16-carbon saturated fatty acid (palmitate) covalently attaches to specific cysteine residues of target proteins via a thioester bond. Unlike other lipid modifications, S-palmitoylation is dynamic and reversible, allowing proteins to rapidly shuttle between cellular compartments in response to stimuli—a property that makes it crucial for regulating protein localization, stability, and interactions [1]. This modification influences an estimated 20% of the mammalian proteome and plays critical roles in various biological processes including cell signaling, membrane trafficking, synaptic transmission, and immune responses [1] [2]. The dynamic nature of S-palmitoylation is maintained by the balanced activities of palmitoyl acyltransferases (PATs, ZDHHC enzymes) that add palmitate and thioesterases (APTs, PPTs) that remove it [1] [3].

The alkynyl-palmitic acid class of bio-orthogonal probes represents a revolutionary toolset for studying protein S-palmitoylation. These chemical analogs, including 17-ODYA (17-octadecynoic acid) and Alk-C16 (15-hexadecynoic acid), feature a terminal alkyne group that allows for subsequent conjugation via click chemistry [4] [5]. These probes are recognized by endogenous PAT enzymes and incorporated into proteins without disrupting normal cellular processes, enabling researchers to monitor dynamic palmitoylation events under physiological conditions. Compared to traditional radioactive methods, these analogs offer enhanced safety, greater sensitivity, and superior versatility for fluorescence detection and proteomic profiling [2]. Their application has revealed S-palmitoylation as a key regulatory mechanism in various diseases, including cancer, neurodegenerative disorders, and immunological conditions, highlighting the importance of robust detection methods for both basic research and drug discovery [1].

Table 1: Major Types of Protein Lipidation

Modification Type Lipid Attached Amino Acid Target Reversibility Primary Function
S-palmitoylation 16-carbon palmitate Cysteine (thioester) Reversible Membrane anchoring, trafficking, protein interactions
N-myristoylation 14-carbon myristate N-terminal glycine (amide) Irreversible Membrane association, protein activation
Prenylation 15-carbon farnesyl or 20-carbon geranylgeranyl C-terminal cysteine (thioether) Irreversible Membrane targeting, protein-protein interactions
GPI Anchoring Glycosylphosphatidylinositol C-terminus (ether) Irreversible Cell surface membrane anchoring

Alkynyl-Palmitic Acid Probes: Properties and Applications

Chemical Properties and Probe Selection

Alkynyl-palmitic acid probes share a fundamental structure consisting of a palmitic acid backbone with a terminal alkyne group incorporated at the ω-position (15-hexadecynoic acid, Alk-C16) or ω-1 position (17-octadecynoic acid, 17-ODYA). This strategic modification preserves the biochemical recognition elements necessary for cellular uptake and enzymatic processing while introducing a bio-orthogonal handle for subsequent detection. The alkyne moiety remains inert to native biochemical functionalities until specifically conjugated with azide-bearing reagents via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [5] [2]. These probes are typically supplied as white to beige powders with ≥95% purity by HPLC, and stock solutions are prepared in DMSO at 2 mg/mL concentration, with storage recommended at -10°C to -25°C to maintain stability [5].

When selecting the appropriate probe, researchers should consider that 17-ODYA has been more extensively validated in proteomic studies and offers broband literature support, particularly for immune cell applications [4] [2]. Both probes effectively incorporate into S-palmitoylated proteins, but subtle differences in cellular uptake, metabolism, and PAT enzyme specificity may influence results depending on the cell type and biological context. For fluorescence microscopy applications, Alk-C16 may provide marginally lower background signal due to its closer structural similarity to native palmitate, while 17-ODYA has demonstrated excellent performance in large-scale proteomic profiling experiments in dendritic cells and other immune populations [4] [2].

Functional Applications and Biological Compatibility

The alkynyl-palmitic acid platform enables diverse experimental approaches for investigating protein S-palmitoylation. In fluorescence imaging applications, these probes allow researchers to visualize subcellular localization of palmitoylated proteins and track dynamic redistribution during cellular processes such as cell cycle progression, activation, or differentiation [5]. For biochemical detection, the probes facilitate the enrichment and identification of palmitoylated proteins from complex biological samples, enabling both targeted studies of specific proteins and global proteomic analyses [6] [2]. Additionally, these probes are invaluable for characterizing inhibitors of palmitoylation, such as 2-bromopalmitate (2-BP), by providing a direct means to monitor changes in palmitoylation status in response to pharmacological intervention [3] [5].

These probes function effectively across diverse biological systems, from cell lines and primary cultures to in vivo models, with incorporation observed within minutes to hours depending on experimental conditions [4]. In dendritic cells, peak incorporation of palmitoylation probes occurs approximately 4 hours after exposure, providing a reference point for experimental timing [4]. The probes are compatible with various downstream detection tags, including fluorophores (e.g., Cy5.5, FITC) for visualization and biotin for affinity enrichment, offering flexibility in experimental design [6] [4]. Importantly, these analogs are incorporated specifically into cysteine residues of palmitoylated proteins, maintaining the substrate specificity of native palmitate while enabling highly sensitive detection without radioactive materials [5].

Experimental Protocols and Workflows

Metabolic Labeling with Alkynyl-Palmitic Acid

The metabolic labeling protocol begins with careful preparation of probe solutions. Reconstitute alkynyl-palmitic acid (Alk-C16 or 17-ODYA) in high-quality DMSO to create a 2 mg/mL stock solution, which can be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell labeling, dilute the stock solution in pre-warmed culture medium to achieve a final working concentration of 10-50 μM, with lower concentrations typically sufficient for fluorescence microscopy and higher concentrations recommended for proteomic applications [4] [5]. It is crucial to include appropriate controls such as vehicle-only treated samples and groups treated with palmitoylation inhibitors like 2-bromopalmitate (2-BP) to validate specific signal detection.

For labeling suspension cells (e.g., dendritic cells, T cells), wash cells twice with PBS and resuspend in fresh medium containing the alkynyl-palmitic acid probe at a density of 1-5 × 10^6 cells/mL. For adherent cells, ensure they are at 70-80% confluency before adding the probe-containing medium. Incubate cells under their normal growth conditions (37°C, 5% CO₂) for the desired duration—typically 4-6 hours for most applications, though kinetic studies may require shorter or longer timepoints [4]. After labeling, wash cells thoroughly with cold PBS containing 0.5% fatty acid-free BSA to remove excess probe, followed by a final wash with PBS alone. Cells can then be processed for protein extraction or fixed for imaging applications.

G A Prepare Alk-C16/17-ODYA stock (2 mg/mL in DMSO) B Dilute in culture medium (10-50 µM working concentration) A->B C Incubate with cells (4-6 hours, 37°C) B->C D Wash cells with PBS/0.5% BSA C->D E Lyse cells in appropriate buffer D->E F Centrifuge to remove debris E->F G Collect supernatant for analysis F->G H Vehicle control (DMSO only) H->B I Inhibitor control (e.g., 2-BP treatment) I->B

Click Chemistry Conjugation for Fluorescence Detection

For fluorescence-based detection of alkynyl-palmitic acid labeled proteins, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed to conjugate azide-functionalized fluorophores. Begin by preparing the click reaction mixture fresh for each experiment. For 1 mL total reaction volume, combine the following components in order: PBS (pH 7.0-7.5), 10 μM azide-fluorophore (e.g., azide-Cy5.5), 1 mM CuSO₄, 100 μM TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and 1 mM sodium ascorbate [6]. The TBTA ligand serves as a copper stabilizer that enhances reaction efficiency while reducing copper-induced toxicity and background signal.

Incubate the reaction mixture with your labeled protein samples or fixed cells for 60-90 minutes at room temperature with gentle agitation. Protect the reaction from light to prevent fluorophore photobleaching. After conjugation, precipitate proteins using cold acetone or chloroform/methanol for solution-based applications, or wash cells extensively with PBS containing 0.1% Triton X-100 for imaging applications to remove unreacted reagents. For in-gel fluorescence analysis, resolve proteins by SDS-PAGE and image gels using appropriate laser and filter settings for your conjugated fluorophore. The sensitivity of this detection method allows visualization of palmitoylated proteins without enrichment, particularly for abundant targets [6].

Click Chemistry Conjugation for Proteomic Profiling

For proteomic applications where enrichment of palmitoylated proteins is required, the click chemistry reaction is modified to incorporate an azide-biotin tag instead of a fluorophore. Prepare the click reaction mixture as follows for 1 mL total volume: PBS (pH 7.0-7.5), 100 μM azide-biotin, 1 mM CuSO₄, 100 μM TBTA ligand, and 1 mM sodium ascorbate [6] [4]. Incubate this mixture with your protein samples (100-500 μg total protein recommended) for 90 minutes at room temperature with end-over-end mixing. After the reaction, precipitate proteins using chloroform/methanol to remove excess reagents that could interfere with downstream processing.

For streptavidin-based enrichment, resuspend the precipitated protein in lysis buffer with 1% SDS and dilute to 0.1% SDS final concentration before adding streptavidin beads (typically 50-100 μL bead slurry per 500 μg starting protein). Incubate with rotation for 2 hours at room temperature or overnight at 4°C. Wash beads sequentially with: 1% SDS in PBS, 4 M urea in PBS, and PBS alone to remove non-specifically bound proteins [4]. Elute bound proteins using SDS-PAGE sample buffer with 50 mM DTT at 95°C for 10 minutes, or perform on-bead digestion for mass spectrometry analysis. This enrichment strategy significantly reduces sample complexity and enables identification of low-abundance palmitoylated proteins.

G A Alkynyl-palmitic acid labeled proteins B Click chemistry conjugation A->B C Azide-fluorophore added B->C D Azide-biotin added B->D E Fluorescence detection C->E F Streptavidin enrichment D->F G In-gel fluorescence imaging E->G H Western blot analysis F->H I Mass spectrometry analysis F->I On-bead digestion J Cellular imaging G->J K Target validation H->K L Proteomic profiling I->L

Data Analysis and Interpretation

Mass Spectrometry Data Processing

Following affinity enrichment and on-bead digestion of alkynyl-palmitic acid labeled proteins, the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the S-palmitoyl proteome. Raw MS data should be processed using standard proteomics software platforms such as MaxQuant, Proteome Discoverer, or similar tools, searching against the appropriate species-specific database (e.g., UniProt Human or Mouse proteome) [4]. Search parameters should include cysteine carbamidomethylation as a fixed modification and common variable modifications including methionine oxidation and N-terminal acetylation. To confidently identify palmitoylated peptides, include cysteine modifications with the remnant mass of the alkynyl-palmitic acid probe after click chemistry and cleavage (typically +341.269 Da for Alk-C16 after conjugation with azide-biotin and tryptic cleavage).

For quantitative comparisons between experimental conditions (e.g., stimulated vs. resting cells), employ label-free quantification (LFQ) or isobaric labeling approaches (TMT, SILAC) if incorporated in the experimental design. Apply appropriate normalization procedures to account for variations in protein loading and MS instrument performance. Filter results to include only proteins with valid measurements in at least 70% of samples in at least one experimental group, and impute missing values using methods appropriate for missing-not-at-random data if necessary. Statistical analysis should include ANOVA for multiple group comparisons or t-tests for pairwise comparisons, with correction for multiple hypothesis testing using the Benjamini-Hochberg method to control false discovery rate (FDR) [4].

Assessment of Palmitoylation Dynamics and Validation

To evaluate dynamic changes in protein S-palmitoylation, calculate log2 fold-changes between experimental conditions and apply threshold criteria typically used in the field (e.g., ≥1.5-fold increase or decrease with statistical significance of p<0.05) [4]. Prioritize candidate proteins based on both magnitude of change and biological relevance to the system under study. For immune cells such as dendritic cells, proteins involved in signaling pathways, membrane trafficking, and metabolic processes often show regulated palmitoylation in response to stimuli like TLR activation [4].

Essential validation experiments should be performed to confirm proteomic findings. These include orthogonal approaches such as ABE (acyl-biotin exchange) or acyl-RAC on selected candidate proteins, particularly those with novel or unexpected palmitoylation dynamics [3] [7]. For functional validation, employ site-directed mutagenesis of cysteine residues identified as palmitoylation sites, followed by analysis of protein localization and function. Additionally, knockdown or knockout of specific ZDHHC enzymes can help establish enzyme-substrate relationships and functional relevance of identified palmitoylation events [4]. Integration of palmitoylation data with transcriptomic and functional studies provides a comprehensive understanding of how dynamic S-palmitoylation regulates cellular responses in health and disease.

Table 2: Comparison of S-Palmitoylation Detection Methods

Method Sensitivity Throughput Site Identification Dynamic Range Key Applications
Metabolic Labeling with Alkynyl-Palmitate High (fmol) Medium Yes with MS/MS 3-4 orders of magnitude Proteomic profiling, dynamics, inhibitor studies
Acyl-Biotin Exchange (ABE) Medium (pmol) High Indirect, requires validation 2-3 orders of magnitude Targeted validation, steady-state palmitoylation
Acyl-RAC Medium (pmol) High Indirect, requires validation 2-3 orders of magnitude Rapid screening, interaction studies
Radioactive ([³H]-palmitate) Low (ng) Low No, requires mutagenesis 1-2 orders of magnitude Historical reference, confirmation

Troubleshooting and Optimization

Common Technical Challenges and Solutions
  • High Background Signal: Excessive non-specific detection can result from incomplete removal of unreacted probes or non-specific binding in affinity enrichment steps. To address this, ensure thorough washing after metabolic labeling using PBS with 0.5% fatty acid-free BSA and implement stringent wash conditions after click chemistry (including high-salt and detergent washes). For proteomic applications, include vehicle-only control samples processed in parallel to identify and subtract non-specific binders [6] [4].

  • Low Signal-to-Noise Ratio: Weak specific detection of palmitoylated proteins may stem from suboptimal probe concentration, inefficient click chemistry, or excessive quenching of cellular metabolism. Optimize probe concentration (typically 10-50 μM) and labeling duration (2-6 hours) for your specific cell type. Ensure fresh preparation of sodium ascorbate and proper CuSO₄:TBTA ratio (typically 10:1) for efficient click chemistry. Avoid serum starvation before labeling as it can reduce lipid metabolism and probe incorporation [5].

  • Incomplete Cell Lysis and Protein Extraction: The hydrophobic nature of palmitoylated proteins can lead to insolubility and incomplete extraction. Use lysis buffers containing 1-2% SDS or sarkosyl to ensure complete solubilization, followed by dilution to 0.1-0.2% for compatibility with click chemistry. Sonication or passage through a 26-gauge needle can help disrupt viscous samples. Centrifuge lysates at high speed (16,000 × g) to remove insoluble material before proceeding with conjugation [3].

Experimental Design Considerations
  • Time Course Experiments: Since S-palmitoylation is highly dynamic, with turnover rates ranging from seconds to hours, include multiple time points in stimulation experiments to capture transient changes [1] [2]. For TLR activation in dendritic cells, significant remodeling of the palmitoylome occurs within 2-6 hours of stimulation [4].

  • Proper Controls: Rigorous experimental design should include multiple control conditions: vehicle-only treated cells (DMSO), palmitoylation inhibitor treatments (e.g., 2-BP), and hydroxylamine sensitivity testing to confirm thioester linkage. For proteomic experiments, include label-swapped replicates to account for variability in click chemistry efficiency [3] [4].

  • Integration with Functional Assays: To establish biological significance, correlate palmitoylation changes with functional readouts. In immune cells, this may include cytokine production, surface marker expression, phagocytosis, or antigen presentation assays. Genetic manipulation of specific ZDHHC enzymes or candidate protein mutants can help establish causal relationships between palmitoylation changes and functional outcomes [4].

Applications in Drug Discovery and Development

The alkynyl-palmitic acid platform provides valuable tools for target identification and validation in drug discovery pipelines focused on palmitoylation-related diseases. In cancer research, this technology has revealed the palmitoylation of numerous oncoproteins and tumor suppressors, including RAS family GTPases, Src kinases, and EZH2 [1]. The ability to monitor dynamic palmitoylation enables mechanistic studies of oncogenic signaling and identification of novel therapeutic targets. In neurodegenerative disorders, where disrupted palmitoylation contributes to synaptic dysfunction, this platform allows investigation of disease-related palmitoylation changes in neuronal proteins and evaluation of candidate therapeutics aimed at restoring normal palmitoylation cycles [1] [7].

From a therapeutic perspective, the alkynyl-palmitic acid platform supports inhibitor screening and optimization for compounds targeting palmitoylation machinery. The system enables direct assessment of compound efficacy and specificity against particular ZDHHC enzymes or global palmitoylation pathways [7]. Furthermore, this technology facilitates pharmacodynamic studies in preclinical models by measuring changes in target protein palmitoylation following treatment with palmitoylation-modulating therapeutics. As the role of S-palmitoylation in immunological diseases, metabolic disorders, and infectious diseases continues to emerge, this versatile platform will remain essential for both basic research and translational drug development efforts [1] [2].

Conclusion

The application of alkynyl-palmitic acid probes represents a powerful and versatile approach for studying protein S-palmitoylation in diverse biological contexts. These bio-orthogonal chemical reporters enable sensitive, specific, and comprehensive analysis of this dynamic post-translational modification, overcoming limitations associated with traditional radioactive methods. When implemented with appropriate controls and optimization, these protocols yield robust data on palmitoylation dynamics that can illuminate novel regulatory mechanisms in health and disease. As research in this field advances, these methodologies will continue to evolve, offering increasingly sophisticated tools to decipher the complex roles of protein lipidation in cellular physiology and pathology.

References

Comprehensive Application Notes and Protocols for Benzyl Palmitate in Lipid Metabolism Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lipid Metabolism and Benzyl Palmitate

Lipid Metabolic Reprogramming in Cancer Cells

Cancer cells exhibit profound alterations in lipid metabolism to support their rapid proliferation and survival. Unlike normal cells, cancer cells increase their lipid intake from the extracellular microenvironment, upregulate de novo lipogenesis, and enhance lipid storage and mobilization from intracellular lipid droplets. These metabolic adaptations provide cancer cells with essential components for membrane biosynthesis, energy production, and signaling molecules. The reprogrammed lipid metabolism in cancer represents a promising therapeutic target, as it differs significantly from normal cellular metabolic processes. Research has demonstrated that palmitic acid, the precursor to this compound, serves as a key molecular checkpoint in lipid reprogramming pathways, particularly in hepatocellular carcinoma where it activates specific axes that promote tumor progression [1] [2].

This compound Characteristics and Research Relevance

This compound is a fatty acid ester formed through the esterification of palmitic acid with benzyl alcohol. This compound represents an important derivative in lipid metabolism studies due to its potential roles in cellular energy storage, membrane structure, and signaling pathways. As the most common saturated fatty acid in the human body, comprising 20-30% of total fatty acids, palmitic acid and its derivatives like this compound are crucial for understanding pathophysiological processes in various diseases, including cancer, metabolic disorders, and neurological conditions. The balanced ratio between palmitic acid and unsaturated fatty acids, particularly PUFAs, appears critical for maintaining membrane phospholipid homeostasis, with disruptions leading to dyslipidemia, hyperglycemia, and increased inflammatory tone [3]. This compound research provides valuable insights into these complex metabolic relationships and their therapeutic implications.

Table 1: Key Characteristics of Palmitic Acid and this compound in Metabolic Research

Characteristic Palmitic Acid This compound
Chemical Structure Saturated fatty acid (16:0) Ester of palmitic acid and benzyl alcohol
Natural Occurrence 20-30% of total human fatty acids; meat, dairy, palm oil Synthetic derivative; not naturally abundant
Primary Metabolic Functions Membrane component, protein palmitoylation, energy source Potential storage form, signaling molecule, membrane interactions
Research Significance Central to lipid reprogramming in cancer Model compound for studying esterified fatty acid metabolism
Analytical Challenges Plastic contamination issues Hydrolysis during analysis, interference detection

Analytical Methods for this compound and Lipid Metabolism

Chromatographic Separation Techniques

High-performance thin-layer chromatography provides a rapid, relatively inexpensive method for separating complex lipid mixtures, including this compound and its metabolites. The stationary phase typically consists of silica gel plates, with separation achieved through optimized solvent systems based on differential polarity. For this compound analysis, effective mobile phases often include hexane-ethyl acetate or petroleum ether-diethyl ether mixtures in varying ratios to achieve optimal resolution from other lipid classes. The process involves sample application as bands on HPTLC plates, development in saturated chambers, and detection through appropriate visualization methods. This technique is particularly valuable for initial lipid screening and purity assessment of this compound samples prior to more detailed analysis [4].

Liquid chromatography methods, particularly reversed-phase C18 columns with particle sizes of 3-5 μm and dimensions of 150 × 1.0-2.1 mm I.D., provide superior separation for this compound and related compounds. The mobile phase typically employs gradient elution starting with high aqueous content (water or aqueous buffer) and increasing organic solvent (methanol or acetonitrile) concentration. For improved separation of this compound from complex biological matrices, aminopropyl columns offer alternative selectivity, utilizing normal-phase mechanisms that differentiate compounds based on polarity rather than hydrophobicity. These chromatographic methods can be optimized for either hydrophilic interaction liquid chromatography to minimize carryover or reversed-phase separation for maximum resolution of esterified lipids, with the choice depending on specific research objectives and sample characteristics [5].

Mass Spectrometric Detection and Quantitation

Liquid chromatography-mass spectrometry represents the gold standard for sensitive detection and accurate quantitation of this compound in metabolic studies. Optimal ionization is achieved through atmospheric pressure chemical ionization in positive ion mode, which efficiently ionizes esterified lipids without significant fragmentation. For quantitative analysis, the use of stable isotope-labeled internal standards such as U-13C palmitate or deuterated this compound is essential to account for matrix effects and extraction efficiency variations. Mass analyzers with high mass accuracy (Q-TOF, Orbitrap) provide unambiguous identification through exact mass measurement, while triple quadrupole instruments operated in multiple reaction monitoring mode offer superior sensitivity for trace-level quantification in complex biological samples [5] [2].

The acyl-biotin exchange assay enables specific detection of protein palmitoylation, a crucial downstream modification derived from palmitoyl-CoA. This method involves three sequential steps: (1) blocking free thiols with N-ethylmaleimide, (2) cleaving palmitoyl-thioester bonds with hydroxylamine to generate new thiols, and (3) labeling newly exposed thiols with biotin-HPDP for detection or enrichment. For this compound studies, this technique helps elucidate potential connections to protein palmitoylation pathways, particularly when investigating metabolic crosstalk between different palmitate pools within the cell. When combined with LC-MS analysis of this compound levels, this approach provides comprehensive insights into both metabolic and signaling aspects of palmitate metabolism [2].

Table 2: Analytical Methods for this compound and Related Metabolites

Method Application Key Parameters Sensitivity Throughput
HPTLC Lipid class separation, purity assessment Silica gel plates, hexane-ethyl acetate (9:1) ~100 pmol High
LC-MS (Reversed-Phase) Quantitative analysis, metabolic studies C18 column, methanol-water gradient, APCI+ ~1 nM Medium
LC-MS (Aminopropyl) Polar metabolite separation Aminopropyl column, acetonitrile-water gradient ~5 nM Medium
Acyl-Biotin Exchange Protein palmitoylation detection Hydroxylamine treatment, biotin-HPDP labeling ~0.1% of total protein Low
GC-MS Fatty acid profiling after derivatization BSTFA derivatization, DB-5ms column ~10 nM Medium

Experimental Protocols

Cell Culture and Treatment Protocols

Maintenance of Cancer Cell Lines for this compound metabolism studies requires careful attention to culture conditions that mimic physiological lipid environments. Hepatocellular carcinoma cells (HepG2, Hep3B) should be cultured in DMEM medium supplemented with 10% FBS and 1% antibiotic-antimycotic at 37°C with 5% CO₂ and 100% humidity. For experimental treatments, cells should be passaged at 80-85% confluency and seeded at appropriate densities (5 × 10⁴ cells/mL for 96-well plates, 1 × 10⁶ cells/well for 6-well plates) to ensure consistent response to this compound exposure. Prior to treatment, cells should be serum-starved for 4-6 hours to synchronize metabolic states and reduce interference from serum lipids [6] [2].

This compound Preparation and Treatment requires specific formulation to ensure proper delivery to cells. Prepare a 10 mM stock solution by dissolving this compound in dimethyl sulfoxide or ethanol, followed by conjugation with fatty acid-free BSA at a 6:1 molar ratio in serum-free medium at 37°C for 1 hour. For treatment, serially dilute the BSA-conjugated this compound to desired concentrations (typically 0-550 μM range) in serum-free medium. Treat cells for 4-24 hours depending on experimental objectives, with shorter durations for signaling studies and longer incubations for metabolic and phenotypic analyses. Include appropriate controls including vehicle-only treatments and BSA-only controls to account for non-specific effects [6] [5] [2].

Lipid Extraction and Sample Preparation

Comprehensive Lipid Extraction from cultured cells requires optimization to recover both this compound and its potential metabolites. After treatment, wash cells twice with ice-cold PBS to remove residual media components. Add 1 mL of methanol:acetonitrile (2:1) extraction solvent per 1 × 10⁶ cells, then scrape cells using a plastic cell scraper. Transfer the suspension to glass vials and vortex for 30 seconds, followed by bath sonication for 30 minutes at 4°C. Incubate samples at -20°C for 2 hours to precipitate proteins, then centrifuge at 12,000 × g for 5 minutes at 4°C. Collect the supernatant containing extracted lipids and dry under a stream of nitrogen gas to prevent oxidation. Reconstitute dried lipids in 100 μL of appropriate solvent for subsequent analysis [5].

Minimizing Contamination is crucial for accurate this compound measurement due to significant background signals from plastic consumables. Use glass vials and glass pipettes whenever possible, particularly during lipid extraction and sample storage. When plasticware is unavoidable, pre-rinse all plastic tips and tubes with LC-grade methanol prior to sample introduction. For critical applications, quantify background contamination by processing blank samples through the entire extraction and analysis procedure without biological material. Consider measuring palmitoylcarnitine as an alternative indicator of palmitate metabolism in isotope tracer studies, as it demonstrates lower contamination from plastic consumables compared to direct palmitate measurement [5].

Pathway Analysis and Visualization

Metabolic Routing of this compound

G This compound Metabolic Routing (Width: 760px) BenzylPalmitate This compound Hydrolysis Esterase-Mediated Hydrolysis BenzylPalmitate->Hydrolysis Esterases PalmiticAcid Palmitic Acid Hydrolysis->PalmiticAcid BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol PalmitoylCoA Palmitoyl-CoA PalmiticAcid->PalmitoylCoA ACSL BetaOxidation β-Oxidation PalmitoylCoA->BetaOxidation Mitochondria SREBP1c SREBP1c Activation PalmitoylCoA->SREBP1c Metabolic Signal Palmitoylation Protein Palmitoylation PalmitoylCoA->Palmitoylation TCA TCA Cycle BetaOxidation->TCA Acetyl-CoA ATP ATP Production TCA->ATP LipidSynthesis Lipid Synthesis SREBP1c->LipidSynthesis ZDHHC23 ZDHHC23 Palmitoylation->ZDHHC23 Substrate PHF2 PHF2 Degradation ZDHHC23->PHF2 Palmitoylation

The metabolic fate of this compound involves several key pathways that influence cellular processes. Upon cellular uptake, this compound undergoes enzymatic hydrolysis by cellular esterases, releasing palmitic acid and benzyl alcohol. The liberated palmitic acid can then be activated to palmitoyl-CoA, which serves as a central metabolite directing carbon flux toward several critical pathways. Palmitoyl-CoA can enter mitochondrial β-oxidation for ATP production, serve as a substrate for complex lipid synthesis, or participate in protein palmitoylation—a key post-translational modification that regulates protein function, localization, and stability. Research has demonstrated that palmitoylation affects many proteins and can significantly influence pathophysiological processes, including cancer progression [3] [2].

The diagram illustrates how this compound metabolism intersects with key regulatory pathways, particularly the PHF2/SREBP1c axis that plays a critical role in lipid homeostasis. Through ZDHHC23-mediated palmitoylation of PHF2, palmitate derived from this compound hydrolysis can trigger PHF2 ubiquitination and degradation, leading to stabilization of SREBP1c and subsequent activation of lipogenic gene expression. This creates a feed-forward loop where this compound-derived palmitate enhances its own synthesis through activation of de novo lipogenesis pathways. Understanding these interconnected metabolic routes is essential for designing targeted therapeutic strategies that exploit lipid metabolic vulnerabilities in cancer cells [2].

Palmitoylation-Driven Metabolic Reprogramming

G Palmitoylation in Metabolic Reprogramming (Width: 760px) PA Palmitic Acid PalmitoylCoA Palmitoyl-CoA PA->PalmitoylCoA ACS ZDHHC23 ZDHHC23 PalmitoylCoA->ZDHHC23 Substrate PHF2 PHF2 ZDHHC23->PHF2 Palmitoyltransferase PHF2Palmitoylated Palmitoylated PHF2 (C23) PHF2->PHF2Palmitoylated Palmitoylation at C23 PHF2Ubiquitinated Ubiquitinated PHF2 PHF2Palmitoylated->PHF2Ubiquitinated Ubiquitination PHF2Degraded PHF2 Degradation PHF2Ubiquitinated->PHF2Degraded Proteasomal Degradation SREBP1c SREBP1c Stabilization PHF2Degraded->SREBP1c Derepression LipogenicGenes Lipogenic Gene Activation SREBP1c->LipogenicGenes LipidSynthesis Enhanced Lipid Synthesis LipogenicGenes->LipidSynthesis CancerProgression Cancer Progression LipidSynthesis->CancerProgression

The molecular mechanism of palmitoylation-driven metabolic reprogramming represents a key pathway through which this compound derivatives may influence cellular physiology. This process begins with the conversion of palmitic acid to palmitoyl-CoA, which serves as the substrate for protein palmitoylation reactions. The ZDHHC23 enzyme mediates the palmitoylation of PHF2 at cysteine 23, leading to its ubiquitination and subsequent proteasomal degradation. This degradation relieves the tumor-suppressive functions of PHF2, including its role as an E3 ubiquitin ligase for SREBP1c, resulting in SREBP1c stabilization. Stable SREBP1c then activates transcription of lipogenic genes, enhancing lipid synthesis and promoting cancer progression [2].

This palmitoylation pathway creates a feed-forward mechanism in cancer cells where increased palmitate availability drives further lipid synthesis through SREBP1c activation. The significance of this pathway is particularly evident in hepatocellular carcinoma, where disruption of this axis may offer therapeutic opportunities. Since this compound serves as a potential source of palmitic acid upon hydrolysis, its metabolism may directly influence this pathway, making it an important compound for investigating therapeutic interventions targeting lipid metabolic reprogramming in cancer. The visualization of this pathway provides researchers with a clear framework for designing experiments to probe specific steps in this regulatory cascade [2].

Therapeutic Targeting and Research Applications

Targeting Lipid Metabolism Enzymes

Inhibition of de novo lipogenesis represents a promising therapeutic strategy for cancers dependent on lipid metabolic reprogramming. Key enzymes in this pathway include acetyl-CoA carboxylase, which catalyzes the rate-limiting step in fatty acid synthesis, and fatty acid synthase, which generates palmitate from acetyl-CoA and malonyl-CoA precursors. Small molecule inhibitors such as 5-(tetradecyloxy)-2-furoic acid target acetyl-CoA carboxylase, while the natural compound epigallocatechin-3-gallate from green tea inhibits fatty acid synthase activity. These inhibitors disrupt the production of palmitate, the precursor for this compound formation, thereby reducing substrate availability for essential cellular processes including membrane biosynthesis, energy storage, and protein palmitoylation [1] [3].

Modulation of palmitoylation enzymes offers another strategic approach for therapeutic intervention. The identification of ZDHHC23 as the predominant palmitoyltransferase for PHF2 palmitoylation provides a specific target for disrupting the PHF2/SREBP1c axis in hepatocellular carcinoma. Additionally, the palmitoylation inhibitor 2-bromopalmitate effectively blocks PA-induced PHF2 palmitoylation, restoring PHF2 tumor suppressor function. For this compound research, these inhibitors provide valuable tools for investigating the functional consequences of disrupted palmitate metabolism and palmitoylation signaling, potentially uncovering new therapeutic opportunities for lipid metabolism-related disorders [2].

Overcoming Therapeutic Resistance

Metabolic adaptations in cancer cells represent a significant mechanism of resistance to conventional therapies. Cancer cells demonstrate remarkable metabolic plasticity, allowing them to compensate for inhibition of specific pathways by activating alternative metabolic routes. This adaptability means that targeting a single metabolic pathway often proves ineffective, as cancer cells can utilize compensatory mechanisms to maintain essential metabolic functions. Research indicates that the interconnected nature of nucleotide, glucose, fatty acid, and amino acid metabolism requires combination approaches that simultaneously target multiple metabolic pathways enhanced in cancer cells. This compound studies can help identify these adaptive mechanisms by tracing metabolic flux when specific pathways are inhibited [1].

Combination therapy strategies that target both lipid metabolism and complementary pathways show promise for overcoming therapeutic resistance. Based on the understanding that metabolic rewiring represents a significant mechanism of adaptive resistance, effective approaches may include co-targeting de novo lipogenesis and glucose metabolism, or simultaneously inhibiting fatty acid synthesis and oxidation pathways. The development of these combinations benefits from detailed metabolic flux analysis using techniques that track this compound derivatives and their incorporation into various lipid pools, providing insights into compensatory pathway activation that occurs with single-agent treatment [1].

Table 3: Therapeutic Approaches Targeting Palmitate-Related Metabolic Pathways

Therapeutic Target Compound/Approach Mechanism of Action Research Application
De Novo Lipogenesis TOFA, EGCG ACC and FAS inhibition Reduce cellular palmitate availability
Palmitoylation 2-Bromopalmitate (2-BP) Broad palmitoylation inhibition Study palmitoylation-dependent processes
ZDHHC23 siRNA, small molecule inhibitors Specific PHF2 palmitoylation blockade Investigate PHF2/SREBP1c axis
SREBP1c Fatostatin, betulin SREBP1c processing inhibition Suppress lipogenic gene expression
Fatty Acid Oxidation Etomoxir CPT1A inhibition Limit alternative energy sources

Technical Considerations and Data Interpretation

Experimental Design and Optimization

Critical technical considerations must be addressed to ensure reliable this compound research outcomes. The issue of palmitate contamination from plastic consumables represents a particularly significant challenge, as background signals can be as much as sixfold higher than biological palmitate levels from 4 million cells. This contamination arises from fatty acids used as slip agents and lubricants during plastic manufacturing. To minimize this confounder, researchers should implement glass-only protocols for critical sample processing steps, or at minimum pre-rinse plastic consumables with LC-grade methanol prior to use. Additionally, the high variability of contamination between plastic items (even within the same lot) prevents accurate background subtraction, necessitating careful material selection [5].

Experimental optimization should include appropriate controls and validation steps. For this compound treatment studies, concentration ranges should be carefully determined through preliminary viability assays (e.g., CCK-8 method) to distinguish specific metabolic effects from general cytotoxicity. Time course experiments are essential to capture dynamic metabolic responses, as acute and chronic this compound exposure may produce divergent effects. Researchers should also include metabolic rescue experiments through supplementation with alternative carbon sources (e.g., glucose, glutamine) to determine metabolic flexibility in response to this compound manipulation. These careful design considerations significantly enhance the validity and interpretability of this compound metabolism studies [6] [5].

Data Interpretation and Integration

Interpreting this compound metabolism data requires consideration of the complex interplay between different metabolic pathways. The compartmentalization of this compound metabolism means that pool sizes alone provide limited information without corresponding flux measurements. Stable isotope tracing using 13C- or 2H-labeled this compound can provide critical insights into metabolic flux, revealing how carbons from this compound are distributed through various pathways. Additionally, the functional consequences of this compound metabolism should be assessed through complementary assays measuring lipid droplet formation (Oil Red O staining), mitochondrial function (ATP levels, ROS production), and gene expression changes in metabolic pathways [6] [5].

Integrating multiple data types enables comprehensive understanding of this compound's biological effects. Combining quantitative LC-MS data with functional assays and molecular biology techniques provides a multidimensional view of how this compound influences cellular physiology. For example, correlating this compound incorporation into specific lipid classes with changes in protein palmitoylation status and activation of lipogenic transcription factors can reveal coordinated regulatory mechanisms. This integrated approach is particularly important given the tissue-specific and context-dependent nature of lipid metabolism, which necessitates comprehensive analysis rather than relying on single readouts. Such rigorous data interpretation enables meaningful biological insights into this compound metabolism and its pathophysiological significance [5] [3] [2].

Conclusion

This compound serves as a valuable tool for investigating the complex landscape of cellular lipid metabolism, particularly in the context of cancer metabolic reprogramming. The protocols and application notes presented here provide researchers with comprehensive methodologies for studying its uptake, metabolism, and functional consequences. The emerging understanding of palmitoylation-driven regulatory mechanisms, especially the ZDHHC23-PHF2-SREBP1c axis, highlights the therapeutic potential of targeting this compound-related metabolic pathways. As research in this field advances, further elucidation of how this compound metabolism intersects with oncogenic signaling networks will likely uncover new vulnerabilities for therapeutic exploitation in metabolic diseases and cancer.

References

Application Notes & Protocols: Synthesis of Benzyl Palmitate via Transesterification

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with an alcohol. In the context of benzyl palmitate synthesis, this typically involves the reaction of a palmitate ester (e.g., a methyl or triglyceride derivative) with benzyl alcohol [1] [2]. This compound, a wax ester, finds applications in cosmetic formulations, pharmaceutical coatings, and as a valuable intermediate in organic synthesis where its benzyl group can serve as a protecting group or be modified for further chemical transformations.

2. Fundamental Reaction Mechanisms The transesterification reaction can proceed via acid or base catalysis. The choice of mechanism depends on the catalyst and the nature of the starting materials.

2.1 Base-Catalyzed Mechanism Base-catalyzed transesterification follows a nucleophilic acyl substitution pathway. The mechanism is a two-step addition-elimination sequence [3].

  • Step 1: The base deprotonates the benzyl alcohol, generating a highly nucleophilic benzyl alkoxide ion. This ion attacks the carbonyl carbon of the palmitate ester, forming a tetrahedral intermediate.
  • Step 2: The tetrahedral intermediate collapses, eliminating the alkoxide group of the original ester (e.g., methoxide) and reforming the carbonyl group to yield this compound [3] [4].

2.2 Acid-Catalyzed Mechanism The acid-catalyzed route follows a PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [3].

  • Protonation: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic.
  • Addition: Benzyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
  • Deprotonation/Protonation: Proton transfers occur within the intermediate.
  • Elimination: The alcohol moiety of the original ester is eliminated as a leaving group.
  • Deprotonation: The carbonyl oxygen is deprotonated, yielding the this compound product and regenerating the acid catalyst [3] [4].

The following diagram illustrates the workflow for selecting the appropriate transesterification mechanism based on your starting materials:

G Start Start: Select Transesterification Path BaseMech Base-Catalyzed Mechanism Start->BaseMech AcidMech Acid-Catalyzed Mechanism Start->AcidMech AppBase Applicable for high-purity triglyceride feedstocks (low Free Fatty Acids) BaseMech->AppBase Desc1 Nucleophilic acyl substitution via addition-elimination BaseMech->Desc1 Description AppAcid Applicable for feedstocks with high Free Fatty Acid (FFA) content AcidMech->AppAcid Desc2 PADPED mechanism: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation AcidMech->Desc2 Description

3. Detailed Experimental Protocols

3.1 Protocol 1: Base-Catalyzed Synthesis from Methyl Palmitate This protocol is suitable for high-purity starting materials where the free fatty acid content is low [5].

  • Reaction Equation: Methyl Palmitate + Benzyl Alcohol → this compound + Methanol

  • Materials:

    • Methyl Palmitate (1.0 equiv.)
    • Benzyl Alcohol (5.0 - 10.0 equiv., also acts as solvent)
    • Sodium ethoxide (NaOCH₂CH₃) or Potassium tert-butoxide (KOt-Bu) catalyst (0.5 - 1.5 mol%)
    • Anhydrous conditions are critical.
  • Procedure:

    • Setup: Charge a round-bottom flask with methyl palmitate and a magnetic stir bar.
    • Add Reagents: Add benzyl alcohol (in excess to drive equilibrium) and the base catalyst (e.g., KOt-Bu) [1] [3].
    • Reaction: Heat the mixture to 60-80°C with continuous stirring under an inert atmosphere (e.g., N₂). Monitor reaction progress by TLC or GC.
    • Work-up: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Quench by carefully adding a dilute acid solution (e.g., 1M HCl) to neutralize the base.
    • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

3.2 Protocol 2: Acid-Catalyzed Synthesis from Triglycerides (e.g., Palm Oil) This method is robust for less refined feedstocks, as it can tolerate higher free fatty acid (FFA) content, which would otherwise soap in a base-catalyzed system [5] [6].

  • Reaction Equation: Triglyceride (e.g., from Palm Oil) + 3 Benzyl Alcohol → 3 this compound + Glycerol

  • Materials:

    • Palm oil or other palmitate-rich triglyceride source.
    • Benzyl Alcohol (large excess)
    • Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZrO₂). Concentration: 1-3 mol% [6].
    • Molecular sieves (optional, to remove water).
  • Procedure:

    • Setup: Combine the triglyceride oil and benzyl alcohol in a molar ratio of ~1:10 to 1:15 in a round-bottom flask.
    • Add Catalyst: Add the acid catalyst. Optionally, add 3Å molecular sieves to sequester water and shift equilibrium toward products.
    • Reaction: Reflux the mixture with stirring at 100-120°C for 6-12 hours. Monitor reaction progress.
    • Work-up: Cool the mixture. Neutralize the catalyst with a saturated sodium bicarbonate solution. Extract the this compound with hexane or diethyl ether.
    • Purification: Wash the organic extract, dry, and concentrate. The crude product may be purified by recrystallization from a suitable solvent like ethanol.

4. Critical Reaction Parameters & Optimization The following table summarizes key variables that must be controlled to achieve high yield and purity.

Table 1: Optimization Parameters for this compound Transesterification

Parameter Effect on Reaction Recommended Range & Notes
Alcohol-to-Ester Molar Ratio Drives equilibrium toward products. Excessive amounts complicate purification. 5:1 to 15:1 (Benzyl Alcohol : Ester) [5]
Catalyst Type & Concentration Base (KOt-Bu, NaOEt): High activity, requires anhydrous/FFA-free conditions. Acid (p-TsOH): Tolerates FFAs, slower. 0.2 - 2.0 mol% [1] [6]. Catalyst choice depends on feedstock.
Reaction Temperature Increases reaction rate. Too high may lead to decomposition or side reactions. 60°C - 120°C. Base-catalyzed typically lower (60-80°C) than acid-catalyzed (100-120°C) [5].
Reaction Time Time to reach equilibrium conversion. 4 - 12 hours, must be determined by reaction monitoring (TLC/GC) [5].
Mixing Intensity Ensures efficient contact between immiscible phases (e.g., oil and alcohol). Vigorous stirring is essential for consistent and high yields [5].

5. Analytical Methods for Characterization & Quality Control

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the product spot (this compound has a higher Rf than triglycerides).
  • Gas Chromatography (GC): Used to quantify the methyl ester content in biodiesel and can be adapted with appropriate standards to determine this compound yield and purity [7].
  • Spectroscopy:
    • FTIR: Look for the characteristic ester C=O stretch at ~1740 cm⁻¹.
    • NMR (¹H and ¹³C): ¹H NMR will show the distinctive benzylic CH₂ protons at ~5.0 ppm and the aromatic protons between 7.2-7.4 ppm. ¹³C NMR confirms the ester carbonyl carbon and the aromatic carbons.
  • Mass Spectrometry (GC-MS or LC-MS): Provides definitive confirmation of molecular weight and structure.

The following workflow outlines the key stages from experimental setup to final analysis:

G Step1 1. Reaction Setup (Under Inert Atmosphere) Step2 2. Catalyst & Solvent Addition (Ensure anhydrous conditions) Step1->Step2 Step3 3. Heating & Stirring (Monitor with TLC/GC) Step2->Step3 Step4 4. Reaction Work-up (Quench, Neutralize, Extract) Step3->Step4 Step5 5. Purification (Recrystallization/Chromatography) Step4->Step5 Step6 6. Analysis & Characterization (GC, NMR, MS, FTIR) Step5->Step6

6. Applications & Significance The synthesis of this compound via transesterification is a valuable transformation in several fields:

  • Pharmaceuticals & Drug Development: this compound can be used in drug delivery systems, as a lipophilic component in nanoemulsions or liposomes, and as an intermediate in the synthesis of more complex molecules [1].
  • Analytical Chemistry: The conversion of phospholipids or triglycerides to benzyl esters is a powerful derivatization technique. Benzyl esters are optimized for detection in HPLC (absorbance/fluorescence), GC (electron capture), and GC-MS (negative ion chemical ionization), enhancing analytical sensitivity and specificity [1].
  • Cosmetics: It is directly used as an emollient, thickening agent, and texture enhancer in creams and lotions.

References

benzyl palmitate hydrolysis prevention stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the primary stability concern with benzyl palmitate?

    • A: The main concern is hydrolysis, a chemical reaction where water breaks the ester bond, reverting this compound into its parent compounds, benzyl alcohol and palmitic acid [1] [2]. This degradation can compromise product performance, especially in sensitive applications like pharmaceutical formulations [3].
  • Q2: How can I prevent this compound from hydrolyzing in my formulation?

    • A: A multi-pronged approach is most effective [1]:
      • Use Stabilizers: Incorporate specific ester stabilizers like carbodiimides (e.g., Bis(2,6-diisopropylphenyl)carbodiimide), which react with and "scavenge" the carboxylic acids that can catalyze further hydrolysis [1].
      • Control Moisture: Strictly minimize exposure to moisture and humidity during processing and storage. Use moisture-proof packaging [1].
      • Optimize pH: Adjust and maintain the formulation's pH to a level that minimizes the rate of hydrolysis [1].
      • Add Antioxidants: Use antioxidants (e.g., phenolic compounds) to inhibit oxidation, which can trigger hydrolysis [1].
      • Use Chelating Agents: Add agents like EDTA to complex metal ions that can act as catalysts for hydrolysis [1].
  • Q3: Can the synthesis method influence the stability of this compound?

    • A: Yes. Enzymatic synthesis using lipases (e.g., from Candida antarctica) is considered a "greener" alternative that often occurs under milder conditions with higher selectivity, which can potentially result in a purer product with fewer reactive impurities that might affect stability [4] [5].
  • Q4: What are the key factors to monitor in a stability study?

    • A: You should track:
      • Chemical Integrity: The concentration of intact this compound and the formation of degradation products (benzyl alcohol and palmitic acid) using analytical methods like HPLC or GC-MS [3].
      • Physical Properties: Changes in appearance, viscosity, or particle size in suspensions.
      • Environmental Conditions: Temperature, humidity, and pH of the formulation over time.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Rapid Hydrolysis High moisture content, incorrect pH, presence of catalytic metal ions Use molecular sieves; adjust pH; add chelating agents (EDTA); use carbodiimide stabilizers [1]
Formulation Instability Excipient incompatibility, oxidation, sub-optimal storage temperature Review excipient quality; incorporate antioxidants; ensure storage at recommended temperature [3] [1]
Low Yield in Synthesis Incomplete reaction, inefficient catalyst, water not removed Use excess benzyl alcohol; optimize catalyst type/loading (e.g., Amberlyst-15, lipases); use Dean-Stark apparatus [2]

Experimental Protocols

Protocol 1: Investigating Hydrolysis Kinetics

This protocol helps you quantify how quickly this compound hydrolyzes under different conditions.

  • Objective: To determine the rate of this compound hydrolysis at various pH levels and temperatures.
  • Materials:
    • This compound solution
    • Buffers (covering a range of pH values, e.g., pH 3, 5, 7, 9)
    • Thermostated water baths (e.g., 25°C, 37°C, 50°C)
    • HPLC or GC-MS system for analysis
  • Procedure:
    • Prepare solutions of this compound in buffers of different pH.
    • Incubate each solution at different controlled temperatures.
    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 168 hours).
    • Analyze samples via HPLC or GC-MS to quantify the remaining this compound and the formation of benzyl alcohol and palmitic acid [3].
  • Data Analysis:
    • Plot the concentration of intact this compound over time for each condition.
    • Determine the apparent hydrolysis rate constant (k) for each condition from the slope of the linear regression of the natural logarithm of concentration versus time.
Protocol 2: Evaluating Stabilizer Efficacy

This protocol tests the effectiveness of various additives in preventing hydrolysis.

  • Objective: To screen and compare the performance of different hydrolysis stabilizers.
  • Materials:
    • This compound
    • Candidate stabilizers (e.g., carbodiimide, antioxidants)
    • A solvent system relevant to your final formulation
    • Controlled humidity chambers
  • Procedure:
    • Prepare multiple samples of this compound with each candidate stabilizer added at a specific concentration.
    • Include a control sample with no stabilizer.
    • Expose all samples to a standardized accelerated stability condition (e.g., 40°C / 75% relative humidity).
    • At set time points, analyze the samples to measure the extent of hydrolysis.
  • Data Analysis:
    • Compare the rate of degradation and the half-life of this compound in each stabilized sample against the control.
    • The stabilizer that results in the slowest degradation rate and longest half-life is the most effective under the tested conditions.

Summary of Quantitative Data

The table below consolidates key quantitative information from the search results to aid in experimental design.

Parameter Typical Range / Value Context / Condition Source
Synthesis Temp. (Chemical) 70–80 °C Optimal for high conversion in classical esterification [2]
Synthesis Temp. (Enzymatic) 40–60 °C Mild conditions for lipase-mediated synthesis [2]
Catalyst Loading 1–3 wt% Efficient range for acid catalysts like Amberlyst-15 [2]
Molar Ratio (Alcohol:Acid) 2:1 to 4:1 Drives equilibrium toward ester formation [2]
Reaction Time 3–6 hours For near-complete conversion in classical esterification [2]
Enzyme Loading 3–7 wt% Relative to total substrate mass in enzymatic synthesis [2]

Scientific Background & Mechanisms

Hydrolysis Reaction: The core reaction governing this compound's instability is hydrolysis. In the presence of water, the ester bond cleaves, yielding benzyl alcohol and palmitic acid [2]. This reaction can be catalyzed by acids, bases, or metal ions [1].

Stabilization Mechanism of Carbodiimides: Carbodiimide stabilizers, such as Bis(2,6-diisopropylphenyl)carbodiimide, work by reacting with the carboxylic acid groups (e.g., from palmitic acid as it begins to form). This reaction forms a stable amide linkage, effectively "scavenging" the acid and preventing it from catalyzing further hydrolysis, thereby stabilizing the ester [1].

The following diagram illustrates the relationship between the causes of hydrolysis and the corresponding stabilization strategies.

G cluster_causes Hydrolysis Causes cluster_strategies Stabilization Strategies This compound\nHydrolysis This compound Hydrolysis Stabilization Strategies Stabilization Strategies This compound\nHydrolysis->Stabilization Strategies S5 Use Ester Stabilizers (e.g., Carbodiimides) This compound\nHydrolysis->S5 Hydrolysis Causes Hydrolysis Causes Hydrolysis Causes->this compound\nHydrolysis C1 Presence of Water S1 Control Moisture & Humidity C1->S1 C2 Acidic/Basic pH S2 Optimize pH C2->S2 C3 Metal Ion Catalysts S3 Add Chelating Agents (e.g., EDTA) C3->S3 C4 Oxidative Stress S4 Add Antioxidants C4->S4

References

Troubleshooting Guide: Low Yields in Benzyl Palmitate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems, their potential causes, and evidence-based solutions to improve your reaction yield.

Problem Possible Cause Solution Key Performance Indicator (KPI) & Expected Outcome

| Low Conversion | Inadequate catalyst properties (low mesoporosity, insufficient acid sites) | Use a catalyst with high mesopore volume and external acid sites. [1] Meso ZSM-5 (SO3H-CTAB)-MW showed superior performance due to enhanced diffusion and accessibility. [1] | KPI: Mesopore Volume > 0.70 cm³/g. [1] Outcome: Conversion increase from ~20% to >75%. [1] | | Poor Selectivity (Unwanted By-products) | Diffusion limitations in microporous catalysts leading to secondary reactions. | Shift from microporous to mesoporous catalysts. This facilitates the diffusion and desorption of the bulky monobenzylated product. [1] | KPI: Selectivity to Monobenzylated Aromatic. [1] Outcome: Selectivity can improve from 19.8% to 75.5%. [1] | | Catalyst Inhibition/ Inactivation | Exposure to high concentrations of short-chain reactants (e.g., benzyl alcohol). | - Use immobilized lipase or acid catalysts for better stability. [2]

  • Consider a solvent-free system or a fed-batch approach to control reactant concentration. [2] | KPI: Catalyst Operational Half-life. Outcome: Longer reaction cycles without significant loss of activity. [2] | | Equilibrium Limitation | Reaction equilibrium favors reactants; water by-product shifts equilibrium back. | - Use an excess of one reagent (typically the alcohol). [2]
  • Remove water continuously using molecular sieves or controlled evaporation. [2] | KPI: Final Ester Yield (%) Outcome: Yield increase by 10-30% by shifting equilibrium. [2] |

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in optimizing the yield of a bulky ester like benzyl palmitate? The most critical factor is often catalyst morphology. Research on the benzylation of aromatics shows that mesoporosity is paramount. Increasing the mesopore volume dramatically improves both conversion and selectivity by allowing the bulky reactant and product molecules to diffuse easily, preventing side reactions like the formation of dibenzyl ether. [1]

Q2: My catalyst has high acidity but performance is poor. Why? You are likely facing diffusion limitations. High acid site density is ineffective if reactants cannot access them. This is a common constraint with microporous catalysts. The solution is to use a catalyst with a high external surface area and mesopore volume, which provides accessible acid sites on the catalyst's surface and larger pores. [1]

Q3: Are biocatalysts like lipases a viable option for this synthesis? Yes, immobilized lipases are a green alternative. However, a key constraint is the inactivation potential of short-chain alcohols like benzyl alcohol. [2] To succeed, you must optimize the reaction medium—often a solvent-free system or the use of mildly hydrophobic solvents—to mitigate this inactivation and maintain enzyme activity over long reaction cycles. [2]

Experimental Workflow & Catalyst Selection

For a visual summary of the optimization strategy derived from the troubleshooting guide, the following diagram outlines the key decision points.

G Start Start: Low this compound Yield A Check Catalyst Porosity Start->A B Analyze Product Selectivity A->B Mesoporous? Sol1 Switch to Mesoporous Catalyst (KPI: Pore Vol > 0.70 cm³/g) A->Sol1 Microporous? C Evaluate Reaction Equilibrium B->C High Selectivity? Sol2 Use Catalyst with High External Acid Sites B->Sol2 Low Monobenzylated? D Assess Catalyst Stability C->D High Conversion? Sol3 Remove Water By-product & Use Reagent Excess C->Sol3 Equilibrium Limited? Sol4 Use Immobilized Catalyst & Control Reactant Concentration D->Sol4 Rapid Deactivation? Goal Goal: High Yield & Selectivity D->Goal Stable Sol1->Goal Sol2->Goal Sol3->Goal Sol4->Goal

This compound Synthesis Optimization Workflow

Methodology for Key Experiments

The following table details the experimental approach for the most impactful optimization strategy identified: using a mesoporous catalyst.

Parameter Specification
Objective To evaluate the effect of catalyst mesoporosity on the yield and selectivity of this compound synthesis.
Catalyst System Meso ZSM-5 (SO3H-CTAB)-MW is a benchmark. This catalyst is prepared via microwave-induced assembly between sulfonic acid-functionalized ZSM-5 nanozeolites and a cationic surfactant (CTAB), which creates a high volume of mesopores. [1]
Key Variable Catalyst mesopore volume. Compare catalysts with a range of mesopore volumes (e.g., from 0.11 cm³/g to 0.75 cm³/g). [1]

| Reaction Conditions | - Reactants: Benzyl alcohol and palmitic acid.

  • Catalyst Loading: To be optimized (e.g., 1-5 wt%).
  • Temperature: To be optimized (e.g., 60-120°C).
  • Water Removal: Use of 4Å molecular sieves is recommended to shift equilibrium by adsorbing water. [2] | | Analysis & KPIs | - Conversion: Monitor decrease in acid concentration.
  • Selectivity: Calculate yield of this compound vs. by-products.
  • Mesopore Volume: Characterize catalysts using BET surface area analysis. [1] |

References

benzyl palmitate solubility issues organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Benzyl Palmitate: Solubility & Experimental Guide

1. Chemical Profile of this compound this compound is a fatty acid ester formed from benzyl alcohol and palmitic acid. Its structure combines a long hydrophobic alkyl chain with a benzyl group, dictating its solubility behavior [1].

2. Solubility in Organic Solvents this compound is a nonpolar compound and follows the "like dissolves like" principle [2]. It is expected to be soluble in nonpolar and moderately polar organic solvents, but insoluble in polar solvents like water.

The table below provides a practical guide for solvent selection.

Solvent Type Example Solvents Expected Solubility of this compound Notes & Rationale
Nonpolar Solvents Hexane, cyclohexane, toluene [2] High Excellent compatibility with the long hydrocarbon chain of palmitate.
Halogenated Solvents Dichloromethane (DCM), chloroform [2] High Effective for nonpolar and some polar molecules. Ideal for extraction.
Ether Solvents Diethyl ether, tetrahydrofuran (THF) [2] Moderate to High Good for compounds with ~5 carbon skeletons per polar group.
Polar Protic Solvents Methanol, Ethanol, Water [2] Low to Insoluble Strong self-association via H-bonding; cannot solvate nonpolar solute.
Polar Aprotic Solvents Acetone, Ethyl Acetate (EA) [2] Low (for EA) to Moderate Solubility decreases as carbon chain increases (e.g., EA has 4 carbons).

3. Advanced Solubility Prediction Tools For quantitative solubility prediction ((\log S)), data-driven models like FASTSOLV can estimate solubility in arbitrary organic solvents at specific temperatures [3]. When using such models, note that the aleatoric limit (inherent experimental error) for solubility measurements is typically 0.5 to 1.0 log S units [3]. A difference of 1 log unit means the solubility can vary by a factor of 10 between different experimental measurements.

4. Biological Context: Palmitate and NLRP3 Inflammasome Activation Recent research has uncovered that palmitate (the free fatty acid of this compound) is not just an inert molecule but can directly induce NLRP3 inflammasome activation by promoting NLRP3 phase separation [4]. This is critical for researchers in drug development, as excipient choice can influence inflammatory pathways.

  • Mechanism: Palmitate, along with other stimuli, causes a conformational change in the NLRP3 protein. This, in combination with tonic palmitoylation by the enzyme ZDHHC7, lowers the threshold for NLRP3 to undergo liquid-liquid phase separation (LLPS), forming condensates that initiate the inflammatory cascade [4].
  • Experimental Consideration: The use of palmitate-containing compounds in cell-based assays could inadvertently activate NLRP3, confounding results. This is particularly relevant when studying inflammation, metabolic diseases, or the side effects of chemotherapeutic drugs, which can act via the same pathway [4].

Troubleshooting Guide & FAQs

Q1: My this compound is precipitating out of solution. What should I do?

  • Check your solvent. You are likely using a solvent that is too polar. Shift to a more nonpolar solvent like hexane, cyclohexane, or DCM [2].
  • Confirm the solute-to-solvent ratio. You may be exceeding the saturation point for that solvent at your experimental temperature. Try gentle warming (if stable) and/or adding more solvent.
  • Consider a solvent blend. A mixture of a nonpolar solvent (like DCM) with a small amount of a less polar solvent (like diethyl ether) might improve solvation.

Q2: How can I predict the solubility of this compound in a novel solvent for my formulation?

  • Use in-silico prediction tools like FASTSOLV [3]. These models are trained on large datasets and can provide an estimate of (\log S) for your specific solute-solvent pair at a given temperature.
  • Remember that predictions have inherent uncertainty. Treat the output as a guide and be prepared for experimental validation.

Q3: I am observing unexpected inflammatory responses in my cell cultures with formulations containing this compound. Why?

  • This could be due to the direct biological activity of palmitate. As a stimulus, palmitate can induce NLRP3 phase separation and inflammasome activation [4].
  • Troubleshooting Steps:
    • Run a control: Treat cells with the pure solvent to rule out its effects.
    • Include a positive control: Use a known NLRP3 activator (e.g., nigericin) to confirm your assay is working.
    • Consider alternatives: If palmitate-induced activation is confirmed and is undesired, you may need to explore alternative excipients for your formulation.

Experimental Pathway Diagrams

The following diagrams summarize the key decision workflow for solubility issues and the biological signaling pathway related to palmitate.

solubility_workflow Start This compound Solubility Issue Step1 Identify Solvent Polarity Start->Step1 Step2 Apply 'Like Dissolves Like' Step1->Step2 Step3 Consult Solubility Table Step2->Step3 Step4 Try Nonpolar Solvent (Hexane, DCM, Toluene) Step3->Step4 Step5 Problem Solved? Step4->Step5 Step6 Use Predictive Model (FASTSOLV) Step5->Step6 No (in vitro) Step7 Consider Biological Activity (NLRP3 Activation) Step5->Step7 No (in cells)

References

preventing benzyl palmitate degradation storage

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Principles & Storage Guidelines

Benzyl palmitate, as an ester, is susceptible to degradation by hydrolysis, oxidation, and thermal stress [1] [2]. The core stabilization strategy is to control the storage environment to minimize these reactions.

Based on data for the analogous compound Vitamin A Palmitate, the following storage conditions are recommended [2]:

Factor Optimal Condition Rationale & Consequences
Temperature 2-8°C (refrigerated) Prevents thermal degradation. Room temperature (20-25°C) can reduce stability by up to 30% within 6 months. Freezing (< -20°C) can extend shelf life but repeated freeze-thaw cycles must be avoided [2].
Humidity Relative Humidity <40% Prevents hydrolysis. Exposure to moisture breaks down the ester compound, reducing efficacy [2].
Light Store in dark; use opaque/amber containers Prevents photodegradation. UV and visible light can lead to up to 50% loss of potency within weeks [2].
Oxygen Inert atmosphere (e.g., Nitrogen flushing) Prevents oxidation. Minimizing headspace in containers or flushing with nitrogen extends shelf life [2].

For packaging, use airtight containers made of materials impermeable to oxygen and moisture, such as glass or high-density polyethylene (HDPE) [2].

Experimental Protocol for Stability Testing

You can use this High-Performance Liquid Chromatography (HPLC) method to quantitatively assess the stability of this compound under various conditions.

  • Objective: To determine the chemical stability of this compound under different stress conditions (temperature, humidity, light) by measuring the concentration of the intact compound over time.
  • Sample Preparation:
    • Prepare a standard solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
    • Aliquot the standard solution into multiple vials.
    • Expose different sets of vials to the following stress conditions:
      • Elevated Temperature: 40°C, 60°C
      • High Humidity: 75% Relative Humidity (using saturated salt solutions in a closed desiccator)
      • Light: Exposure to a UV lamp or cool white fluorescent light
    • Keep one set of vials under recommended storage conditions (2-8°C, dark, dry) as a control.
    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks) for analysis.
  • HPLC Analysis:
    • Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 90:10 to 100% acetonitrile over 10-15 minutes).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: ~210-230 nm (for ester bond) or based on a wavelength identified from a spectrum of your standard.
    • Injection Volume: 10-20 µL.
  • Data Analysis:
    • Measure the peak area of this compound in each sample.
    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
    • Plot the degradation kinetics for each condition to determine the degradation rate.

Degradation Pathways & Testing Strategy

The following diagram illustrates the primary degradation pathways for this compound and the corresponding experimental tests you can perform to monitor stability.

G This compound Degradation Pathways & Tests This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Humidity Oxidation Oxidation This compound->Oxidation Oxygen Photodegradation Photodegradation This compound->Photodegradation Light Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat Palmitic Acid Palmitic Acid Hydrolysis->Palmitic Acid Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol Peroxides Peroxides Oxidation->Peroxides Polymerized Species Polymerized Species Thermal Degradation->Polymerized Species Acid/Base Titration Acid/Base Titration Palmitic Acid->Acid/Base Titration HPLC Assay HPLC Assay Benzyl Alcohol->HPLC Assay Peroxide Value Test Peroxide Value Test Peroxides->Peroxide Value Test Polymerized Species->HPLC Assay

Troubleshooting Common Stability Problems

This FAQ section addresses potential stability issues and their solutions.

Problem Possible Causes Recommended Solutions
Rapid decrease in assay High storage temperature; Humid conditions; Unsuitable packaging [2]. Verify refrigerator temperature; Ensure desiccant is used; Switch to airtight, opaque containers [2].
Color change or precipitation Oxidation; Thermal degradation; Hydrolysis and polymerization [1]. Store under inert gas (N₂); Avoid excessive heat; Conduct chemical tests (e.g., peroxide value) to identify the exact cause.
Variable results between batches Inconsistent storage history; Different packaging materials; Uncontrolled room conditions. Enforce strict storage SOPs; Standardize packaging; Use stability chambers for controlled studies.

Experimental Workflow for Stability Study

For a comprehensive stability assessment, you can follow this systematic workflow.

G Stability Testing Workflow A Sample Preparation (Weigh & Aliquot) B Apply Stress Conditions (Temp, Humidity, Light) A->B C Sample Withdrawal (At set time points) B->C D Analytical Testing (HPLC, Titration) C->D E Data Analysis & Degradation Kinetics D->E F Final Report & Storage Recommendation E->F

I hope this technical support guide provides a solid foundation for your work. The data based on Vitamin A Palmitate offers a strong, practical starting point.

References

troubleshooting protein palmitoylation click chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Common Issues & Troubleshooting Guide

Here is a summary of frequent challenges encountered in click chemistry palmitoylation assays and how to address them.

Issue Possible Cause Solution & Troubleshooting Steps
High Background Fluorescence [1] [2] Non-enzymatic, auto-palmitoylation of probe; incomplete washing; non-specific binding of fluorescent dye. Include a no-enzyme control (e.g., no cell membrane prep) to quantify background [1]. Optimize washing stringency (e.g., add mild detergents like Triton X-100) [2]. Titrate the clickable palmitic acid (17-ODA) concentration to the lowest effective dose [2].
Low or No Signal [2] Low PAT activity/expression in sample; low 17-ODA incorporation; inefficient click reaction; wrong parasite stage (for Plasmodium). Use a positive control (e.g., known palmitoylated protein). Ensure cultures are at the correct stage (e.g., higher PAT activity in P. falciparum schizonts) [2]. Check Cu(I) catalyst freshness and concentration [2]. Confirm metabolic labeling is working.
High Signal Variability [1] Inconsistent cell lysis/membrane prep; uneven coating of peptide in HTS; DMSO concentration too high. Standardize sample preparation protocols. For HTS, ensure peptide binding capacity is in a linear range and use a near-saturating concentration [1]. Keep DMSO concentration low (e.g., below 3%) [1].
Cellular Toxicity [2] Cytotoxicity of the clickable fatty acid (17-ODA) or Cu(I) catalyst. Titrate 17-ODA to find a non-toxic, effective concentration [2]. For fixed cells, this is less of a concern.

Detailed Experimental Protocol

This protocol is adapted from a method used to image palmitoylation in Plasmodium falciparum and can be adapted for other cell types [2].

Metabolic Labeling with Clickable Palmitic Acid
  • Reagent: Use 17-Octadecynoic acid (17-ODA), an alkyne-tagged palmitic acid analog.
  • Preparation: Create a stock solution (e.g., 50 mM) in DMSO [2].
  • Labeling: Dilute 17-ODA in the complete cell culture medium to the desired working concentration (requires optimization). Incubate with live cells under normal growth conditions for the desired period (e.g., 2-4 hours) [2].
    • Note: The working concentration must be determined empirically. A no-probe control is essential for assessing background.
Cell Fixation and Permeabilization
  • Fixation: After labeling, wash cells with DPBS and fix with 4% paraformaldehyde.
  • Permeabilization: Treat fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in DPBS) for 15-20 minutes [2].
Click Chemistry Reaction (CuAAC)

This step conjugates the fluorescent azide to the alkyne-labeled proteins.

  • Prepare Click Reaction Mixture:
    • Fluorescent Azide: e.g., Oregon Green 488 Azide (from 1 mM DMSO stock) [2].
    • CuSO₄: e.g., 1 mM from a fresh stock solution [2].
    • Reducing Agent: e.g., Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) to maintain Cu(I) state [2].
    • The mixture is prepared in DPBS.
  • Incubation: Apply the reaction mixture to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light [2].
  • Washing: Thoroughly wash with DPBS to remove unreacted reagents [2].
Imaging and Analysis
  • Imaging: Use a fluorescence microscope to visualize the signal.
  • Counterstaining: A nuclear stain like DAPI can be used [2].
  • Quantification: Analyze fluorescence intensity using image analysis software.

Experimental Workflow Diagram

The following diagram visualizes the entire protocol, from metabolic labeling to final imaging.

workflow A Metabolic Labeling B Cell Fixation & Permeabilization A->B Incubate F Add 17-ODA to live cells A->F C Click Chemistry Reaction B->C Wash G Fix cells (PFA) Permeabilize (Triton X-100) B->G D Washing C->D Protect from light H Incubate with Oregon Green 488 Azide + CuSO₄ + TCEP C->H E Imaging & Analysis D->E Proceed I Wash with DPBS to remove excess dye D->I J Visualize with fluorescence microscopy E->J

Key Considerations for Experimental Design

  • Controls are Critical: Always run a no-17-ODA control (to assess non-specific binding of the azide dye) and a no-enzyme control for in vitro assays (to measure non-enzymatic acylation) [1].
  • Enzyme Specificity: Be aware that DHHC-PATs generally have overlapping specificities, so inhibiting one might not completely abolish palmitoylation of your target protein [1] [3].
  • Inhibitor Screening: The platform described in [1] is highly relevant for drug development professionals looking to screen for specific palmitoylation inhibitors in a high-throughput format.

References

inhibiting protein depalmitoylases APT1 APT2

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to some frequently asked questions, designed to help troubleshoot common experimental issues.

  • Q1: What are the common small-molecule inhibitors for APT1 and APT2, and what are their key characteristics?
    • A: Several inhibitors have been developed, each with a different profile. The table below summarizes the most commonly used ones. A critical troubleshooting point is that Palmostatin B inhibits both APT1 and APT2, as well as the ABHD17 family of depalmitoylases [1] [2]. A lack of observed phenotype could be due to functional redundancy among these enzymes, and may require combinatorial inhibition or genetic knockdown.

Table 1: Common Small-Molecule Inhibitors of Depalmitoylases

Inhibitor Name Primary Target(s) Key Characteristics & Notes Reported Concentrations
Palmostatin B APT1, APT2, ABHD17 family Broad-spectrum depalmitoylase inhibitor; useful for initial screens but lacks selectivity [1] [2]. Used in cell-based assays (e.g., 10-100 µM) [2].
ML348 APT1 (LYPLA1) Described as a selective, reversible inhibitor of APT1 [3]. Specific concentrations should be optimized and referenced from primary literature.
ML349 APT2 (LYPLA2) Described as a selective, reversible inhibitor of APT2 [3]. Specific concentrations should be optimized and referenced from primary literature.
Hexachlorophene ABHD17 family Identified as an inhibitor of ABHD17 depalmitoylases; useful for distinguishing APT from ABHD17 activity [1]. Used in cell-based assays.
  • Q2: My depalmitoylase inhibition isn't producing the expected cellular phenotype (e.g., no change in substrate protein localization). What could be wrong?

    • A: This is a common challenge. Consider the following troubleshooting steps:
      • Verify inhibitor activity and delivery: Ensure the inhibitor is fresh, stored correctly, and that the cell culture medium does not contain components like serum albumin that might sequester the compound. Using a positive control, such as a known palmitoylated protein (e.g., N-Ras or CaVβ2A), is crucial [1] [2].
      • Check for enzyme redundancy: As mentioned, the depalmitoylase family is complex. Inhibition of one enzyme (e.g., APT1) may be compensated for by another (e.g., APT2 or ABHD17C) [3] [4]. Consider using a combination of inhibitors (e.g., Palmostatin B) or simultaneous genetic knockdown.
      • Confirm substrate palmitoylation: Not all membrane localization is due to palmitoylation. Use an Acyl-Biotin Exchange (ABE) assay to confirm that your protein of interest is genuinely palmitoylated and that inhibition increases its palmitoylation level [2].
      • Assess protein turnover: Inhibiting depalmitoylation can alter the stability and half-life of some substrate proteins. Perform a cycloheximide chase assay to rule out that the expected membrane accumulation is being masked by concurrent protein degradation.
  • Q3: How can I achieve specific depalmitoylation of a single target protein in a complex cellular environment?

    • A: Traditional small-molecule inhibitors lack this level of specificity. A powerful new solution is to use engineered, chemogenetically-activated depalmitoylases like the FacePalm system [1]. This method involves splitting the ABHD17C depalmitoylase into two inactive fragments that are reconstituted only in the presence of a small molecule (e.g., rapamycin). By fusing these fragments to specific targeting domains, you can direct depalmitoylation activity to specific organelles or protein complexes, minimizing off-target effects [1].

Core Experimental Protocols

Here are detailed methodologies for two key experiments cited in the FAQs.

Assessing Protein Localization Changes via Immunofluorescence

This protocol is used to visualize the shift of a substrate protein from the membrane to the cytoplasm upon depalmitoylase inhibition, as shown in [2].

  • Step 1: Cell Culture and Treatment. Plate cells (e.g., MDA-MB-231, HEK293) on glass coverslips and transfect with plasmids expressing your protein of interest if necessary.
  • Step 2: Inhibitor Application. Treat cells with your chosen inhibitor (e.g., Palmostatin B) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).
  • Step 3: Fixation and Permeabilization. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Step 4: Immunostaining. Incubate with a primary antibody against your target protein (e.g., anti-Numb, anti-β-catenin) [2], followed by a fluorescently-labeled secondary antibody. Include a membrane marker (e.g., CellMask) or a marker for the cytoskeleton (e.g., phalloidin) for context.
  • Step 5: Imaging and Analysis. Image cells using a confocal microscope. Quantify the change in localization by measuring the Pearson's correlation coefficient (r) between your protein signal and the membrane marker, or by calculating the ratio of cytosolic to membrane fluorescence intensity [1].
Confirming Protein Palmitoylation with Acyl-Biotin Exchange (ABE)

This biochemical assay confirms whether a protein is palmitoylated and how its palmitoylation status changes with inhibition [2].

  • Step 1: Cell Lysis and Free Thiol Blocking. Lyse control and inhibitor-treated cells. Use a thiol-specific alkylating agent like N-ethylmaleimide (NEM) to covalently block all free cysteine residues.
  • Step 2: Hydroxylamine Cleavage. Split the sample into two portions. To the experimental sample, add hydroxylamine (HAM), which specifically cleaves the thioester bond in palmitoylated cysteines. The control sample is incubated with a buffer without hydroxylamine.
  • Step 3: Biotin Capture. Add a sulfhydryl-reactive biotinylation agent (e.g., biotin-BMCC) to label the newly exposed cysteine thiols in the HAM-treated sample.
  • Step 4: Affinity Purification and Detection. Incubate the samples with streptavidin-coated beads to capture biotinylated (previously palmitoylated) proteins. After washing, elute the proteins and analyze them by Western blot using an antibody against your protein of interest. An increase in signal in the HAM-treated sample from inhibitor-treated cells indicates enhanced palmitoylation.

Pathways & Workflow Diagrams

The following diagrams, created with DOT language, illustrate the core concepts and experimental workflows.

Palmitoylation Cycle in Cell Signaling

This diagram shows the dynamic cycle of palmitoylation and depalmitoylation, and how inhibitors affect protein localization and signaling.

PalmitoylationCycle Palmitoylation Cycle in Cell Signaling Cytosol Cytosol Membrane Membrane Cytosol->Membrane Palmitoylation Cytosol->Membrane Membrane->Cytosol Depalmitoylation Membrane->Cytosol ZDHHC ZDHHC Palmitoyltransferase ZDHHC->Cytosol APT APT1/APT2 Depalmitoylase APT->Membrane Inhibitor Small-Molecule Inhibitor (e.g., Palmostatin B) Inhibitor->APT Inhibits

Experimental Workflow for Inhibitor Studies

This diagram outlines a logical workflow for designing and troubleshooting experiments with depalmitoylase inhibitors.

ExperimentalWorkflow Experimental Workflow for Inhibitor Studies Start Define Experimental Goal Step1 Select Inhibitor & Concentration Start->Step1 Step2 Treat Cells (+ Controls) Step1->Step2 Step3 Analyze Output Step2->Step3 ABE ABE Assay Step3->ABE IF Immunofluorescence Step3->IF Phenotype Functional/Phenotypic Assay Step3->Phenotype

References

controlling lipid oxidation protein palmitoylation studies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Palmitoylation Experiments

Here are some specific issues researchers might encounter, along with their potential causes and solutions.

Problem Area Specific Issue / Symptom Potential Causes Recommended Solutions & Notes
Inconsistent Palmitoylation Detection High background noise in ABE assay [1] Incomplete blockade of free cysteines; non-specific binding. Ensure all free cysteines are alkylated before hydroxylamine treatment. Include a -HAM control [1].
Weak or no signal in click chemistry detection [1] Inefficient click reaction; low protein palmitoylation levels. Use fresh reagents for the copper-catalyzed reaction. Include a positive control (e.g., a known palmitoylated protein).
Issues with Enzyme/Substrate Specificity Overexpression of ZDHHC does not enhance substrate palmitoylation [2] [3] Enzyme and substrate localized in different cellular compartments; incorrect ZDHHC for the substrate. Verify co-localization of ZDHHC and substrate (e.g., via immunofluorescence). Test other ZDHHCs with reported activity for your substrate [4].
Identifying the specific ZDHHC for a substrate [2] Functional redundancy among 23 ZDHHCs; lack of unique consensus motif. Perform systematic siRNA/CRISPR screen against all ZDHHCs and measure substrate palmitoylation [4].
Functional & Phenotypic Analysis Palmitoylation site mutant (Cys->Ala) has same localization as wild-type [4] Protein may have multiple lipid-binding domains or transmembrane regions providing membrane affinity. Check for other potential palmitoylation sites or membrane-association domains (e.g., myristoylation, prenylation).
Inhibitor like 2-BP shows high cytotoxicity [4] 2-BP is a broad-spectrum, non-specific inhibitor that affects multiple cellular pathways. Titrate inhibitor to lowest effective dose; use for acute treatment only. Consider genetic knockdown of specific ZDHHCs as an alternative.

Essential Experimental Protocols & Methods

Here are detailed methodologies for key techniques in palmitoylation research.

Acyl-Biotin Exchange (ABE) with Click Chemistry

This is a standard method for detecting protein S-palmitoylation. The protocol below integrates a click chemistry step for more specific detection [1].

  • Step 1: Cell Lysis and Blocking of Free Cysteines

    • Lyse cells in a buffer containing Malemide (e.g., N-ethylmaleimide, NEM). Malemide alkylates free cysteine thiols to prevent post-lysis palmitoylation or non-specific reactions.
    • Pre-clear the lysate and quantify protein concentration.
  • Step 2: Hydroxylamine Cleavage and "Click" Labeling

    • Split the protein sample into two portions: one treated with hydroxylamine (+HAM) and one without (-HAM) as a negative control.
    • +HAM Sample: Hydroxylamine cleaves the thioester bond of palmitoylated cysteines, generating a new free thiol.
    • -HAM Control: Incubate with a neutral buffer (e.g., Tris, pH 7.4) instead of hydroxylamine.
    • To the newly exposed thiols, add a biotin probe with an azide group via a "click" reaction. This copper-catalyzed reaction is highly specific and efficient [1].
  • Step 3: Enrichment and Detection

    • Use streptavidin beads to pull down the biotin-labeled, previously palmitoylated proteins.
    • Wash the beads thoroughly and elute the proteins for analysis by Western Blot to detect your protein of interest. The signal should appear only in the +HAM sample.
Identifying the Responsible ZDHHC Enzyme

This protocol uses siRNA screening to find which ZDHHC palmitoylates your substrate of interest [4].

  • Step 1: High-Throughput Transfection

    • In a 24-well or 96-well plate, transfert cells with individual siRNAs targeting each of the 23 human ZDHHC genes. Include non-targeting siRNA as a negative control.
    • Culture the cells for 48-72 hours to allow for sufficient protein knockdown.
  • Step 2: Measuring Substrate Palmitoylation

    • If your substrate is known, you can transfect it with the siRNAs. After knockdown, measure the palmitoylation level of your substrate using the ABE assay described above.
    • A significant reduction in palmitoylation upon a specific ZDHHC knockdown identifies it as a key enzyme for your substrate [4].

Key Palmitoylation-Regulated Signaling Pathways

The following diagrams illustrate how palmitoylation critically regulates several key inflammatory and metabolic pathways, based on recent studies.

Palmitoylation in the NLRP3 Inflammasome Pathway

This pathway shows how palmitoylation acts as a brake on inflammatory responses [5].

LPS LPS / Inflammatory Signal NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Inflammation Pro-inflammatory cytokine release (IL-1β, IL-18) NLRP3->Inflammation ZDHHC12 zDHHC12 Palmitoylation NLRP3 Palmitoylation ZDHHC12->Palmitoylation Palmitoylation->NLRP3  Brake CMA Degradation via Chaperone-Mediated Autophagy (CMA) Palmitoylation->CMA Inhibited Inhibited Inflammasome Activation CMA->Inhibited Targets NLRP3 for degradation

The PHF2/SREBP1c Metabolic Axis in Liver Cancer

This pathway demonstrates how palmitoylation directly reprograms lipid metabolism in hepatocellular carcinoma (HCC) [4].

PA High Dietary Palmitic Acid (PA) PalmitoylCoA Expanded Palmitoyl-CoA Pool PA->PalmitoylCoA ZDHHC23 ZDHHC23 PalmitoylCoA->ZDHHC23 PHF2_palm PHF2 Palmitoylation (at Cysteine 23) ZDHHC23->PHF2_palm PHF2_degradation Ubiquitination & Proteasomal Degradation of PHF2 PHF2_palm->PHF2_degradation SREBP1c_stable Stabilized SREBP1c PHF2_degradation->SREBP1c_stable Lipogenesis Enhanced Lipogenesis & Tumor Progression SREBP1c_stable->Lipogenesis PHF2 PHF2 (E3 Ligase for SREBP1c) PHF2->PHF2_degradation  Loss of SREBP1c SREBP1c (Lipogenic Master TF) PHF2->SREBP1c  Destabilizes SREBP1c->SREBP1c_stable

Key Technical Considerations for Researchers

  • Dynamic Nature: Remember that S-palmitoylation is a rapid, reversible cycle. Treatment times with inhibitors or pulses of fatty acids should be carefully timed, as the modification state of a protein can change on a scale of minutes to hours [2] [3].
  • Enzyme Redundancy: A single substrate can often be palmitoylated by multiple ZDHHC enzymes. A negative result from knocking down one ZDHHC does not rule out palmitoylation; consider combinatorial knockdowns [2] [6].
  • Metabolic Context: Cellular palmitate levels, which are influenced by diet and metabolism, directly impact the palmitoyl-CoA pool and thus global protein palmitoylation. Controlling nutrient conditions in experiments is crucial [4] [7].

References

benzyl palmitate purification from lipid background

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What are the most critical parameters to monitor for a successful purification? The key parameters are purity (measured by HPLC), lipid recovery/yield, and the physical state of the lipid (including crystallinity and polymorphism) [1] [2].
How can I identify and quantify impurities in my final product? Impurities are typically identified and quantified using chromatographic techniques like HPLC. The Relative Retention Time (RRT) is used to identify impurities against a reference standard like pure benzyl palmitate [2].
My purification yield is low. What could be the cause? Low yields can result from inefficient phase separation during liquid-liquid extraction, incomplete demulsification, or loss of product during multiple transfer steps [3] [4].
The final product appears discolored. How can I address this? Discoloration can indicate oxidation. Monitor the peroxide value and anisidine value of the lipid. Using high-purity solvents and incorporating an antioxidant during processing can help [3].
What is the advantage of a three-phase extraction over traditional methods? Three-phase extraction simultaneously extracts and fractionates lipids by polarity in a single step. This reduces ion suppression in MS analysis and allows for separate analysis of neutral and polar lipid fractions, potentially simplifying the purification of your target compound [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity Inadequate separation from other lipid classes (e.g., phospholipids, other esters). Use a purification technique that separates by lipid polarity, such as the Three-Phase Liquid Extraction (3PLE). Follow up with further purification like recrystallization or chromatography [2] [4].
Low Yield Product loss in emulsions or during solvent transfer. Demulsify by raising the pH to 8 or above, adding salt, or gentle heating. For extractions, ensure complete phase separation and use precise pipetting techniques to avoid cross-contamination between phases [3] [4].
Formation of Stable Emulsion Presence of amphiphilic lipids (e.g., phospholipids) or cellular debris during extraction. Demulsify by raising the pH, adding salts like sodium chloride, or applying gentle heat. Centrifugation can also help break emulsions [3].
Irreproducible Results Inconsistent crystallization or polymorphic transformation of the lipid. Strictly control the crystallization temperature and time. The lipid may first crystallize in a less stable alpha (α) form before transitioning to the more stable beta (β) form. Consistent thermal history is key [1].
Difficulty Analyzing Purity Co-elution of impurities with the main product during HPLC. Optimize the HPLC method. Using a "standard addition" technique with a pure this compound reference standard can help quantify the main component and identify impurities accurately [2].

Experimental Protocols & Methodologies

Three-Phase Liquid Extraction (3PLE) for Lipid Fractionation

This single-step method extracts and separates lipids by polarity, which is highly effective for isolating neutral esters like this compound from a complex lipid background [4].

  • Workflow Overview:

G A Homogenized Sample (in solvent) B Add Solvent Mix: Hexane, Methyl Acetate, Acetonitrile, Water A->B C Vortex & Centrifuge B->C D Three-Phase Separation C->D E Upper Phase (UP) Neutral Lipids (e.g., this compound) D->E F Middle Phase (MID) Polar Lipids (Phospholipids) D->F G Bottom Phase Aqueous Phase (Non-lipid material) D->G

  • Materials:

    • Solvents: HPLC or LC/MS grade hexane, methyl acetate, acetonitrile, and water.
    • Labware: Glass tubes (16x100 mm) with PTFE-lined caps, glass Pasteur pipettes, solvent-resistant pipette tips.
    • Equipment: Vortex mixer, centrifuge, nitrogen evaporator (N₂).
  • Step-by-Step Procedure:

    • Sample Preparation: Transfer your lipid sample (e.g., from a homogenized tissue or chemical reaction mixture) into a glass tube.
    • Solvent Addition: Add the extraction solvents in the following ratios: 1 ml hexane, 1 ml methyl acetate, 0.75 ml acetonitrile, and 1 ml water.
    • Mixing and Separation: Vortex the mixture for 5 seconds and then centrifuge at ~2,670 g for 5 minutes at room temperature.
    • Phase Collection: Three clear phases will form.
      • Upper Phase (UP): Collect this phase carefully with a glass Pasteur pipette. This phase is enriched in neutral lipids, including your target This compound.
      • Middle Phase (MID): This phase contains more polar lipids (e.g., phospholipids).
      • Bottom Phase: The aqueous phase containing non-lipid contaminants.
    • Concentration: Dry the collected Upper Phase under a gentle stream of nitrogen gas. The resulting purified lipid can be redissolved in an appropriate solvent for further analysis or use [4].
Demulsification and Crude Lipid Recovery

If your initial mixture forms a stubborn emulsion, preventing clean separation, this method can be applied before a finer technique like 3PLE.

  • Workflow Overview:

G A Emulsified or Lysed Cell Mixture B Raise pH to ≥ 8 (Lyses cells & breaks emulsions) A->B C Optional Additional Steps: Add Salt OR Apply Heat B->C D Centrifuge C->D E Separate Crude Lipid Layer D->E

  • Procedure:
    • Raise pH: Adjust the pH of the cell composition or emulsified mixture to 8 or above. This step alone can lyse cells and break emulsions.
    • Add Salt or Heat: To further assist demulsification, you can either:
      • Add a salt (e.g., sodium chloride) to the mixture, or
      • Gently heat the lysed composition.
    • Separate: Centrifuge the mixture to separate the crude lipid layer from the aqueous and solid debris [3].

Characterization of Purified this compound

After purification, confirm the identity and quality of your product using the following techniques.

Characterization Technique Key Parameter(s) Measured Significance for this compound
Liquid Chromatography (LC) Purity, Impurity profile, Chemical identity [5] [2] The primary method for assessing purity and confirming the successful separation of this compound from contaminants.
Thermal Analysis (DSC) Melting point (MP), Crystallinity, Polymorphic forms [1] [2] Determines the physical state and purity. Pure compounds have a sharp melting point, while impurities can broaden it or lower its temperature.
Particle Size Analysis Particle Size (PS), Size distribution (PDI) [1] Critical if this compound is formulated into nanoparticles; affects stability and performance.
MS and GC/MS Lipid speciation, Fatty acid profiling [4] Confirms molecular identity and provides detailed composition analysis, especially when coupled with 3PLE.

References

improving benzyl palmitate enzymatic synthesis conversion

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Which immobilized lipase is generally most effective for palmitate ester synthesis?

    • A: Several studies consistently report that Lipozyme 435 (immobilized Candida antarctica Lipase B) demonstrates superior performance in the synthesis of fatty acid esters. It often shows significantly higher initial reaction rates and final yields compared to other commercial immobilized lipases like those from Thermomyces lanuginosus (Lipozyme TL IM) or Rhizomucor miehei (Lipozyme RM IM) [1] [2]. Its excellent stability in organic solvents and robust immobilization make it a prime candidate for initial screening [1].
  • Q2: What are the common causes of low conversion yield?

    • A: Low conversion can stem from several factors, often related to reaction equilibrium or enzyme activity:
      • Water Accumulation: The reversible nature of esterification means water is a product. Its accumulation shifts equilibrium back towards reactants [1] [2].
      • Substrate Inhibition/Oxidation: High concentrations of substrates, particularly alcohols like benzyl alcohol, can inhibit the enzyme. Some substrates (e.g., ascorbic acid) are also prone to oxidation under reaction conditions [1].
      • Sub-optimal Molar Ratios: An unbalanced ratio of acid to alcohol can limit the availability of one reactant [3] [4].
      • Mass Transfer Limitations: Inadequate mixing or incorrect reactor design can prevent substrates from reaching the enzyme's active site efficiently [1].
  • Q3: How can I improve the stability and reusability of the enzyme?

    • A: To enhance operational stability:
      • Use a Basket Reactor: A rotating bed or basket reactor protects the immobilized enzyme from mechanical shear stress caused by direct stirring, significantly improving its lifespan. Studies show catalysts can be reused for over 15 batches with minimal activity loss in such systems [3] [1].
      • Choose a Compatible Solvent: Solvent choice is critical. For example, 2-methyl-2-butanol has been shown to offer not only high yield but also better operational stability for the catalyst compared to solvents like acetone [1].

Troubleshooting Guide

The following workflow outlines a systematic approach to diagnosing and resolving issues in your synthesis process. The numbered steps correspond to the sections detailed in the guide below.

G Start Start: Low Conversion Yield Step1 1. Check for Water Accumulation Start->Step1 Step2 2. Optimize Substrate Strategy Step1->Step2 Action1 Add molecular sieves (3.5-20% w/w) or perform vacuum evaporation Step1->Action1 Step3 3. Verify Molar Ratio Step2->Step3 Action2 Use fed-batch addition of inhibitory substrate Step2->Action2 Step4 4. Assess Mass Transfer Step3->Step4 Action3 Test acid:alcohol ratios (e.g., 1:1 to 1:9) Step3->Action3 Step5 5. Evaluate Reactor & Reusability Step4->Step5 Action4 Increase agitation speed (>480 rpm) or use basket reactor Step4->Action4 Action5 Switch to a rotating basket reactor for catalyst protection Step5->Action5

Diagram: A systematic troubleshooting workflow for diagnosing low conversion yield in enzymatic ester synthesis.

Problem: Water Accumulation Shifting Equilibrium
  • Symptoms: Reaction reaches a plateau well below full conversion; yield decreases over multiple batches.
  • Solutions:
    • Add Water Scavengers: Incorporate molecular sieves (3Å or 4Å) directly into the reaction mixture. Typical loadings range from 3.5% to 20% (by mass of substrates) [1] [2].
    • Apply Vacuum: Use a mild vacuum to continuously remove water by-product from the reaction headspace.
  • Experimental Protocol: Run parallel reactions with identical conditions but varying amounts of activated molecular sieves. Monitor conversion over time to determine the optimal loading.
Problem: Substrate Inhibition or Degradation
  • Symptoms: High initial substrate concentration leads to a slow or stalled reaction rate; colored by-products may appear.
  • Solutions:
    • Fed-Batch Operation: Instead of adding all substrate at once, introduce it incrementally. This maintains a lower, non-inhibitory concentration in the reactor [1] [2]. For instance, adding ascorbic acid in two steps prevented its oxidation and improved final yield [2].
  • Experimental Protocol: Set up a reaction and use an automated syringe pump or manual additions to feed the inhibitory substrate (e.g., benzyl alcohol) over several hours. Compare the final yield and reaction rate with a standard batch process.
Problem: Sub-optimal Reactant Stoichiometry
  • Symptoms: One reactant is depleted early, leaving the other in excess.
  • Solutions:
    • Optimize Molar Ratio: Test a range of palmitic acid to benzyl alcohol ratios. While a 1:1 ratio is stoichiometric, an excess of one reactant can drive equilibrium. For similar esters, ratios from 1:1 to 1:9 (acid:alcohol) have been explored [3] [4].
  • Experimental Protocol: Perform a series of experiments where only the molar ratio is varied. Use the data in the table below as a starting point for your design.
Problem: Mass Transfer Limitations
  • Symptoms: Reaction rate is highly dependent on agitation speed; scaling up from small-scale reactors results in lower yields.
  • Solutions:
    • Increase Agitation: Ensure adequate mixing. For a stirred-tank reactor, speeds of 480 rpm or higher may be necessary to eliminate external diffusion barriers [3].
    • Use Advanced Reactors: Implement a rotating basket reactor, where the catalyst is held in a stationary basket while the reaction mixture is agitated. This improves mass transfer while protecting the catalyst [1].
  • Experimental Protocol: Run reactions at different agitation speeds (e.g., 180, 480, 720 rpm). If the conversion increases significantly with speed, you have mass transfer limitations.
Problem: Poor Catalyst Reusability
  • Symptoms: Enzyme activity drops sharply after one or two batches.
  • Solutions:
    • Switch Reactor Type: Transition from a stirred-tank reactor to a rotating basket reactor. The physical protection offered by the basket prevents the immobilized enzyme particles from being crushed by the impeller, greatly extending catalyst life [1]. One study on cetyl palmitate synthesis showed less than a 7% conversion drop after 15 reuses [3].
  • Experimental Protocol: Perform sequential batch reactions in a basket reactor, recovering the catalyst by simple filtration after each batch. Track the conversion over multiple cycles to establish a reusability profile.

Reference Data from Analogous Ester Syntheses

The following tables consolidate key quantitative data from the synthesis of similar esters, which can serve as a benchmark for your initial experimental design.

Table 1: Optimized Reaction Conditions for Ester Synthesis

Parameter Optimal Range Example Compound Notes
Enzyme Lipozyme 435 Ascorbyl Palmitate [1], Cetyl Palmitate [3] Consistently outperforms other lipases.
Temperature 70 °C Ascorbyl Palmitate [4], Cetyl Palmitate [3] A common optimum balancing rate and stability.
Agitation >480 rpm Cetyl Palmitate [3] Critical to minimize mass transfer resistance.
Molar Ratio (Acid:Alcohol) 1:1 to 1:9 Cetyl Palmitate (1:1) [3], Ascorbyl Palmitate (1:9) [4] Depends on substrate cost and inhibition.
Solvent 2-methyl-2-butanol, tert-butanol Ascorbyl Palmitate [1] [4] Good for substrate solubility and enzyme stability.

Table 2: Catalyst Performance Comparison in Ascorbyl Palmitate Synthesis [1] [2]

Commercial Lipase Initial Reaction Rate (μmol min⁻¹ g⁻¹) Final Yield (%)
Lipozyme 435 770.6 ± 51.9 77.7
Amano Lipase PS 90.8 ± 1.5 58.3
Lipozyme TL IM 84.5 ± 1.7 22.5
Lipozyme RM IM 41.4 ± 4.8 29.6

References

Analytical Method Validation: Core Principles & Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation confirms that your laboratory test is suitable for its intended purpose, ensuring results are consistent, reproducible, and reliable [1]. The core parameters were established by the ICH Q2(R2) guideline and are summarized in the table below [2] [1] [3].

Validation Parameter Definition Typical Validation Approach for an Assay Method Suggested Acceptance Criteria for Benzyl Palmitate
Specificity Ability to measure the analyte in the presence of potential interferences (impurities, matrix) [1]. Compare chromatograms of blank sample, placebo (if applicable), standard, and sample spiked with potential impurities. The analyte peak should be pure, baseline resolved, and free from interference [1].
Linearity Direct relationship between analyte concentration and instrument response [2] [1]. Analyze at least 5 concentrations in triplicate (e.g., 50-150% of target concentration). Plot response vs. concentration. Correlation coefficient ((r^2)) > 0.999. Residuals should be randomly scattered [2] [1].
Precision Degree of scatter in repeated measurements [2] [1].
Repeatability Precision under the same conditions over a short time [1]. A minimum of 6 determinations at 100% test concentration. % Relative Standard Deviation (% RSD) ≤ 1.0% [2].
Intermediate Precision Precision within the same lab (different days, analysts, equipment) [2] [1]. A minimum of 6 determinations at 100% test concentration by a second analyst on a different day. % RSD ≤ 2.0%. Combined results from both analysts should meet this criterion [2].
Accuracy Closeness of test results to the true value [1]. A minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. Mean percentage recovery at each level should be 98-102% [2].
Range Interval between upper and lower concentration with suitable precision, accuracy, and linearity [1]. Established from linearity and accuracy data. Typically 80-120% of the target concentration for an assay [1].
LOD / LOQ Lowest amount of analyte that can be detected (LOD) or quantified (LOQ) [2] [1]. Based on standard deviation of response and slope: LOD=3.3(SD/S); LOQ=10(SD/S) [2]. Signal-to-noise ratio for LOQ should be ≥ 10:1. Precision and accuracy at LOQ should be demonstrated.

Suggested Workflow for Method Validation

The following diagram outlines a generalized workflow for the validation process, from preparation to final report.

G Start 1. Pre-Validation Preparation A Develop/Optimize Method (HPLC/GC Conditions, Sample Prep) Start->A B Define Protocol & Acceptance Criteria A->B C Prepare Materials (Reference Standards, Samples) B->C D 2. Experimental Phase C->D E Execute Validation Tests (Refer to Table for Parameters) D->E F 3. Data Analysis & Reporting E->F G Collect and Analyze Data F->G H Compare Results vs. Criteria G->H I Prepare Validation Report H->I

FAQs and Troubleshooting Guide

Q1: What is the first thing to check if the calibration curve for this compound is not linear?
  • A: First, verify the purity of your reference standard. Impurities can cause non-linear responses. Second, check that the concentration range is appropriate for the detector. A UV detector for this compound may have an upper limit where the response plateaus. Third, ensure your sample solvent is compatible with the mobile phase to avoid precipitation or injection artifacts.
Q2: How can I improve the peak shape of this compound in my HPLC method?
  • A: Poor peak shape (tailing or fronting) is often related to the chemistry of the analyte, column, and mobile phase.
    • Mobile Phase pH: If your method uses a reverse-phase column, this compound is non-polar and may not be pH-sensitive. However, ensure the mobile phase is appropriate for dissolving it.
    • Column Temperature: Increase the column temperature (e.g., 40-50°C) to improve mass transfer and peak shape.
    • Column Choice: Ensure you are using a column with a suitable stationary phase. A C18 column is a common starting point for non-polar compounds like this compound.
Q3: My recovery results for accuracy are consistently low. What could be the cause?
  • A: Consistently low recovery indicates a systematic loss of the analyte.
    • Sample Preparation: The most common cause is incomplete extraction or hydrolysis of the sample. Re-evaluate your extraction method (e.g., sonication time, solvent type, and volume).
    • Adsorption: Non-polar compounds can adsorb to glassware and filters. Use silanized glassware and check for losses by analyzing filtrate versus unfiltered sample.
    • Standard Solution: Verify the accuracy of your standard stock solution preparation.

Key Considerations for this compound

  • Technique Selection: For purity and assay tests, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and UV detection is a typical starting point. Gas Chromatography (GC) is also suitable if the compound is volatile and thermally stable.
  • System Suitability Testing (SST): Before each validation run, perform SST to ensure the system is working correctly. This typically involves injecting a standard solution to check parameters like %RSD for replicate injections, tailing factor, and theoretical plates [2] [1].
  • Stability: Demonstrate the stability of your standard and sample solutions throughout the analysis to ensure results are accurate.

References

comparing benzyl palmitate synthesis methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Efficiency at a Glance

The following table summarizes the key enzymatic synthesis methods found for different palmitate esters. Please note that the data for benzyl palmitate is inferred from general practice and studies on similar esters.

Ester Type Catalyst Optimal Conditions Reported Yield/Conversion Key Advantages
Cetyl Palmitate [1] Lipozyme RM IM (Immobilized lipase from Rhizomucor miehei) Solvent-free system; 70°C; Stoichiometric alcohol:acid ratio; 3 hours [1] ~100% conversion [1] High conversion; solvent-free system avoids contamination and simplifies purification [1]
Ascorbyl Palmitate [2] Lipozyme 435 (Immobilized Candida antarctica lipase B) Solvent: 2-methyl-2-butanol; Fed-batch ascorbic acid; Molecular sieves; 120 hours [2] 77.7% yield [2] Prevents substrate oxidation; good catalyst stability; high yield [2]
This compound (Inferred) Novozym 435 / Lipozyme 435 (typical for aromatic esters) Likely requires organic solvent (e.g., 2-methyl-2-butanol); Fed-batch benzyl alcohol possible Data not explicitly found Esterification facilitated by common immobilized lipases; fed-batch may improve yield if substrate inhibition occurs [2]

Detailed Experimental Protocols

Here are the methodologies for the key synthesis approaches cited in the search results.

Enzymatic Synthesis of Cetyl Palmitate in Solvent-Free System [1]

This protocol highlights an efficient, environmentally friendly method for wax ester synthesis.

  • Reaction Setup: Batch reactions were conducted in a jacketed glass reactor with magnetic agitation.
  • Materials:
    • Reactants: Cetyl alcohol (99%), Palmitic acid (≥98%)
    • Catalyst: Lipozyme RM IM (immobilized on a macroporous ion-exchange resin)
  • Key Optimized Parameters:
    • Agitation Speed: 720 rpm (to enhance mixing without damaging the catalyst).
    • Temperature: 70°C. Higher temperatures did not significantly improve the reaction rate.
    • Molar Ratio: A 1:1 stoichiometric ratio of cetyl alcohol to palmitic acid was adequate.
    • Catalyst Loading: 8% of the total reaction mass.
  • Kinetic Model: The study proposed a kinetic model based on a Ping-Pong Bi-Bi mechanism, which accounts for the reaction's inhibition by water. This model accurately described the reaction under various conditions [1].
Enzymatic Synthesis of Ascorbyl Palmitate [2]

This protocol demonstrates strategies to handle sensitive substrates and scale-up in a reactor.

  • Reaction Setup: Conducted in a rotating basket reactor, which protects the catalyst from shear stress and facilitates easy recycling.
  • Materials:
    • Reactants: Ascorbic Acid (AA), Palmitic acid
    • Catalyst: Lipozyme 435 (most effective among several tested).
    • Solvent: 2-methyl-2-butanol (provided good yield and catalyst stability).
  • Key Optimized Parameters:
    • Water Removal: 180 mg of activated molecular sieves (3.5%) added at the reaction start.
    • Substrate Feeding: Ascorbic acid was added in two steps to prevent its oxidation and to mitigate possible enzyme inhibition.
    • Catalyst Recycling: The basket reactor allowed for four consecutive batches while maintaining yields over 80% [2].

Visualizing the Synthesis Workflow

The diagram below illustrates the general experimental workflow for enzymatic palmitate ester synthesis, integrating common steps from the reviewed protocols.

G Start Start Prep Prepare Reactants & Catalyst Start->Prep Load Load Reactors Prep->Load Decision1 Sensitive Substrate? Load->Decision1 Batch Single-Batch Addition Decision1->Batch No FedBatch Fed-Batch Addition Decision1->FedBatch Yes React Run Esterification Reaction Batch->React FedBatch->React Analyze Analyze Product Yield React->Analyze Decision2 Catalyst Reuse? End End Decision2->End No Recycle Recycle Catalyst Decision2->Recycle Yes Analyze->Decision2 Recycle->Load New Batch

Pathways and Mechanisms

The enzymatic esterification of palmitate follows a well-established mechanism. The following diagram outlines the Ping-Pong Bi-Bi mechanism [1] common to many lipase-catalyzed reactions, which involves the formation of an acyl-enzyme intermediate.

G E Enzyme (E) EA Acyl-Enzyme Complex E->EA Acylation P2 Product 2 (Ester) E->P2 Releases EA->E Deacylation P1 Product 1 (Water) EA->P1 Releases S1 Substrate 1 (Palmitic Acid) S1->E Binds S2 Substrate 2 (Alcohol) S2->EA Binds

Key Insights for Researchers

  • Solvent-Free vs. Organic Solvent Systems: The choice depends on substrate miscibility and product requirements. Solvent-free systems are preferable for greener processes and easier purification when possible, as demonstrated for cetyl palmitate [1]. For substrates with poor mutual solubility (like ascorbic acid and fatty acids), selecting an appropriate solvent like 2-methyl-2-butanol is crucial [2].
  • Catalyst Selection is Critical: Different immobilized lipases (e.g., Lipozyme RM IM, Lipozyme 435) show varying efficiencies depending on the specific alcohol involved. Lipozyme 435 often demonstrates superior performance in ester synthesis [2].
  • Addressing Reaction Limitations: Common challenges like water accumulation (shift equilibrium towards hydrolysis) and substrate inhibition/sensitivity can be managed effectively by using molecular sieves and fed-batch operation strategies, respectively [2].
  • Scale-Up Considerations: Reactors designed to minimize mechanical shear on immobilized catalysts, such as basket reactors or packed bed reactors (PBR), show great potential for industrial-scale application and easy catalyst recycling [2].

References

A Framework for Benzyl Palmitate NMR Validation

Author: Smolecule Technical Support Team. Date: February 2026

Benzyl palmitate is an ester formed from palmitic acid and benzyl alcohol. Validating its structure involves using a combination of NMR techniques to confirm the identity of both the fatty acid chain (palmitoyl) and the benzyl aromatic ring. The general workflow for this validation is outlined below.

G Start Sample Preparation (Dissolve in Deuterated Solvent) Step1 1D ¹H NMR Experiment (Proton Count & Environment) Start->Step1 Step2 1D ¹³C NMR Experiment (Confirm All Carbon Skeletons) Step1->Step2 Step3 Multiplicity Editing (DEPT or APT) Step2->Step3 Step4 Confirm Final Structure (this compound) Step3->Step4 DEPT DEPT NMR (DEPT-45, DEPT-90, DEPT-135) Step3->DEPT  Preferred for  CH/CH₃ distinction APT APT NMR Step3->APT  Includes Quaternary Cs

Key NMR Techniques for Structural Confirmation

You would typically use a suite of 1D and 2D NMR experiments to fully characterize this compound. The table below summarizes the core techniques and the specific structural information they provide.

NMR Technique Nucleus Key Information for Validation
1D Proton NMR [1] [2] ¹H Aromatic protons of the benzyl ring (~7.3 ppm), methylene protons of the -OCO-CH₂- group (~2.0 ppm), terminal methyl group of the palmitate chain (~0.9 ppm).
1D Carbon NMR [3] [4] ¹³C Carbonyl carbon of the ester group (~174 ppm), aromatic carbons, methylene and methyl carbons of the aliphatic chain. Confirms all 23 carbon atoms.
DEPT/APT NMR [3] ¹³C Distinguishes CH₃, CH₂, CH, and quaternary carbons. Confirms the presence of the quaternary aromatic carbons and identifies all methylene groups in the chain.

DEPT vs. APT: Choosing the Right Tool

For multiplicity editing in the ¹³C NMR spectrum, both DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are key experiments. The choice depends on your specific needs [3].

Feature DEPT NMR APT NMR
Principle Polarization transfer from ¹H to ¹³C [3] Based on J-coupling evolution and relaxation [3]
Multiplicity Information Excellent; requires multiple experiments (DEPT-45, -90, -135) to clearly distinguish CH, CH₂, and CH₃ groups [3] Good; differentiates CH/CH₃ (positive signals) from CH₂/Cq (negative signals) in a single experiment [3]
Quaternary Carbons (Cq) Not observed [3] Observed (negative signals, often smaller) [3]
Best Used When You need unambiguous identification of CH vs. CH₃ groups and can forego observing quaternary carbons directly [3] You want to see all carbons (including quaternary) in a single, faster experiment and can tolerate ambiguity between CH and CH₃ [3]

A Practical Experimental Outline

While a full step-by-step protocol for this compound is not available in the search results, the general steps for such a validation project would be:

  • Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent like CDCl₃. The high solubility of lipids in this solvent makes it a common choice [4].
  • Data Acquisition:
    • Run a standard ¹H NMR experiment to identify proton environments and their ratios [1] [2].
    • Run a ¹³C NMR experiment with a sufficient number of scans to overcome the low natural abundance of ¹³C nuclei and clearly observe the carbonyl carbon [4].
    • Run a DEPT or APT experiment to assign carbon multiplicities. For a completely unknown structure, DEPT is more powerful, but for confirming a known structure like this compound, the single-spectrum APT can be very efficient [3].
  • Data Interpretation and Validation:
    • Correlate the chemical shifts and signal intensities in the ¹H and ¹³C spectra with the expected structure.
    • Use the multiplicity information from DEPT/APT to confirm the number of CH₃, CH₂, and CH groups, and (if using APT) confirm the presence of the quaternary aromatic carbon.
    • The combined data should unequivocally confirm the ester linkage, the 16-carbon saturated chain, and the monosubstituted benzyl ring.

References

Mass Spectrometry Methods for Fatty Acid Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two highly sensitive and relevant techniques used for the structural confirmation of fatty acids, which form the basis for analyzing esters like benzyl palmitate.

Method Core Principle Key Application / Advantage Reported Sensitivity (for FAs)
Charge-Tagging Paternò-Büchi (PB) Derivatization with LC-MS/MS [1] Derivatization with 2-acetylpiridine (2-acpy) under UV light to add a charged tag at the carbon-carbon double bond location. Pinpoints the exact location of double bonds (C=C location isomers) in unsaturated fatty acids; enables profiling of low-abundance isomers [1]. Limit of Identification (LOI) in the sub-nanomolar range (e.g., 0.5 nM for FA standards) [1].
Trimethylsilyldiazomethane (TMSD) Derivatization with LC/ESI-MS/MS [2] Chemical methylation of the carboxylic acid group to improve ionization efficiency in electrospray ionization (ESI). Significantly enhances detection sensitivity for Free Fatty Acids (FFAs); useful for high-throughput profiling in biological samples [2]. Provides much higher sensitivity compared to underivatized (intact) FFA analysis [2].

Detailed Experimental Protocols

Here are the detailed workflows for the two key methods, which can be adapted for the confirmation of this compound.

Protocol for Charge-Tagging Paternò-Büchi Derivatization

This workflow is designed for in-depth structural analysis, particularly for identifying double-bond positions [1].

  • Sample Preparation (Lipid Extraction): Total lipids can be extracted from samples (e.g., 50 μL of plasma) using a modified Folch method with chloroform and methanol. An internal standard (e.g., [D4] FA 18:0) is added at the beginning of the process [1].
  • Saponification (For Bound Fatty Acids): If analyzing fatty acids from complex lipids (like this compound), the extracted lipids are saponified in methanol with a KOH solution at 37°C for 30 minutes to release free fatty acids [1].
  • Derivatization: The Paternò-Büchi reaction is performed using 2-acetylpiridine (2-acpy) as the derivatization reagent. The sample is irradiated with UV light to form an oxetane ring at the double bond site [1].
  • LC-MS/MS Analysis:
    • Chromatography: Reversed-phase liquid chromatography (RPLC) is used to separate the derivatized fatty acids.
    • Mass Spectrometry: Analysis is performed on a tandem mass spectrometer. The oxetane ring in the derivatized products fragments preferentially during collision-induced dissociation (CID), generating diagnostic ions that reveal the double bond's original location [1].

The following diagram illustrates the core workflow for this method:

A Sample & Lipid Extraction B Saponification (If Bound) A->B C PB Derivatization (2-acpy + UV) B->C D LC Separation C->D E MS/MS Analysis (CID Fragmentation) D->E F Data Analysis: C=C Location ID E->F

Protocol for Chemical Derivatization with TMSD

This method focuses on boosting ionization efficiency for more sensitive detection and quantification [2].

  • Sample Preparation (Lipid Extraction): The Bligh and Dyer method is a common choice. For a 50 μL plasma sample, 750 μL of chloroform/methanol (1:2 v/v) is added, followed by vortexing and incubation. After adding more chloroform and water, the mixture is centrifuged, and the organic (lower) phase is collected [2].
  • Derivatization (Methylation): The extracted lipid sample is derivatized using trimethylsilyldiazomethane (TMSD). This step converts the free carboxylic acid group of a fatty acid into a methyl ester, which ionizes much more efficiently in positive ESI mode [2].
  • LC-ESI-MS/MS Analysis:
    • Chromatography: Liquid chromatography separates the methylated fatty acids.
    • Mass Spectrometry: Analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This mode offers high sensitivity and selectivity by monitoring specific precursor ion > product ion transitions [2].

Key Analysis Considerations

For confirming a saturated ester like this compound, the primary goal is to identify the palmitic acid moiety and the benzyl alcohol moiety.

  • For this compound: Since palmitic acid is saturated (lacks double bonds), the highly specific PB method may be less critical. The TMSD method or similar sensitivity-enhancing derivatization would be highly effective for confirming the palmitate chain.
  • Method Adaptation: The protocols above analyze free fatty acids. To confirm this compound directly, the sample preparation would skip the saponification step, and the LC-MS method would be optimized to separate and detect the intact ester.
  • Data Validation: Using a pure this compound standard is crucial for method validation. You can compare the retention time and fragmentation pattern (MS/MS spectrum) of your sample against the standard for definitive confirmation.

References

benzyl palmitate comparison palmitic acid properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties at a Glance

The table below summarizes the key characteristics of palmitic acid and benzyl palmitate, highlighting their structural relationship and functional differences.

Property Palmitic Acid This compound
Chemical Classification Saturated long-chain fatty acid (C16:0) [1] [2] Ester of palmitic acid and benzyl alcohol [3]
IUPAC Name Hexadecanoic acid [4] Benzyl hexadecanoate [3]
Molecular Formula C₁₆H₃₂O₂ [4] [5] C₂₃H₃₈O₂ [3]
Molecular Weight 256.43 g/mol [4] [5] 346.5 g/mol [3]
Appearance White crystals [4] Colorless to pale yellow liquid [3]
Melting Point 62.9 °C [4] ~20-25 °C [3]
Boiling Point ~351 °C [4] ~350 °C [3]
Solubility Very low in water; soluble in organic solvents (e.g., chloroform, ethanol) [4] [5] Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) [3]
Primary Functions Energy source, cell membrane structure, protein palmitoylation [2] [6] Emollient, skin-conditioning agent, solvent, flavoring agent [3]

Key Comparative Insights

  • Structural Relationship: this compound is a derivative of palmitic acid. It is synthesized through an esterification reaction, where the carboxylic acid group of palmitic acid reacts with the hydroxyl group of benzyl alcohol [3]. This transformation is key to their different properties.
  • Impact of Esterification: Converting palmitic acid into its benzyl ester significantly alters its physical properties. The most notable change is the lower melting point, which explains why palmitic acid is a solid at room temperature while this compound is a liquid [4] [3]. This makes this compound more suitable for use in liquid formulations like lotions and oils.
  • Biological vs. Industrial Utility: Palmitic acid has a fundamental biological role, serving as a key component in cell membranes and a source of metabolic energy [1] [6]. This compound, on the other hand, is primarily valued for its functional applications in industry, such as in cosmetics and food, where it acts as an emollient and texture enhancer [3].

Biological Role and Experimental Handling of Palmitic Acid

For your guide's context, it is important to note that palmitic acid is not just an industrial ingredient but also a critical biological molecule. Much research focuses on its effects at the cellular level, which requires specific preparation protocols.

Key Biological Roles of Palmitic Acid:

  • Cellular Signaling: It acts as an intracellular signaling molecule involved in various pathological conditions, including metabolic syndrome, cardiovascular diseases, and cancer [2].
  • Protein Palmitoylation: Palmitic acid can post-translationally modify proteins in a reversible process called palmitoylation. This regulates protein function by directing them to cell membranes and facilitating protein-protein interactions [2].

Standard Experimental Protocol for Cell Treatment: To study its effects in vitro, palmitic acid must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to make it soluble in cell culture media [7] [8]. A commonly cited method is summarized below:

Start Start Protocol Step1 Dissolve PA in NaOH (100 mM stock, 70°C) Start->Step1 Step3 Mix PA stock with BSA solution (Vortex and incubate at 60°C) Step1->Step3 Step2 Prepare 5% FFA-free BSA in serum-free media (60°C) Step2->Step3 Step4 Cool to room temperature and sterile filter (0.45 µm) Step3->Step4 Step5 Dilute to final working concentration in culture media Step4->Step5 Step6 Store at -20°C (Stable for 3-4 weeks) Step5->Step6 End Ready for Cell Treatment Step6->End

This workflow is adapted from established bio-protocols and research articles [7] [8]. The final 5 mM PA-BSA complex is diluted to pathophysiologically relevant concentrations (e.g., 200-800 µM) for treating cells [8].

How to Approach the Deeper Comparison

  • Consult Specialized Databases: Look for head-to-head experimental studies in pharmaceutical or cosmetic science journals that might have directly compared these compounds in specific formulations or biological assays.
  • Focus on Application Context: Clearly frame the comparison based on the intended use. For instance, contrast the utility of palmitic acid (as a metabolic perturbagen in research) with that of this compound (as an inert excipient in a topical formulation).

References

validating protein S-palmitoylation with click chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of S-Palmitoylation Validation Methods

The table below summarizes the core characteristics of the two primary methods for detecting protein S-palmitoylation.

Method Principle Key Steps Primary Application Key Advantages

| Click Chemistry | Metabolic labeling with a palmitic acid analog (e.g., alkynyl-palmitate) followed by a copper-catalyzed "click" reaction with a detection tag (e.g., biotin-azide or fluorescent dye) [1] [2] [3]. | 1. Metabolic labeling of live cells 2. Cell lysis & protein extraction 3. CuAAC "click" reaction with a tag 4. Detection (e.g., streptavidin blot) or enrichment (e.g., streptavidin bead pull-down) [1]. | - Identification of novel palmitoylated proteins

  • Analysis in cultured cell systems [1] [3]. | - High specificity and efficiency [2]
  • Enables visualization of dynamic palmitoylation in live cells [3]. | | Acyl-Biotinyl Exchange (ABE) | Chemical conversion of palmitoyl-thioester bonds on fixed proteins into a biotin tag, which is then detected [3]. | 1. Block free thiols with NEM
  • Cleave palmitoyl-thioester bonds with Hydroxylamine (HAM)
  • Label newly exposed thiols with biotin-HPDP
  • Detect biotinylated proteins [3]. | - Detection of palmitoylation in complex tissue samples, including Formalin-Fixed Paraffin-Embedded (FFPE) samples [3]. | - Does not require metabolic labeling
  • Applicable to clinical and archived tissue samples [3]. |

Experimental Protocols at a Glance

Here is a detailed breakdown of the key experimental workflows as described in the current literature.

Click Chemistry with Enrichment (e.g., for Western Blot)

This protocol is adapted for detecting palmitoylated proteins via western blot after enrichment, which is useful for confirming the palmitoylation status of a protein of interest [1].

  • Metabolic Labeling: Incubate live cells with an alkynyl-palmitic acid analog (e.g., 100 µM for 6 hours) [4].
  • Sample Preparation: Harvest cells and lyse to obtain a protein extract (e.g., in the milligram range) [1].
  • Click Reaction (CuAAC): Perform a copper-catalyzed azide-alkyne cycloaddition reaction. The protein lysate is reacted with a biotin-azide tag. This step links the biotin to the metabolically incorporated alkynyl-palmitate [1] [4].
  • Enrichment & Detection: Incubate the reacted lysate with streptavidin-coated beads to enrich biotinylated (palmitoylated) proteins. The captured proteins are then eluted and analyzed by western blot [1].
ABE Assay for Fixed Tissues (e.g., FFPE Sections)

This innovative protocol allows for the spatial visualization of protein palmitoylation in archived tissue samples, which is impossible with metabolic labeling [3].

  • Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections. Perform antigen retrieval by heating to 100°C [3].
  • Block Free Thiols: Immediately after retrieval, incubate slides with N-Ethylmaleimide (NEM) in a blocking buffer to covalently block all non-palmitoylated cysteine residues [3].
  • Cleave Palmitoyl-Thioesters: Treat sections with a solution of Hydroxylamine (HAM) to specifically cleave the palmitoyl-thioester bonds, exposing new free thiols. A control section is incubated without HAM.
  • Label with Biotin-HPDP: Incubate with biotin-HPDP, which covalently links to the newly exposed thiols [3].
  • Detection: Proceed with standard immunofluorescence using an anti-biotin antibody to visualize the distribution of palmitoylated proteins [3].

Workflow Visualization

To better understand the logical flow of these two methods, the following diagrams illustrate their key steps and decision points.

click_chemistry_workflow Start Start: Live Cell Culture A Metabolic Labeling with Alkynyl-Palmitic Acid Start->A B Cell Lysis and Protein Extraction A->B C Click Reaction with Biotin-Azide Tag (CuAAC) B->C D Enrichment with Streptavidin Beads C->D E Detection & Analysis (e.g., Western Blot) D->E

Diagram 1: Click Chemistry Workflow illustrates the process starting with live cell metabolic labeling, followed by a click reaction for detection.

abe_assay_workflow Start Start: Fixed Tissue Section (e.g., FFPE) A Deparaffinize, Rehydrate, and Antigen Retrieve Start->A B Block Free Thiols with NEM A->B C Cleave Thioesters with Hydroxylamine (HAM) B->C D Label Exposed Thiols with Biotin-HPDP C->D E Detection & Visualization (e.g., Immunofluorescence) D->E

Diagram 2: ABE Assay Workflow shows the method for detecting palmitoylation in fixed tissues through chemical labeling.

Key Application Scenarios

  • For Discovery in Cell Models: If your goal is to identify new palmitoylated proteins or study dynamic palmitoylation in a controlled cell culture system, click chemistry is the superior method. Its ability to incorporate tags in live cells provides high specificity for functional studies [1] [2] [3].
  • For Clinical and Spatial Analysis: If you need to analyze palmitoylation in patient tissue samples, such as biobanked FFPE specimens, the ABE assay is the only viable option. Its integration with a proximity ligation assay (ABE-PLA) can even allow for the visualization of specific palmitoylated proteins, like EGFR, within the tissue architecture [3].

References

Experimental Methods for Studying Fatty Acylated Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data on benzyl palmitate itself is sparse, research into protein S-palmitoylation (the covalent attachment of palmitate to proteins) provides well-established protocols for analyzing the stability and dynamics of palmitate analogs. The following table summarizes key modern detection methods that could be adapted for your stability study [1] [2].

Method Core Principle Key Advantages Considerations for Stability Studies
Click Chemistry Cells metabolically incorporate an alkynyl-fatty acid analog (e.g., 17-ODYA). A "click" reaction later attaches a detection tag (e.g., biotin) [2]. High sensitivity and selectivity; non-radioactive; allows for pulse-chase experiments to measure turnover [2]. Ideal for tracking the incorporation and loss of the analog over time to measure stability.
Acyl-Biotin Exchange (ABE) Existing palmitate on proteins is replaced with a biotin tag, which is then detected [1]. Detects native palmitoylation; no need for metabolic labeling. Measures the steady-state level of palmitoylation but is less direct for dynamic turnover.
Acyl-Resin Assisted Capture (Acyl-RAC) Similar to ABE, but palmitoylated proteins are captured on a thiol-reactive resin [1]. Good for proteomic screening of palmitoylated proteins. Same as ABE; better for identification than kinetic studies.

An optimized click chemistry protocol is particularly relevant for stability assessment [2]. Key steps include:

  • Fatty Acid Serum Deprivation: Using delipidated serum (e.g., dextran-charcoal coated FBS) to reduce competition from natural fatty acids.
  • Analog Delivery: Saponifying alkynyl fatty acid analogs (like 17-ODYA) and conjugating them to Fatty-Acid Free BSA to improve solubility and reduce cellular toxicity.
  • Pulse-Chase Experimentation: This is the core method for stability studies. After a "pulse" of the alkynyl analog, its disappearance is tracked over a "chase" period with natural fatty acids, using click chemistry to biotinylate and detect the remaining analog at various time points.

A Proposed Workflow for Stability Assessment

Based on the methodologies found, the following diagram outlines a logical workflow you could employ to compare the stability of this compound analogs using a pulse-chase approach combined with click chemistry.

Proposed Workflow for Analog Stability Start Start Pulse with\nAlkynyl Analog Pulse with Alkynyl Analog Start->Pulse with\nAlkynyl Analog Chase with\nNatural Fatty Acids Chase with Natural Fatty Acids Pulse with\nAlkynyl Analog->Chase with\nNatural Fatty Acids Harvest Cells\nat Time Points Harvest Cells at Time Points Chase with\nNatural Fatty Acids->Harvest Cells\nat Time Points Cell Lysis Cell Lysis Harvest Cells\nat Time Points->Cell Lysis Click Chemistry\n(Biotin Tag) Click Chemistry (Biotin Tag) Cell Lysis->Click Chemistry\n(Biotin Tag) Streptavidin Pulldown Streptavidin Pulldown Click Chemistry\n(Biotin Tag)->Streptavidin Pulldown Detection &\nQuantification Detection & Quantification Streptavidin Pulldown->Detection &\nQuantification Analyze Decay\nHalf-life Analyze Decay Half-life Detection &\nQuantification->Analyze Decay\nHalf-life

Key Factors Influencing Stability to Investigate

When designing your comparative study, consider these factors that are known to affect the stability of fatty acid conjugates, as suggested by the broader literature on palmitoylation [1]:

  • Linkage Chemistry: The stability of the thioester bond in S-palmitoylation is dynamic and enzymatically regulated, leading to relatively faster turnover. In contrast, the ester bond in this compound or an amide bond in an N-myristoylated analog would be much more stable and chemically inert [1].
  • Enzymatic Activity: The presence and activity of cellular depalmitoylating enzymes (like acyl-protein thioesterases) will majorly influence the turnover rate of analogs with a thioester linkage [1].
  • Structural Modifications: Altering the fatty acid chain (e.g., length, degree of saturation, or introduction of branches or cyclic groups) can significantly impact how the analog is recognized and processed by metabolic enzymes.

References

benzyl palmitate bioactivity comparison natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Benzyl Palmitate

The table below summarizes the basic chemical information available for this compound. This data serves as a starting point for further investigation.

Property Description
Common Name This compound [1]
CAS Number 41755-60-6 [1]
Molecular Formula C₂₃H₃₈O₂ [1]
Molecular Weight 346.54700 [1]
Synonyms Benzyl hexadecanoate; Palmitic acid benzyl ester [1]

Research Approaches for Bioactivity Assessment

For a compound like this compound, where specific bioactivity data is scarce, researchers typically employ a multi-stage process to evaluate its potential. The following workflow illustrates a general pathway from initial computational screening to experimental validation.

Start Start: Compound of Interest (e.g., this compound) Stage1 1. In-Silico Screening Start->Stage1 Stage2 2. Target Prediction & Prioritization Stage1->Stage2 A1 • Chemical Similarity  to Active Drugs • Machine Learning  Models Stage3 3. Experimental Validation Stage2->Stage3 A2 • Molecular Docking • ADMET Profiling  (Absorption, Distribution,  Metabolism, Excretion,  Toxicity) Result Output: Confirmed Bioactivity Stage3->Result A3 • In-Vitro Assays  (e.g., Cell-Based Models) • Mechanism of Action  Studies

Stage 1: Computational Screening & Target Prediction

This initial phase uses computational power to generate initial hypotheses about a compound's activity.

  • Chemical Similarity and Machine Learning: A common hypothesis is that structurally similar molecules may share biological targets [2]. Machine learning (ML) models can be trained on known drug-target interactions. These models use various chemical "fingerprints" and physicochemical properties to predict the protein targets of a novel compound like this compound [2] [3]. The Random Forest model has shown strong performance in such tasks [3].
  • Molecular Docking: This technique predicts how the 3D structure of this compound might bind to protein targets of interest (e.g., viral proteases, inflammatory enzymes). Significant predicted binding affinity can prioritize targets for experimental testing [4].
  • ADMET Profiling: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps assess its potential as a drug candidate. Favorable in-silico profiles, such as high BBB penetration or low hepatotoxicity risk, can justify further experimental investment [4].
Stage 2: Experimental Validation

Promising computational results must be confirmed with laboratory experiments.

  • In-Vitro Bioactivity Assays: These are direct tests of a compound's effect on biological systems. For example, a plaque reduction assay can quantify antiviral activity by measuring the concentration needed to inhibit viral replication by 50% (IC₅₀) [4]. Similarly, cell-based models can be used to screen for effects on specific pathologies, such as insulin resistance [5].
  • Mechanism of Action Studies: Once a biological effect is confirmed, detailed protocols are used to understand how it works. For instance, if a compound is suspected to modulate protein function through S-palmitoylation (a reversible lipid modification), specialized protocols using click-chemistry and immunoprecipitation can be employed to isolate and quantify these modified proteins [6].

Navigating the Data Gap

The lack of direct data on this compound highlights a common scenario in natural product research. Here are practical steps you can take:

  • Explore Related Compounds: The bioactivity of palmitic acid, its parent fatty acid, has been studied. For example, it can induce Endoplasmic Reticulum (ER) stress and apoptosis in liver cells [7], and its specific stereochemical position in triglycerides (β-palmitate) significantly impacts infant nutrition and calcium absorption [8]. This information can provide valuable clues for forming hypotheses about the ester's activity.
  • Leverage Methodologies: The experimental and computational protocols identified can be directly applied to test this compound. For instance, you could use the ML-based bioactivity prediction platforms mentioned [2] [4] or the click-chemistry protocol for detecting protein palmitoylation [6] to begin your own investigations.

References

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Other CAS

41755-60-6

Wikipedia

Benzyl palmitate

Dates

Last modified: 04-14-2024

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